molecular formula C23H32N2O6 B609949 (S)-PF-04995274 CAS No. 1331782-27-4

(S)-PF-04995274

Número de catálogo: B609949
Número CAS: 1331782-27-4
Peso molecular: 432.5 g/mol
Clave InChI: WLLOFQROROXOMO-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pf 04995274 is under investigation in clinical trial NCT01193062 (Study In Healthy Subjects To Evaluate The Changes In The Protein sAPP-Alpha In Cerebrospinal Fluid Following A Single Oral Dose Of PF-04995274).
PF-04995274 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOFQROROXOMO-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OC2=CC=CC3=C2C(=NO3)OCC4CCN(CC4)CC5(CCOCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331782-27-4
Record name PF-04995274
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331782274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04995274
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04995274
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI179PG9LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: The Core Mechanism of Action of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of the core mechanism of action of (S)-PF-04995274. Contrary to the initial query, extensive pharmacological data have characterized this compound not as a glucokinase activator, but as a potent and selective partial agonist of the serotonin 4 receptor (5-HT4R). This guide will detail its action on the 5-HT4 receptor, summarize its pharmacological data, outline the experimental protocols used for its characterization, and visualize its signaling pathway and experimental workflows.

Core Mechanism of Action: 5-HT4 Receptor Partial Agonism

This compound is a high-affinity, orally active, and brain-penetrant partial agonist of the 5-HT4 receptor.[1] Its primary mechanism of action involves binding to and activating 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) predominantly linked to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

The therapeutic potential of this compound in cognitive disorders, such as Alzheimer's disease, and depression is linked to the downstream effects of 5-HT4 receptor activation in key brain regions like the hippocampus and cortex.[2] Activation of these receptors is known to modulate synaptic plasticity, promote the release of acetylcholine, and influence the processing of amyloid precursor protein, making it a target of interest for neurodegenerative and psychiatric conditions.[2]

Quantitative Pharmacological Data

The binding affinity and functional potency of PF-04995274 have been determined across various human and rat 5-HT4 receptor isoforms. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of PF-04995274 for 5-HT4 Receptor Isoforms

Receptor IsoformSpeciesKi (nM)
5-HT4AHuman0.36
5-HT4BHuman0.46
5-HT4DHuman0.15
5-HT4EHuman0.32
5-HT4SRat0.30

Data sourced from MedChemExpress.[1]

Table 2: Functional Potency (EC50) of PF-04995274 at 5-HT4 Receptor Isoforms

Receptor IsoformSpeciesEC50 (nM)
5-HT4AHuman0.47
5-HT4BHuman0.36
5-HT4DHuman0.37
5-HT4EHuman0.26
5-HT4SRat0.59
5-HT4LRat0.65
5-HT4ERat0.62

Data sourced from MedChemExpress.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

PF04995274_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PF04995274 This compound 5HT4R 5-HT4 Receptor PF04995274->5HT4R Binds and Activates Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Synaptic_Plasticity Synaptic Plasticity & Neurotransmitter Release PKA->Synaptic_Plasticity Modulates Gene_Transcription Gene Transcription (e.g., BDNF) CREB->Gene_Transcription Promotes

Caption: Signaling pathway of this compound via 5-HT4 receptor activation.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay (Affinity) cluster_functional_assay cAMP Functional Assay (Potency) Start_Bind Prepare cell membranes expressing 5-HT4R Incubate_Bind Incubate membranes with radiolabeled ligand (e.g., [3H]-GR113808) and varying concentrations of PF-04995274 Start_Bind->Incubate_Bind Separate Separate bound and free radioligand (e.g., via filtration) Incubate_Bind->Separate Measure_Bind Quantify radioactivity of bound ligand Separate->Measure_Bind Analyze_Bind Calculate Ki value from competition binding curve Measure_Bind->Analyze_Bind Analyze_Func Calculate EC50 value from dose-response curve Start_Func Culture cells expressing 5-HT4R Incubate_Func Treat cells with varying concentrations of PF-04995274 Start_Func->Incubate_Func Lyse Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) Incubate_Func->Lyse Lyse->Analyze_Func

Caption: Experimental workflow for determining the affinity and potency of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are typically found in primary research publications. However, the following outlines the general methodologies for the key assays used.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

  • Cell Membrane Preparation:

    • Cells (e.g., HEK293 or CHO) stably expressing the human or rat 5-HT4 receptor isoforms are cultured and harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808) is incubated with the prepared cell membranes.[3][4]

    • Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to measure the functional potency (EC50) of this compound as a 5-HT4 receptor agonist by quantifying the production of intracellular cAMP.

  • Cell Culture and Treatment:

    • Cells expressing the 5-HT4 receptor are seeded in multi-well plates and cultured until confluent.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • The cells are then treated with varying concentrations of this compound and incubated for a specific period.

  • cAMP Quantification:

    • Following incubation, the cells are lysed.

    • The intracellular cAMP concentration in the cell lysates is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based biosensor assay (e.g., GloSensor™).[5][6][7]

  • Data Analysis:

    • The measured cAMP levels are plotted against the concentration of this compound.

    • The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Conclusion

This compound is a selective 5-HT4 receptor partial agonist with high affinity and potency. Its mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP signaling pathway in the brain. This activity has been robustly characterized through standard pharmacological assays, and the compound has been investigated in clinical trials for its potential therapeutic effects on cognitive and mood disorders.[8][9][10] The data presented in this guide provide a comprehensive technical overview of its core pharmacological properties for researchers and drug development professionals.

References

(S)-PF-04995274: A Comprehensive Technical Overview of its 5-HT4 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the binding characteristics of (S)-PF-04995274 to the 5-hydroxytryptamine-4 (5-HT4) receptor. This compound is a potent and high-affinity partial agonist for the 5-HT4 receptor.[1][2][3] This compound is the (S)-enantiomer of PF-04995274 and has demonstrated brain penetrance, making it a candidate for investigation in cognitive disorders associated with conditions like Alzheimer's disease.[1][3]

Quantitative Binding Affinity Data

The binding affinity of this compound for various human and rat 5-HT4 receptor isoforms has been determined through radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) and the half-maximal effective concentration (EC50), underscore the compound's high affinity and potency.

SpeciesReceptor IsoformParameterValue (nM)
Human5-HT4AKi0.36[1]
Human5-HT4BKi0.46[1]
Human5-HT4DKi0.15[1]
Human5-HT4EKi0.32[1]
Rat5-HT4SKi0.30[1]
Human5-HT4AEC500.47[1][3]
Human5-HT4BEC500.36[1][3]
Human5-HT4DEC500.37[3]
Human5-HT4EEC500.26[1][3]
Rat5-HT4SEC500.59[1][3]
Rat5-HT4LEC500.65[1]
Rat5-HT4EEC500.62[1]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound was primarily conducted using competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for 5-HT4 receptors.

Materials:

  • Radioligand: [3H]-GR113808, a known 5-HT4 receptor antagonist.[4][5]

  • Receptor Source: Membrane preparations from cell lines (e.g., HEK293, CHO) transfected to express specific human or rat 5-HT4 receptor isoforms.[4][6]

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., GR113808) to determine non-specific binding.[6]

  • Assay Buffer: Typically a buffered solution such as HEPES, pH 7.4.[6]

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester for rapid separation of bound and free radioligand.[6]

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:

  • Membrane Preparation: Transfected cells expressing the 5-HT4 receptor isoform of interest are harvested and homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently resuspended in the assay buffer.[6]

  • Assay Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand ([3H]-GR113808) and varying concentrations of the unlabeled test compound (this compound).[6]

  • Incubation Conditions: Incubations are typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.[4][6]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[6]

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand & this compound prep->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Workflow for Radioligand Binding Assay.

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like this compound initiates a cascade of intracellular events. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR).[7][8] Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase.[7][8] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[7][9] PKA, in turn, can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in regulating gene expression related to neuronal plasticity and survival.[7] Additionally, the signaling cascade can involve the activation of the Extracellular signal-regulated kinase (ERK) pathway.[7][10]

G cluster_pathway 5-HT4 Receptor Signaling Pathway agonist This compound receptor 5-HT4 Receptor agonist->receptor binds g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces atp ATP atp->camp converted by pka Protein Kinase A (PKA) camp->pka activates erk ERK Pathway pka->erk activates creb CREB Activation pka->creb activates response Cellular Response (e.g., Gene Expression, Neuronal Plasticity) erk->response creb->response

Simplified 5-HT4 Receptor Signaling Cascade.

References

Synthetic Pathways to (S)-PF-04995274: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of (S)-PF-04995274, a potent and selective 5-HT4 receptor partial agonist. The synthesis is notable for its convergent approach, culminating in a final product with high purity and yield. This document provides a comprehensive overview of the reaction schemes, detailed experimental protocols, and quantitative data to support reproducibility and further investigation by researchers in the field of medicinal chemistry and drug development.

Core Synthesis Strategy

The synthesis of this compound is achieved through a multi-step sequence, which can be broadly divided into two key convergent routes for the preparation of a crucial intermediate, 4-fluoro-3-hydroxybenzo[d]isoxazole, followed by its elaboration to the final active pharmaceutical ingredient (API). The process has been optimized for scalability and efficiency, avoiding chromatographic purification in the final steps.[1][2]

Two primary routes were developed for the synthesis of the key 4-fluorobenzisoxazol-3-one intermediate. The first route commences from 2,6-difluorobenzonitrile, while the second, more cost-effective and safer route, starts from 2-chloro-6-fluorobenzoic acid.[1][2] Both routes converge to produce the same key intermediate, which is then elaborated through a series of reactions including N-alkylation, cyclization, and final coupling to yield this compound.

Detailed Synthesis Pathway

The overall synthetic pathway for this compound is depicted below. The process involves the formation of key intermediates through nucleophilic substitution, cyclization, and coupling reactions.

Synthesis_Pathway cluster_route1 Route 1 cluster_route2 Route 2 A 2,6-Difluorobenzonitrile B 2-Fluoro-6-methoxybenzonitrile A->B NaOMe, MeOH C 2-Fluoro-6-methoxybenzamide B->C H2O2, K2CO3, DMSO D 4-Fluoro-3-hydroxybenzo[d]isoxazole C->D 1. (COCl)2, CH2Cl2 2. NH2OH.HCl, Pyridine I This compound D->I H, K2CO3, DMF E (S)-1-amino-2-methylpropan-2-ol H 3-(3-Chloro-4-fluorophenyl) -1,3-oxazinan-2-one F (S)-3-(1-hydroxy-2-methylpropan-2-yl) -5-(3-chloro-4-fluorophenyl) -1,3-oxazinan-2-one F->I Deprotection G 3-Chloro-4-fluorobenzaldehyde G->H 1. (S)-1-amino-2-methylpropan-2-ol, p-TsOH, Toluene 2. Triphosgene, Et3N, CH2Cl2 J 2-Chloro-6-fluorobenzoic acid K 2-Chloro-6-fluorobenzamide J->K 1. SOCl2 2. NH3 L 2-Amino-6-fluorobenzamide K->L NH3, Cu2O, 1,4-dioxane M 4-Fluorobenzisoxazol-3-one L->M NaNO2, HCl M->D Reduction

Figure 1: Convergent synthetic pathway for this compound.

Experimental Protocols

Route 1: Synthesis of 4-Fluoro-3-hydroxybenzo[d]isoxazole from 2,6-Difluorobenzonitrile

Step 1: Synthesis of 2-Fluoro-6-methoxybenzonitrile

To a solution of 2,6-difluorobenzonitrile in methanol, sodium methoxide is added portion-wise at room temperature. The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the product.

Step 2: Synthesis of 2-Fluoro-6-methoxybenzamide

2-Fluoro-6-methoxybenzonitrile is dissolved in dimethyl sulfoxide (DMSO). To this solution, potassium carbonate and hydrogen peroxide (35% aqueous solution) are added. The reaction is exothermic and the temperature is maintained below a certain limit. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by recrystallization.

Step 3: Synthesis of 4-Fluoro-3-hydroxybenzo[d]isoxazole

2-Fluoro-6-methoxybenzamide is treated with oxalyl chloride in a suitable solvent like dichloromethane to form the corresponding imidoyl chloride. This intermediate is then reacted in situ with hydroxylamine hydrochloride in the presence of a base such as pyridine to yield 4-fluoro-3-hydroxybenzo[d]isoxazole.

Route 2: Synthesis of 4-Fluoro-3-hydroxybenzo[d]isoxazole from 2-Chloro-6-fluorobenzoic acid

Step 1: Synthesis of 2-Chloro-6-fluorobenzamide

2-Chloro-6-fluorobenzoic acid is converted to its acid chloride using thionyl chloride. The excess thionyl chloride is removed, and the crude acid chloride is then treated with aqueous ammonia to yield 2-chloro-6-fluorobenzamide.

Step 2: Synthesis of 2-Amino-6-fluorobenzamide

A mixture of 2-chloro-6-fluorobenzamide, aqueous ammonia, and a copper(I) oxide catalyst in 1,4-dioxane is heated in a sealed vessel. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified to give 2-amino-6-fluorobenzamide.

Step 3: Synthesis of 4-Fluorobenzisoxazol-3-one

To a solution of 2-amino-6-fluorobenzamide in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise at a low temperature. The resulting diazonium salt solution is then carefully heated to induce cyclization, affording 4-fluorobenzisoxazol-3-one.

Step 4: Reduction to 4-Fluoro-3-hydroxybenzo[d]isoxazole

4-Fluorobenzisoxazol-3-one is reduced using a suitable reducing agent to yield the desired 4-fluoro-3-hydroxybenzo[d]isoxazole.

Final Assembly of this compound

Step 1: Synthesis of (S)-3-(1-hydroxy-2-methylpropan-2-yl)-5-(3-chloro-4-fluorophenyl)-1,3-oxazinan-2-one

3-Chloro-4-fluorobenzaldehyde is reacted with (S)-1-amino-2-methylpropan-2-ol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene with azeotropic removal of water to form the corresponding imine. The crude imine is then cyclized with triphosgene in the presence of triethylamine in dichloromethane to afford the oxazinanone intermediate.

Step 2: Coupling Reaction

The synthesized 4-fluoro-3-hydroxybenzo[d]isoxazole is coupled with the oxazinanone intermediate from the previous step in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield a protected form of the final product.

Step 3: Deprotection to yield this compound

The protecting group is removed under appropriate conditions to furnish the final product, this compound. The product is then isolated and purified, typically by crystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Reaction Conditions and Yields for Route 1

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
12,6-DifluorobenzonitrileNaOMeMeOHRoom Temp.295
22-Fluoro-6-methoxybenzonitrileH₂O₂, K₂CO₃DMSO< 50388
32-Fluoro-6-methoxybenzamide(COCl)₂, NH₂OH·HCl, PyridineCH₂Cl₂0 to RT1275

Table 2: Reaction Conditions and Yields for Route 2

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
12-Chloro-6-fluorobenzoic acidSOCl₂, NH₃-Reflux492
22-Chloro-6-fluorobenzamideNH₃, Cu₂O1,4-Dioxane1202485
32-Amino-6-fluorobenzamideNaNO₂, HClH₂O0 to 60280
44-Fluorobenzisoxazol-3-oneReducing Agent----

Table 3: Final Assembly and Product Characterization

StepReactionKey ReagentsSolventYield (%)
1Oxazinanone Formationp-TsOH, Triphosgene, Et₃NToluene, CH₂Cl₂78
2CouplingK₂CO₃DMF85
3Deprotection--90
Final Product This compound - - Overall Yield: ~40% (from Route 2)
Melting Point ---135-137 °C
¹H NMR (CDCl₃, 400 MHz) ---Consistent with structure
Mass Spec (ESI) ---m/z [M+H]⁺ calculated and found

References

(S)-PF-04995274: A Review of Pharmacokinetic and Bioavailability Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-PF-04995274 is the chirally pure S-enantiomer of PF-04995274, a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Developed as a potential therapeutic agent, understanding its pharmacokinetic profile and bioavailability is crucial for further drug development. This technical guide synthesizes the publicly available information regarding the pharmacokinetics and bioavailability of this compound. Despite extensive investigation, specific quantitative pharmacokinetic parameters and detailed experimental protocols from dedicated preclinical or clinical studies on this compound remain largely undisclosed in the public domain. However, information regarding a Phase 1 clinical trial of the racemate, PF-04995274, provides foundational insights into its clinical pharmacokinetic evaluation.

Introduction

This compound is a high-affinity partial agonist for the 5-HT4 receptor, a target implicated in various physiological processes, including gastrointestinal motility and cognitive function. As an orally active and brain-penetrant compound, its absorption, distribution, metabolism, and excretion (ADME) characteristics are critical determinants of its therapeutic potential. This document aims to consolidate the known pharmacokinetic and bioavailability data for this compound, present relevant experimental methodologies where available, and outline the logical flow of its evaluation.

Preclinical Pharmacokinetics and Bioavailability

Currently, there is a notable absence of publicly available preclinical pharmacokinetic data for this compound in common animal models such as rats or dogs. Key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) have not been reported in scientific literature or public databases. Similarly, data on the absolute oral bioavailability of this compound in these models is not available.

General Experimental Protocol for Preclinical Pharmacokinetic Studies

While specific protocols for this compound are not available, a typical preclinical pharmacokinetic study in rats would involve the following steps:

  • Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration:

    • Intravenous (IV): A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life. This route serves as a reference for calculating absolute bioavailability.

    • Oral (PO): A single dose is administered by oral gavage to assess absorption characteristics.

  • Blood Sampling: Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically developed to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Clinical Pharmacokinetics

A Phase 1, first-in-human, single-center, crossover, randomized, placebo-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of the racemate, PF-04995274, in healthy adult volunteers (NCT01091272).[1]

Clinical Trial Design and Objectives

The primary objective of this study was to assess the safety and tolerability of single oral doses of PF-04995274.[1] A secondary objective was to characterize the pharmacokinetic profile of the compound.[1]

The study design included the administration of single oral doses ranging from 0.15 mg to 210 mg.[1] The key pharmacokinetic parameters to be determined were Cmax, Tmax, AUClast (area under the curve from time zero to the last measurable concentration), AUCinf (area under the curve extrapolated to infinity), and t½.[1]

Quantitative Clinical Pharmacokinetic Data

Despite the completion of this Phase 1 trial, the quantitative pharmacokinetic results, including Cmax, Tmax, AUC, and half-life values for the different dose cohorts, have not been made publicly available. Therefore, a detailed summary table of these parameters cannot be provided at this time.

Bioavailability in Humans

Information regarding the absolute bioavailability of this compound or its racemate in humans is not available in the public domain. Determining absolute bioavailability would typically require a study comparing the AUC following oral administration to the AUC following intravenous administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a 5-HT4 receptor agonist and a typical workflow for a clinical pharmacokinetic study.

G cluster_0 5-HT4 Receptor Activation PF_04995274 This compound 5HT4R 5-HT4 Receptor PF_04995274->5HT4R Binds to G_protein Gs Protein 5HT4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKA->Cellular_Response Phosphorylates Targets G Start Start Subject_Screening Subject Screening (Healthy Volunteers) Start->Subject_Screening Dosing Single Oral Dose Administration Subject_Screening->Dosing Blood_Sampling Serial Blood Sampling (Pre-defined Timepoints) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis of Plasma Samples Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (NCA) Bioanalysis->PK_Analysis Data_Reporting Data Tabulation and Reporting PK_Analysis->Data_Reporting End End Data_Reporting->End

References

An In-Depth Technical Guide to (S)-PF-04995274: A 5-HT4 Receptor Agonist with Implications for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research inquiries positioned (S)-PF-04995274 as a BACE1 inhibitor for Alzheimer's disease. Subsequent, more detailed investigation has revealed this to be incorrect. This compound is, in fact, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). This guide provides a comprehensive overview of this compound based on its correct mechanism of action and its relevance to neurological research, including its potential indirect implications for Alzheimer's disease through the non-amyloidogenic pathway.

Core Compound Identity and Mechanism of Action

This compound is a potent and high-affinity partial agonist for the serotonin 4 receptor (5-HT4R)[1][2]. It is the (S)-enantiomer of PF-04995274[2]. Its primary mechanism of action is to bind to and activate 5-HT4 receptors, which are G-protein coupled receptors that primarily signal through the Gαs subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels[3][4][5]. This signaling cascade can influence a variety of cellular processes, including gene expression and synaptic plasticity[3][4].

The activation of 5-HT4 receptors has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP)[6]. This pathway involves the cleavage of APP by α-secretase, which produces the soluble and neuroprotective fragment sAPPα (soluble amyloid precursor protein alpha) and precludes the formation of the amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease[6][7][8][9].

Quantitative Data Summary

The following tables summarize the available quantitative data for PF-04995274, the racemate of which this compound is an isomer.

Table 1: In Vitro Receptor Binding Affinity and Potency of PF-04995274 [1]

Receptor Subtype (Species)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
Human 5-HT4A0.360.47
Human 5-HT4B0.460.36
Human 5-HT4D0.150.37
Human 5-HT4E0.320.26
Rat 5-HT4S0.300.59
Rat 5-HT4L-0.65
Rat 5-HT4E-0.62

Table 2: Clinical Trial Information for PF-04995274

Clinical Trial IdentifierPurposeStatus
NCT01193062To evaluate changes in sAPPα in cerebrospinal fluid following a single oral dose in healthy subjects.Information on results not publicly available.
NCT03515733To investigate the effects on emotional processing in treatment-resistant depression.Completed.
NCT03516604 (RESTAND study)To assess early behavioral and neural changes in emotional cognition in unmedicated major depressive disorder.Completed.
NCT01091272To evaluate safety, tolerability, and plasma drug levels after a single dose in healthy adult volunteers.Information on results not publicly available.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound via the 5-HT4 Receptor

The following diagram illustrates the signaling cascade initiated by the binding of this compound to the 5-HT4 receptor, leading to the activation of the non-amyloidogenic APP processing pathway.

G cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space SPf This compound HT4R 5-HT4 Receptor SPf->HT4R Binds to G_alpha_s Gαs HT4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces APP APP sAPP_alpha sAPPα (Neuroprotective) APP->sAPP_alpha Releases alpha_secretase α-secretase alpha_secretase->APP PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB ERK->CREB Activates CREB->alpha_secretase Upregulates

Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Experimental Workflow for Assessing 5-HT4R Agonist Efficacy on sAPPα Production

The following diagram outlines a typical experimental workflow to evaluate the effect of a 5-HT4 receptor agonist like this compound on sAPPα levels in a cellular model.

G start Start: Cell Culture (e.g., SH-SY5Y, HEK293-APP) treatment Treatment with this compound (Dose-response and time-course) start->treatment collection Collection of Conditioned Media treatment->collection elisa sAPPα Quantification (ELISA) collection->elisa data_analysis Data Analysis (EC50 determination) elisa->data_analysis end End: Assessment of sAPPα modulation data_analysis->end

References

An In-depth Technical Guide on the Role of Glucokinase Activation in Cognitive Impairment Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query referenced (S)-PF-04995274, which is a 5-HT4 receptor partial agonist. This guide focuses on the requested core topic of glucokinase activation in the context of cognitive impairment, a field of growing interest.

Introduction: Glucokinase as a Novel Target for Cognitive Neuromodulation

Glucokinase (GK), a key enzyme in glucose metabolism, has been extensively studied as a target for type 2 diabetes due to its role as a glucose sensor in pancreatic β-cells and hepatocytes[1][2]. Beyond its peripheral functions, GK is expressed in various brain regions, including the hypothalamus and hippocampus, where it is implicated in neuronal glucose sensing and may play a role in cognitive function[3][4]. The brain is highly dependent on glucose as its primary energy source, and dysregulation of glucose metabolism is associated with cognitive decline in various neurological conditions[5]. This has led to burgeoning interest in the potential of glucokinase activators (GKAs) as a therapeutic strategy for cognitive impairment. This technical guide provides an in-depth overview of the core concepts, experimental data, and methodologies relevant to the study of glucokinase activators in the context of cognitive function.

Mechanism of Action and Signaling Pathways

Neuronal glucokinase acts as a glucose sensor, coupling neuronal activity to ambient glucose levels. The activation of GK in neurons is a critical step in a signaling cascade that influences neurotransmitter release and neuronal excitability.

Neuronal Glucose Sensing Pathway

In glucose-excited (GE) neurons, the signaling pathway is analogous to that in pancreatic β-cells. As glucose levels rise, it enters the neuron via glucose transporters (primarily GLUT3). Glucokinase then phosphorylates glucose to glucose-6-phosphate, leading to an increased ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization, calcium influx, and subsequent neurotransmitter release[4].

Neuronal Glucokinase Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Neuronal Cytosol Glucose_ext Extracellular Glucose GLUT3 GLUT3 Glucose_ext->GLUT3 Transport Glucose_int Intracellular Glucose Glucokinase Glucokinase Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP:ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Glucokinase->G6P GKA Glucokinase Activator (GKA) GKA->Glucokinase Allosteric Activation GLUT3->Glucose_int

Caption: Neuronal Glucokinase Signaling Pathway.

Quantitative Data on Glucokinase Activators

While most clinical development of GKAs has focused on diabetes, the preclinical and clinical data provide valuable insights into their pharmacodynamics and potential for CNS effects. Below is a summary of publicly available data for representative glucokinase activators.

CompoundTargetEC50 (nM)Vmax (fold increase)S0.5 (fold decrease)IndicationReference
PF-04991532 Human/Rat Glucokinase80 / 100N/AN/AType 2 Diabetes[6][7]
MK-0941 Human Glucokinase240 (at 2.5 mM glucose)N/AN/AType 2 Diabetes[7]
AZD1656 Human Glucokinase60N/AN/AType 2 Diabetes[7]
AM-2394 Human Glucokinase601.2~10Type 2 Diabetes[8]
Nerigliatin (PF-04937319) Human Glucokinase154,400N/AN/AType 2 Diabetes[7]

Note: EC50 values can vary based on glucose concentration in the assay. Data on cognitive endpoints for these specific compounds in dedicated studies are limited in the public domain.

Experimental Protocols for Cognitive Assessment

Evaluating the efficacy of a GKA in cognitive impairment would necessitate the use of validated animal models and behavioral assays.

Animal Models of Cognitive Impairment
  • Age-induced Cognitive Decline: Utilizes aged rodents that naturally exhibit cognitive deficits[9].

  • Scopolamine-induced Amnesia: A cholinergic antagonist model that induces acute, reversible memory impairment.

  • Aβ-infusion Model: Intracerebroventricular injection of amyloid-beta oligomers to mimic aspects of Alzheimer's disease pathology.

Morris Water Maze (MWM)

The MWM is a widely used test for spatial learning and memory, which are hippocampus-dependent functions.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Distal cues are placed around the room[10][11][12][13].

  • Acquisition Phase: The animal is placed in the pool from various start locations and must learn the platform's location using the distal cues. Latency to find the platform is recorded over several days.

  • Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Reversal Learning: The platform is moved to a new location to assess cognitive flexibility.

Morris Water Maze Workflow cluster_setup Setup cluster_protocol Experimental Protocol Pool Circular Pool (Opaque Water) Acquisition Acquisition Trials (4-5 days) - Record Escape Latency Pool->Acquisition Platform Hidden Platform Platform->Acquisition Cues Distal Cues Cues->Acquisition Probe Probe Trial (Day 6) - Remove Platform - Measure Time in Target Quadrant Acquisition->Probe 24h delay Reversal Reversal Learning (Optional) - Move Platform - Repeat Acquisition Probe->Reversal

Caption: Morris Water Maze Experimental Workflow.
Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus. It relies on the innate tendency of rodents to explore novel objects more than familiar ones[14][15][16][17][18].

  • Apparatus: An open-field arena.

  • Habituation Phase: The animal is allowed to explore the empty arena to acclimate.

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set time (e.g., 5-10 minutes).

  • Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A discrimination index (DI) is calculated: (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates successful recognition memory.

Novel Object Recognition Workflow Habituation Day 1: Habituation (Empty Arena) Training Day 2: Training Phase (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1h - 24h) Training->Retention Test Day 2: Test Phase (One Familiar, One Novel Object) Retention->Test Analysis Data Analysis (Calculate Discrimination Index) Test->Analysis

Caption: Novel Object Recognition Experimental Workflow.

Conclusion and Future Directions

The role of neuronal glucokinase in cognitive processes presents a compelling new frontier for therapeutic development. While the primary focus of GKA development has been on metabolic disorders, the underlying mechanism of enhancing neuronal glucose sensing suggests a plausible role in mitigating cognitive deficits associated with impaired brain energy metabolism. Future research should focus on developing brain-penetrant GKAs and evaluating their efficacy in established animal models of cognitive impairment. A thorough investigation of the long-term effects of chronic GK activation on neuronal function and plasticity will be crucial to validate this innovative therapeutic approach for cognitive disorders.

References

(S)-PF-04995274 for Major Depressive Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and selective partial agonist of the serotonin 5-HT4 receptor, which has been investigated for its potential therapeutic effects in major depressive disorder (MDD). Preclinical studies have suggested that agonism of the 5-HT4 receptor could lead to rapid antidepressant effects. This technical guide provides a comprehensive overview of the core data and methodologies related to the research of this compound in the context of MDD.

Mechanism of Action

This compound exerts its effects by binding to and partially activating the 5-HT4 receptor, a G-protein coupled receptor. Activation of the 5-HT4 receptor is known to stimulate downstream signaling cascades that can influence neuronal function and plasticity, processes that are often dysregulated in major depressive disorder.

Quantitative Data

The following tables summarize the key quantitative data for PF-04995274, the racemate which includes the active (S)-enantiomer.

Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Potency (EC50) of PF-04995274

Receptor SubtypeKi (nM)EC50 (nM)Species
Human 5-HT4A0.360.47Human
Human 5-HT4B0.460.36Human
Human 5-HT4D0.150.37Human
Human 5-HT4E0.320.26Human
Rat 5-HT4S0.300.59Rat
Rat 5-HT4LNot Reported0.65Rat
Rat 5-HT4ENot Reported0.62Rat

Experimental Protocols

Preclinical Models of Depression

This model is used to induce a depressive-like phenotype in mice through the chronic administration of corticosterone, mimicking the effects of chronic stress.

  • Animals: Male C57BL/6N mice are typically used.

  • Procedure: Corticosterone is dissolved in the drinking water (e.g., 35 µg/mL in tap water with 0.45% β-cyclodextrin) or administered via subcutaneous injection (e.g., 20 mg/kg daily) for a period of 21 to 28 days.[1][2]

  • Behavioral Assessments: Following the chronic corticosterone administration, a battery of behavioral tests is conducted to assess depressive- and anxiety-like behaviors.

The FST is a widely used behavioral test to screen for antidepressant efficacy.

  • Apparatus: A cylindrical container (e.g., 30 cm height, 20 cm diameter) filled with water (24-30°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[3]

  • Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test.[3][4]

  • Endpoint: A reduction in immobility time is indicative of an antidepressant-like effect.

The TST is another common behavioral despair test for assessing antidepressant activity.

  • Apparatus: Mice are suspended by their tail using adhesive tape to a horizontal bar, preventing them from escaping or holding onto surfaces.

  • Procedure: The test is typically 6 minutes long, and the total time of immobility (hanging passively and motionless) is recorded, often during the final 4 minutes.[5][6][7][8]

  • Endpoint: A decrease in the duration of immobility suggests an antidepressant-like effect.

Clinical Trial Protocol: RESTAND Study (NCT03516604)

This study was a double-blind, placebo-controlled trial designed to assess the early effects of this compound on emotional cognition in unmedicated patients with MDD.[9]

  • Participants: 90 participants with a diagnosis of Major Depressive Disorder.[9]

  • Intervention: Participants were randomized to receive 7 days of treatment with either this compound (15 mg), citalopram (20 mg), or a placebo.[1][9]

  • Primary Outcome Measures: Changes in emotional processing were assessed using a behavioral facial expression recognition task and functional magnetic resonance imaging (fMRI) of implicit emotional face processing between days 6 and 9 of treatment.[1][9]

  • Stimuli: The task typically involves the presentation of facial expressions of basic emotions (e.g., happiness, sadness, fear, anger, disgust, surprise).

  • Procedure: Participants are asked to identify the emotion displayed in the presented faces. The task may vary the intensity of the emotional expressions.

  • Data Collection: Accuracy of emotion identification and reaction times are recorded.

Signaling Pathways and Experimental Workflows

Signaling Pathways of 5-HT4 Receptor Activation

Activation of the 5-HT4 receptor by an agonist like this compound initiates intracellular signaling cascades. The primary pathway involves the coupling to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). Another identified pathway involves a G-protein independent mechanism that leads to the activation of the Extracellular signal-Regulated Kinase (ERK) via Src kinase. These pathways are implicated in modulating neuronal plasticity.

G cluster_membrane Cell Membrane 5_HT4R 5-HT4 Receptor Src Src Kinase 5_HT4R->Src activates (G-protein independent) Gs Gs 5_HT4R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces ERK ERK Src->ERK activates S_PF_04995274 This compound S_PF_04995274->5_HT4R binds & activates Gs->AC activates PKA PKA cAMP->PKA activates Neuronal_Plasticity Neuronal Plasticity (e.g., CREB phosphorylation, neurogenesis) PKA->Neuronal_Plasticity ERK->Neuronal_Plasticity

5-HT4 Receptor Signaling Pathways
Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound's antidepressant-like effects typically follows a structured workflow, starting with the induction of a depressive-like state in animal models, followed by drug administration and subsequent behavioral testing.

G Start Start Model_Induction Induce Depressive-like State (e.g., Chronic Corticosterone) Start->Model_Induction Drug_Admin Administer this compound or Vehicle Control Model_Induction->Drug_Admin Behavioral_Tests Behavioral Testing (Forced Swim Test, Tail Suspension Test) Drug_Admin->Behavioral_Tests Data_Analysis Data Analysis (Compare immobility time between groups) Behavioral_Tests->Data_Analysis End End Data_Analysis->End

Preclinical Evaluation Workflow
Logical Relationship in the RESTAND Clinical Trial

The design of the RESTAND clinical trial was based on a logical progression from patient recruitment to data analysis to test the hypothesis that this compound would modulate emotional processing in individuals with MDD.

G Recruitment Recruit Patients with MDD Randomization Randomize to This compound, Citalopram, or Placebo Recruitment->Randomization Treatment 7-Day Treatment Period Randomization->Treatment Assessment Assess Emotional Processing (Behavioral & fMRI) Treatment->Assessment Analysis Compare Outcomes Between Groups Assessment->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

RESTAND Clinical Trial Logic

References

(S)-PF-04995274: A Technical Guide to a Partial Serotonin 4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-PF-04995274, a potent and high-affinity partial agonist of the serotonin 4 (5-HT4) receptor. This document details its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Pharmacological Data

This compound is the S-enantiomer of PF-04995274 and is recognized for its partial agonist activity at the 5-HT4 receptor.[1] Its high affinity and potency have been characterized across various human and rat 5-HT4 receptor splice variants. The quantitative data for its binding affinity (Ki) and functional potency (EC50) are summarized below.

Table 1: Binding Affinity (Ki) of this compound for Human and Rat 5-HT4 Receptor Isoforms
Receptor IsoformSpeciesKi (nM)
5-HT4AHuman0.36
5-HT4BHuman0.46
5-HT4DHuman0.15
5-HT4EHuman0.32
5-HT4SRat0.30

Data sourced from MedChemExpress and represents experimental values from radioligand displacement assays.[2]

Table 2: Functional Potency (EC50) of this compound at Human and Rat 5-HT4 Receptor Isoforms
Receptor IsoformSpeciesEC50 (nM)
5-HT4AHuman0.47
5-HT4BHuman0.36
5-HT4DHuman0.37
5-HT4EHuman0.26
5-HT4SRat0.59
5-HT4LRat0.65
5-HT4ERat0.62

Data sourced from MedChemExpress, determined through functional cAMP assays.[2]

Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by an agonist like this compound initiates downstream signaling through both G-protein dependent and independent pathways. As a partial agonist, this compound activates these pathways to a submaximal level compared to a full agonist. The potential for biased agonism, where a ligand preferentially activates one pathway over another, is a concept of growing interest in pharmacology, though specific data on signaling bias for this compound is not extensively available in the public domain.

G-Protein Dependent Signaling

The canonical signaling pathway for the 5-HT4 receptor is mediated by the Gs alpha subunit of its associated G-protein. This pathway leads to the production of the second messenger cyclic adenosine monophosphate (cAMP).

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT4 Receptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates G_alpha Gαs-GTP G_Protein->G_alpha Dissociates AC Adenylyl Cyclase ATP ATP G_alpha->AC Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Promotes

Caption: G-protein dependent signaling cascade of the 5-HT4 receptor.

G-Protein Independent Signaling

The 5-HT4 receptor can also signal independently of G-proteins through the activation of the non-receptor tyrosine kinase, Src. This leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

G_Independent_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT4 Receptor Agonist->Receptor Binds Src Src Kinase Receptor->Src Directly Activates pSrc pSrc MEK MEK pSrc->MEK Phosphorylates pMEK pMEK ERK ERK1/2 pMEK->ERK Phosphorylates pERK pERK1/2 Cellular_Response Cellular Response (e.g., Plasticity) pERK->Cellular_Response Modulates

Caption: G-protein independent signaling of the 5-HT4 receptor via Src/ERK.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor. The assay measures the ability of the unlabeled test compound to displace a radiolabeled antagonist, such as [3H]GR113808, from the receptor.

Workflow Diagram:

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from HEK293 cells expressing 5-HT4R) Incubation 2. Incubation - Membranes - [3H]GR113808 (fixed concentration) - this compound (varying concentrations) Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Data_Analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the desired human or rat 5-HT4 receptor isoform are cultured to confluency.

    • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded.

    • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

    • The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., by Bradford assay).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add in the following order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of the radioligand [3H]GR113808 (typically at or below its Kd value).

      • Varying concentrations of the unlabeled competitor, this compound.

      • The prepared cell membranes (typically 20-50 µg of protein per well).

    • Total binding is determined in the absence of any competitor, while non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).

    • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • The filters are dried, and scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the logarithm of the concentration of this compound.

    • The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This protocol describes a cell-based functional assay to determine the potency (EC50) of this compound in stimulating the production of cyclic AMP (cAMP) via the 5-HT4 receptor.

Workflow Diagram:

cAMP_Assay_Workflow Cell_Seeding 1. Cell Seeding (e.g., HEK293 cells expressing 5-HT4R in a 96-well plate) Compound_Addition 2. Compound Addition - Add this compound (varying concentrations) - Incubate to stimulate cAMP production Cell_Seeding->Compound_Addition Cell_Lysis 3. Cell Lysis (Release intracellular cAMP) Compound_Addition->Cell_Lysis cAMP_Detection 4. cAMP Detection (e.g., HTRF, ELISA, or other competitive immunoassay) Cell_Lysis->cAMP_Detection Data_Analysis 5. Data Analysis - Plot cAMP levels vs. compound concentration - Determine EC50 cAMP_Detection->Data_Analysis

Caption: Workflow for a cell-based cAMP functional assay.

Detailed Methodology:

  • Cell Culture and Seeding:

    • HEK293 cells stably expressing the desired 5-HT4 receptor isoform are cultured in appropriate media.

    • Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Assay Procedure:

    • The culture medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of newly synthesized cAMP.

    • This compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

    • The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for agonist-induced cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • The stimulation is terminated by adding a lysis buffer to the wells. The lysis buffer also contains the reagents for the cAMP detection assay.

    • The level of cAMP in the cell lysate is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a bioluminescent assay. These assays are typically based on a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • The signal from the detection assay (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) is measured using a plate reader.

    • A standard curve is generated using known concentrations of cAMP to convert the raw signal into cAMP concentrations.

    • The cAMP concentration is plotted against the logarithm of the concentration of this compound.

    • The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect. The maximal effect (Emax) can also be determined from this curve and compared to that of a full agonist to confirm partial agonism.

Conclusion

This compound is a well-characterized partial agonist of the 5-HT4 receptor with high affinity and potency. Its mechanism of action involves the modulation of both Gs-dependent and G-protein-independent signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds in drug discovery and development programs targeting the 5-HT4 receptor for various therapeutic indications.

References

Preclinical Profile of (S)-PF-04995274: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is the (S)-enantiomer of PF-04995274, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[1] As a selective modulator of a key receptor implicated in cognitive and affective processes, this compound has been investigated for its therapeutic potential in neurological and psychiatric disorders. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth overview of its pharmacological profile, including in vitro activity and in vivo findings. While comprehensive quantitative data on pharmacokinetics and safety pharmacology are limited in the public domain, this document consolidates the current knowledge to support further research and development efforts.

In Vitro Pharmacology

This compound demonstrates high affinity and partial agonist activity at various human and rat 5-HT4 receptor subtypes. The available in vitro data, including EC50 and Ki values, are summarized in the table below.

Receptor SubtypeSpeciesParameterValue (nM)
5-HT4AHumanEC500.47
5-HT4BHumanEC500.36
5-HT4DHumanEC500.37
5-HT4EHumanEC500.26
5-HT4SRatEC500.59
5-HT4LRatEC500.65
5-HT4ERatEC500.62
5-HT4AHumanKi0.36
5-HT4BHumanKi0.46
5-HT4DHumanKi0.15
5-HT4EHumanKi0.32
5-HT4SRatKi0.30

Mechanism of Action & Signaling Pathways

This compound exerts its effects through the activation of 5-HT4 receptors, which are Gs-protein coupled receptors. Ligand binding to the 5-HT4 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing gene expression and neuronal function.[2]

In addition to the canonical Gs-protein-dependent pathway, 5-HT4 receptor activation can also engage G-protein-independent signaling cascades. One such pathway involves the activation of the non-receptor tyrosine kinase Src, which in turn can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2] This alternative signaling route provides another layer of complexity to the cellular effects mediated by 5-HT4 receptor agonists.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_g_protein G-Protein Dependent cluster_g_protein_independent G-Protein Independent S_PF_04995274 This compound HTR4 5-HT4 Receptor S_PF_04995274->HTR4 Gs Gs Protein HTR4->Gs Src Src Kinase HTR4->Src AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + CREB CREB Activation PKA->CREB + Cellular_Effects_PKA Cellular Effects CREB->Cellular_Effects_PKA Gene Expression ERK ERK Pathway Src->ERK + Cellular_Effects_ERK Cellular Effects ERK->Cellular_Effects_ERK +

5-HT4 Receptor Signaling Pathways

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound in rodent models, such as Cmax, Tmax, AUC, half-life, and oral bioavailability, are not extensively reported in publicly available literature. The compound is described as being orally active and brain penetrant.[3] Further in-house studies would be required to fully characterize its pharmacokinetic profile.

In Vivo Efficacy

Preclinical studies in mice have suggested the potential efficacy of PF-04995274 in models relevant to stress and depression. Intravenous administration of PF-04995274 at doses of 3-10 mg/kg for 17 days was reported to attenuate learned fear and decrease stress-induced depressive-like behavior in male 129S6/SvEv mice.[3] However, specific quantitative data from these studies are not publicly available.

Representative Experimental Workflow: Contextual Fear Conditioning

Contextual fear conditioning is a widely used behavioral paradigm to assess fear-associated learning and memory. A typical experimental workflow is depicted below.

Contextual_Fear_Conditioning_Workflow cluster_day1 Day 1: Training cluster_day2 Day 2: Testing cluster_drug Drug Administration D1_Habituation Habituation to Chamber D1_Shock Unconditioned Stimulus (Footshock) D1_Habituation->D1_Shock D1_Association Context-Shock Association D1_Shock->D1_Association D2_ReExposure Re-exposure to Chamber D1_Association->D2_ReExposure 24h D2_Freezing Measure Freezing Behavior D2_ReExposure->D2_Freezing D2_Analysis Data Analysis D2_Freezing->D2_Analysis Drug_Admin This compound or Vehicle Drug_Admin->D1_Habituation Pre-Training Drug_Admin->D2_ReExposure Pre-Test

Contextual Fear Conditioning Workflow

Safety Pharmacology

A comprehensive preclinical safety pharmacology profile for this compound, including cardiovascular, respiratory, and central nervous system assessments, is not available in the public domain. Standard safety pharmacology studies are crucial to identify any potential off-target effects and to establish a safety margin before advancing to clinical trials.

Conclusion

The available preclinical data indicate that this compound is a potent and selective partial agonist of the 5-HT4 receptor with potential therapeutic utility in CNS disorders. Its mechanism of action involves the modulation of key intracellular signaling pathways. While in vitro activity is well-characterized, a comprehensive understanding of its in vivo pharmacology, including detailed pharmacokinetics and safety, requires further investigation. The qualitative in vivo findings in models of fear and depression are encouraging and warrant more extensive studies to quantify the dose-response relationship and therapeutic window. This technical guide provides a foundational overview for researchers and drug development professionals interested in the further exploration of this compound.

References

(S)-PF-04995274: A 5-HT4 Receptor Partial Agonist with Therapeutic Potential in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-PF-04995274, the S-isomer of PF-04995274, is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. Exhibiting high affinity and brain penetrance, this compound has emerged as a promising therapeutic candidate for a range of neurological disorders, most notably cognitive deficits associated with Alzheimer's disease and major depressive disorder (MDD). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, quantitative pharmacological data, experimental protocols for its evaluation, and its progression in clinical research.

Introduction

The serotonergic system, particularly the 5-HT4 receptor, plays a crucial role in regulating cognitive functions, mood, and neuronal plasticity. Agonism at the 5-HT4 receptor has been shown to enhance cholinergic neurotransmission and promote the non-amyloidogenic processing of the amyloid precursor protein (APP), both of which are key pathological features of Alzheimer's disease. Furthermore, emerging evidence suggests that 5-HT4 receptor agonists may offer a novel and potentially faster-acting therapeutic approach for MDD compared to traditional selective serotonin reuptake inhibitors (SSRIs). This compound has been specifically developed to harness these therapeutic benefits.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a partial agonist at the 5-HT4 receptor. This G-protein coupled receptor is predominantly coupled to the Gs alpha subunit. Upon agonist binding, a conformational change in the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function.

Signaling Pathway Diagram

5-HT4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_PF_04995274 This compound 5HT4R 5-HT4 Receptor S_PF_04995274->5HT4R Binds Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Neurotrophic Factors) CREB->Gene_Expression Modulates Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (7 days) cluster_assessment End of Treatment Assessments cluster_analysis Data Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Met Informed_Consent->Inclusion_Exclusion Baseline_Assessments Baseline Assessments (e.g., MADRS, fMRI) Inclusion_Exclusion->Baseline_Assessments Randomization Randomization (1:1:1) Baseline_Assessments->Randomization Group_A PF-04995274 (15mg/day) Randomization->Group_A Group_B Citalopram Randomization->Group_B Group_C Placebo Randomization->Group_C Endpoint_Assessments Endpoint Assessments (e.g., Emotional Processing Tasks, fMRI) Group_A->Endpoint_Assessments Group_B->Endpoint_Assessments Group_C->Endpoint_Assessments Data_Analysis Statistical Analysis of Outcomes Endpoint_Assessments->Data_Analysis

Methodological & Application

Application Notes and Protocols for (S)-PF-04995274 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and selective partial agonist for the serotonin 4 receptor (5-HT4R).[1] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including receptor binding and functional activity at the 5-HT4 receptor. The provided methodologies are intended to guide researchers in the consistent and reproducible evaluation of this compound.

Mechanism of Action

This compound acts as a partial agonist at 5-HT4 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit.[2] Activation of the 5-HT4 receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This second messenger, cAMP, then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets. Additionally, 5-HT4 receptor activation can, in some cellular contexts, lead to signaling through Gq proteins or a G-protein-independent activation of Src tyrosine kinase, which can activate the extracellular signal-regulated kinase (ERK) pathway.[4][5]

Data Presentation

The following tables summarize the quantitative data for PF-04995274 (of which this compound is an isomer) from in vitro assays.

Table 1: Receptor Binding Affinity (Ki) of PF-04995274

Receptor SubtypeKi (nM)
Human 5-HT4A0.36
Human 5-HT4B0.46
Human 5-HT4D0.15
Human 5-HT4E0.32
Rat 5-HT4S0.30

Data sourced from MedChemExpress.[6]

Table 2: Functional Potency (EC50) of PF-04995274

Receptor SubtypeEC50 (nM)
Human 5-HT4A0.47
Human 5-HT4B0.36
Human 5-HT4D0.37
Human 5-HT4E0.26
Rat 5-HT4S0.59
Rat 5-HT4L0.65
Rat 5-HT4E0.62

Data sourced from MedChemExpress.[6]

Experimental Protocols

5-HT4 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Objective: To measure the displacement of a radiolabeled antagonist from the 5-HT4 receptor by this compound.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-GR113808 or [11C]SB207145.[7][8]

  • This compound

  • Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT4R ligand at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the 5-HT4 receptor signaling pathway.

Objective: To determine the EC50 and maximal efficacy of this compound in stimulating cAMP production.

Materials:

  • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • This compound

  • A reference 5-HT4R full agonist (e.g., Serotonin).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

Procedure:

  • Seed the cells into 384-well plates and allow them to attach overnight.

  • Prepare a dilution series of this compound and the reference full agonist in assay buffer containing a PDE inhibitor.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen detection method.

Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal for each sample to cAMP concentration using the standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response) from the resulting sigmoidal curve using non-linear regression.

  • The partial agonist activity of this compound can be expressed as a percentage of the maximal response induced by the reference full agonist.

Visualizations

G 5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_gprotein cluster_cytoplasm Cytoplasm 5-HT4R 5-HT4 Receptor Gs Gs 5-HT4R->Gs activates Gq Gq 5-HT4R->Gq can activate Src Src 5-HT4R->Src G-protein independent activation AC Adenylyl Cyclase Gs->AC stimulates PLC PLC Gq->PLC activates cAMP cAMP AC->cAMP produces ERK ERK Src->ERK activates PKA PKA cAMP->PKA activates Downstream Targets Downstream Targets PKA->Downstream Targets phosphorylates ERK->Downstream Targets IP3_DAG IP3 / DAG PLC->IP3_DAG produces S-PF-04995274 S-PF-04995274 S-PF-04995274->5-HT4R binds and activates

Caption: 5-HT4 Receptor Signaling Cascade

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare this compound dilution series D Combine membranes, radioligand, and this compound A->D B Prepare cell membranes with 5-HT4R B->D C Prepare radioligand ([3H]-GR113808) C->D E Incubate to reach equilibrium D->E F Filter and wash to separate bound and free E->F G Add scintillation cocktail F->G H Quantify radioactivity G->H I Calculate IC50 and Ki H->I

Caption: Radioligand Binding Assay Workflow

G cAMP Functional Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Seed 5-HT4R expressing cells in plates C Add compound to cells with PDE inhibitor A->C B Prepare this compound dilution series B->C D Incubate at 37°C C->D E Lyse cells D->E F Measure cAMP levels E->F G Calculate EC50 and Emax F->G

References

Application Notes: (S)-PF-04995274 Cell-Based Assay for 5-HT4 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and selective partial agonist for the serotonin 4 receptor (5-HT4R)[1][2]. The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is a key therapeutic target for various disorders, including those related to gastrointestinal motility and cognitive function[3][4]. Activation of the 5-HT4R initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger[3]. This application note provides a detailed protocol for a cell-based assay to quantify the activation of the 5-HT4 receptor by this compound through the measurement of intracellular cAMP levels.

Principle of the Assay

This assay utilizes a recombinant cell line stably expressing the human 5-HT4 receptor. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The accumulated intracellular cAMP is then quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, an increase in intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.

5-HT4 Receptor Signaling Pathway

The binding of an agonist to the 5-HT4 receptor triggers a well-defined signaling pathway, leading to the production of cAMP.

5-HT4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

5-HT4R-Gs-cAMP Signaling Pathway

Materials and Reagents

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor.

  • This compound and other 5-HT4R ligands (agonists and antagonists).

  • Cell Culture Medium: DMEM/F12 or MEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and selection agents (if required).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: HTRF cAMP assay kit or GloSensor™ cAMP assay kit.

  • Plate Reader: HTRF-compatible or luminescence plate reader.

  • Cell Culture Plates: 96-well or 384-well white, solid-bottom plates suitable for cell culture and luminescence/fluorescence readings.

Experimental Protocol

This protocol is adapted for an HTRF-based cAMP assay.

1. Cell Preparation:

  • Culture the 5-HT4R expressing cells in T75 flasks until they reach 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.

  • Resuspend the cells in assay buffer and perform a cell count to determine cell viability and density.

  • Dilute the cell suspension to the desired concentration (e.g., 2,500-10,000 cells/well, to be optimized for the specific cell line).

2. Compound Preparation:

  • Prepare a stock solution of this compound and other test compounds in DMSO.

  • Perform serial dilutions of the compounds in assay buffer containing a PDE inhibitor like IBMX to create a concentration-response curve.

3. Assay Procedure:

  • Dispense the cell suspension into the wells of a 384-well plate.

  • Add the diluted compounds to the respective wells. Include wells with assay buffer only as a negative control and a known 5-HT4R agonist as a positive control.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Add the HTRF lysis buffer containing the cAMP-d2 tracer to all wells.

  • Add the HTRF antibody solution (anti-cAMP-cryptate) to all wells.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

4. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known concentrations of cAMP.

  • Plot the cAMP concentration against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each agonist.

Experimental Workflow

The following diagram outlines the major steps in the cell-based assay for 5-HT4R activation.

Experimental_Workflow A 1. Cell Culture (5-HT4R expressing cells) B 2. Cell Harvesting and Plating A->B D 4. Compound Addition and Incubation B->D C 3. Compound Preparation (Serial Dilutions) C->D E 5. Cell Lysis and Reagent Addition (HTRF) D->E F 6. Incubation E->F G 7. Plate Reading (Fluorescence) F->G H 8. Data Analysis (EC50, Emax) G->H

Cell-Based Assay Workflow

Data Presentation

The potency of this compound can be compared to other known 5-HT4 receptor ligands. The following table summarizes the EC50 values for several compounds at different human 5-HT4 receptor subtypes.

CompoundReceptor SubtypeAssay TypeEC50 (nM)Reference
This compound Human 5-HT4AcAMP Assay0.47[5]
Human 5-HT4BcAMP Assay0.36[5]
Human 5-HT4DcAMP Assay0.37[5]
Human 5-HT4ELuciferase Reporter0.26[5]
Serotonin (5-HT) Human 5-HT4cAMP Assay3.6[6]
Prucalopride Human 5-HT4cAMP Assay~1.0[6]
BIMU 8 Human ColonMotility Assay760[7]
BIMU 1 Human ColonMotility Assay3190[7]

Troubleshooting

  • High variability between replicates: Ensure proper cell mixing before plating and accurate pipetting of compounds and reagents.

  • Low signal-to-background ratio: Optimize cell number per well and incubation times. Ensure the PDE inhibitor is active.

  • Inconsistent EC50 values: Verify the stability and concentration of the compound stock solutions. Ensure consistent cell passage number and health.

Conclusion

This application note provides a comprehensive framework for conducting a cell-based assay to characterize the activation of the 5-HT4 receptor by this compound. The detailed protocol and supporting information will enable researchers to reliably assess the potency and efficacy of this and other 5-HT4R ligands, facilitating drug discovery and development efforts in this important therapeutic area.

References

Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (S)-PF-04995274 and Glucokinase Activators in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. This compound is an investigational compound and is not approved for clinical use.

Introduction

Initial interest in this compound for neuroscience research stemmed from a potential role as a glucokinase partial activator. However, extensive research and clinical studies have definitively characterized This compound as a potent and selective 5-HT4 receptor partial agonist .[1][2][3] This document provides detailed application notes and protocols for the use of this compound in its correct capacity as a 5-HT4 partial agonist for neuroscience research, particularly in the areas of depression and cognitive disorders.

Separately, this document will also provide comprehensive application notes on the use of glucokinase activators in neuroscience research, a field showing promise for the investigation of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4]

Part 1: this compound - A 5-HT4 Receptor Partial Agonist

Mechanism of Action

This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[3] The 5-HT4 receptor is a G-protein coupled receptor, and its activation is primarily linked to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] In neurons, this signaling cascade can modulate synaptic plasticity and neurotransmitter release, which are crucial for cognitive functions and mood regulation.[5][6] Additionally, 5-HT4 receptor activation can also trigger the extracellular signal-regulated kinase (ERK) pathway in a cAMP/PKA-independent manner, which is dependent on Src tyrosine kinase activation.[6]

Applications in Neuroscience Research

Preclinical and clinical studies suggest that this compound has potential applications in the study and potential treatment of:

  • Major Depressive Disorder (MDD): Investigated for its potential as a faster-acting antidepressant with a different mechanism of action compared to selective serotonin reuptake inhibitors (SSRIs).[7][8]

  • Cognitive Deficits: Explored for its pro-cognitive effects, particularly in the context of Alzheimer's disease.[1][9][10]

Quantitative Data

The following tables summarize key quantitative data for this compound from published research.

Table 1: In Vitro Binding Affinity (Ki) and Potency (EC50) of PF-04995274 [1]

Receptor SubtypeKi (nM)EC50 (nM)
Human 5-HT4A0.360.47
Human 5-HT4B0.460.36
Human 5-HT4D0.150.37
Human 5-HT4E0.320.26
Rat 5-HT4S0.300.59
Rat 5-HT4L-0.65
Rat 5-HT4E-0.62

Table 2: Clinical Trial Protocol for PF-04995274 in Major Depressive Disorder (NCT03516604) [8]

ParameterValue
Drug PF-04995274
Dose 15 mg
Frequency Daily
Duration 7 days
Control Groups Citalopram (20 mg daily), Placebo
Primary Outcome Measures Changes in emotional processing (Facial Expression Recognition Task)
Secondary Outcome Measures fMRI of implicit emotional face processing, self-reported depression and anxiety scores
Experimental Protocols
  • Objective: To determine the binding affinity and functional potency of this compound at 5-HT4 receptors.

  • Methodology:

    • Cell Culture: Use HEK293 cells stably expressing human or rat 5-HT4 receptor subtypes.

    • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

    • Radioligand Binding Assay (for Ki):

      • Incubate cell membranes with a known 5-HT4 receptor radioligand (e.g., [3H]GR113808) and varying concentrations of this compound.

      • Measure the displacement of the radioligand to determine the inhibitory constant (Ki).

    • cAMP Functional Assay (for EC50):

      • Treat intact cells with varying concentrations of this compound.

      • Measure the accumulation of intracellular cAMP using a commercially available ELISA or HTRF assay kit.

      • Calculate the half-maximal effective concentration (EC50).

  • Objective: To assess the antidepressant- and anxiolytic-like effects of this compound.

  • Methodology:

    • Animals: Use male 129S6/SvEv mice.[1]

    • Drug Administration: Administer this compound (3-10 mg/kg) via intravenous injection for 17 days.[1]

    • Behavioral Tests:

      • Learned Fear Test: To assess fear and anxiety-like behavior.

      • Forced Swim Test or Tail Suspension Test: To evaluate depressive-like behavior.

    • Data Analysis: Compare behavioral outcomes between the this compound-treated group and a vehicle-treated control group.

  • Objective: To evaluate the early effects of PF-04995274 on emotional cognition in patients with MDD.

  • Methodology:

    • Study Design: A double-blind, placebo-controlled, randomized trial.[8]

    • Participants: Unmedicated patients with a diagnosis of Major Depressive Disorder.[7]

    • Intervention: 7 days of treatment with PF-04995274 (15 mg/day), citalopram (20 mg/day), or placebo.[8]

    • Assessments (pre- and post-treatment):

      • Behavioral: Facial Expression Recognition Task to measure accuracy and reaction time for identifying different emotions.[8]

      • Neuroimaging: Functional Magnetic Resonance Imaging (fMRI) during an implicit emotional face processing task to assess changes in brain activity, particularly in the amygdala and medial-frontal cortex.[7][8]

      • Clinical: Observer- and self-reported scales for depression and anxiety symptoms.[8]

Visualization

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PF04995274 This compound HT4R 5-HT4 Receptor PF04995274->HT4R binds G_protein Gs Protein HT4R->G_protein activates Src Src Tyrosine Kinase HT4R->Src activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ERK ERK Pathway Src->ERK activates ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neurogenesis) CREB->Gene_Expression regulates

Caption: Signaling pathway of this compound via the 5-HT4 receptor.

G cluster_workflow Experimental Workflow: Clinical Trial (NCT03516604) Recruitment Recruit Unmedicated MDD Patients Screening Screening & Baseline Assessments (Clinical Scales, fMRI, Behavioral Tasks) Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A: PF-04995274 (15mg/day) Randomization->Group_A Group_B Group B: Citalopram (20mg/day) Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Treatment 7-Day Treatment Period Group_A->Treatment Group_B->Treatment Group_C->Treatment Post_Treatment Post-Treatment Assessments (Day 6-9) (fMRI, Behavioral Tasks, Clinical Scales) Treatment->Post_Treatment Analysis Data Analysis (Compare changes between groups) Post_Treatment->Analysis

Caption: Workflow for a clinical study of this compound in depression.

Part 2: Glucokinase Activators in Neuroscience Research

Mechanism of Action

Glucokinase (GK) acts as a glucose sensor in various tissues, including the brain.[11][12] It is a rate-limiting enzyme in glycolysis, catalyzing the phosphorylation of glucose to glucose-6-phosphate.[13] By enhancing the activity of GK, glucokinase activators (GKAs) can increase glucose metabolism and ATP production in neurons.[11] This is thought to be neuroprotective, particularly in conditions where energy metabolism is impaired.[4]

Applications in Neuroscience Research

The primary application of GKAs in neuroscience research is in the study of neurodegenerative diseases where impaired glucose metabolism is a key pathological feature.

  • Alzheimer's Disease (AD): Enhancing brain glucose metabolism may counteract the hypometabolism observed in AD and potentially reduce the accumulation of amyloid-beta and hyperphosphorylated tau.

  • Parkinson's Disease (PD): Improving neuronal energy production could protect dopaminergic neurons from degeneration.[4]

Quantitative Data

Table 3: Preclinical Data for a Novel Glucokinase Activator (GKA23) in a Mouse Model [13]

Animal ModelTreatmentOutcome
High-fat diet-fed miceSub-chronic GKA23Improved glucose homeostasis and lipid profile
RatsAcute GKA23Enhanced beta-cell insulin secretion and suppressed hepatic glucose production
Experimental Protocols
  • Objective: To measure the effect of a GKA on glucokinase enzyme activity.

  • Methodology:

    • Use a commercially available Glucokinase Activity Assay Kit (e.g., Abcam ab273303).[14]

    • Prepare samples from tissue homogenates (e.g., brain tissue) or cell lysates.

    • In the assay, GK converts glucose to glucose-6-phosphate, which is then used in a series of reactions to generate a fluorescent product.

    • Measure the fluorescence (Ex/Em = 535/587 nm) to quantify GK activity.

    • Compare the activity in the presence and absence of the GKA.

  • Objective: To evaluate the neuroprotective effects of a GKA in a model of Alzheimer's or Parkinson's disease.

  • Methodology (Example for an AD mouse model):

    • Animals: Use a transgenic mouse model of AD (e.g., APP/PS1).

    • Drug Administration: Administer the GKA (e.g., via oral gavage) for a specified duration (e.g., several weeks or months).

    • Behavioral Testing:

      • Morris Water Maze: To assess spatial learning and memory.

      • Y-maze or Novel Object Recognition: To evaluate working memory and recognition memory.

    • Biochemical and Histological Analysis:

      • Measure levels of amyloid-beta plaques and phosphorylated tau in brain tissue using ELISA or immunohistochemistry.

      • Assess neuronal survival and synaptic density in the hippocampus and cortex.

      • Measure brain glucose uptake using FDG-PET imaging.

Visualization

G cluster_neuron Neuron Glucose_in Glucose Glucokinase Glucokinase (GK) Glucose_in->Glucokinase substrate G6P Glucose-6-Phosphate Glucokinase->G6P phosphorylates GKA Glucokinase Activator (GKA) GKA->Glucokinase activates Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP produces Neuroprotection Neuroprotection (e.g., improved neuronal function, reduced apoptosis) ATP->Neuroprotection promotes

Caption: Mechanism of action of glucokinase activators in a neuron.

G cluster_workflow Experimental Workflow: Preclinical Testing of a GKA in an AD Mouse Model Model AD Transgenic Mouse Model (e.g., APP/PS1) Grouping Randomize into Groups Model->Grouping Treatment_Group Treatment Group: Administer GKA Grouping->Treatment_Group Control_Group Control Group: Administer Vehicle Grouping->Control_Group Chronic_Treatment Chronic Treatment Period (weeks to months) Treatment_Group->Chronic_Treatment Control_Group->Chronic_Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Chronic_Treatment->Behavioral Tissue_Collection Sacrifice and Brain Tissue Collection Behavioral->Tissue_Collection Analysis Biochemical & Histological Analysis (Aβ plaques, p-tau, neuronal count) Tissue_Collection->Analysis

Caption: Workflow for preclinical evaluation of a glucokinase activator.

References

(S)-PF-04995274 in functional magnetic resonance imaging (fMRI) studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is the (S)-enantiomer of PF-04995274, a potent and high-affinity partial agonist for the serotonin 4 receptor (5-HT4R). As a brain-penetrant compound, it holds promise for the treatment of cognitive disorders and depression. Functional magnetic resonance imaging (fMRI) is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow. The use of this compound in fMRI studies allows for the investigation of its pharmacodynamic effects on brain function, particularly in regions rich with 5-HT4 receptors, and can serve as a valuable tool in clinical trials to identify potential biomarkers of treatment response.

Pharmacological Profile of PF-04995274 (Racemate)

Table 1: In Vitro Binding Affinity (Ki) and Potency (EC50) of PF-04995274

Receptor SubtypeOrganismKi (nM)EC50 (nM)
5-HT4AHuman0.360.47
5-HT4BHuman0.460.36
5-HT4DHuman0.150.37
5-HT4EHuman0.320.26
5-HT4SRat0.300.59
5-HT4LRatNot Available0.65
5-HT4ERatNot Available0.62

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and partially activating 5-HT4 receptors. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

G-Protein Dependent Signaling

The canonical signaling pathway for 5-HT4 receptors involves coupling to the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and neuronal function.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SPf This compound Receptor 5-HT4 Receptor SPf->Receptor binds GProtein Gs Protein Receptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: 5-HT4 Receptor G-Protein Dependent Signaling Pathway.

G-Protein Independent Signaling

Recent evidence suggests that 5-HT4 receptors can also signal through G-protein independent pathways. One such mechanism involves the direct activation of Src, a non-receptor tyrosine kinase. This activation of Src can subsequently lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which is also implicated in synaptic plasticity and memory.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SPf This compound Receptor 5-HT4 Receptor SPf->Receptor binds Src Src Kinase Receptor->Src activates ERK_pathway ERK Pathway Src->ERK_pathway activates Plasticity Synaptic Plasticity & Memory ERK_pathway->Plasticity modulates

Caption: 5-HT4 Receptor G-Protein Independent Signaling Pathway.

Application in fMRI Studies: The RESTAND Study

A notable clinical trial, the RESTAND study (NCT03516604), investigated the effects of PF-04995274 in unmedicated patients with Major Depressive Disorder (MDD) using fMRI.

Table 2: Summary of the RESTAND fMRI Study

ParameterDetails
Drug/Dose PF-04995274 (15 mg, daily)
Duration 7 days
Population 90 participants with unmedicated Major Depressive Disorder (MDD)
fMRI Task Implicit emotional face processing
Key fMRI Finding Increased medial-frontal cortex activation across all emotional valences
Behavioral Finding No significant change in behavioral negative bias or amygdala activity
Clinical Outcome Reduced observer-rated depression severity relative to placebo

Experimental Protocols for fMRI Studies with this compound

The following protocols are based on the methodology of the RESTAND study and general best practices for pharmacological fMRI.

Participant Recruitment and Screening
  • Inclusion Criteria:

    • Adults (e.g., 18-65 years) diagnosed with the condition of interest (e.g., Major Depressive Disorder).

    • Medication-free for a specified period (e.g., at least 2 weeks for psychotropic medications).

    • Ability to provide informed consent.

  • Exclusion Criteria:

    • Contraindications to MRI scanning (e.g., metallic implants, claustrophobia).

    • Significant neurological or medical conditions that could affect brain function.

    • Current substance abuse or dependence.

    • Pregnancy or breastfeeding.

Study Design

A double-blind, placebo-controlled design is recommended to minimize bias.

cluster_treatment 7-Day Treatment Period Recruitment Participant Recruitment (MDD Patients) Screening Screening (Inclusion/Exclusion Criteria) Recruitment->Screening Baseline Baseline Assessments (Clinical Scales, fMRI) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA This compound (15 mg/day) Randomization->GroupA GroupB Placebo Randomization->GroupB GroupC Active Comparator (e.g., SSRI) Randomization->GroupC PostTreatment Post-Treatment Assessments (Clinical Scales, fMRI) GroupA->PostTreatment GroupB->PostTreatment GroupC->PostTreatment Analysis Data Analysis (fMRI & Behavioral) PostTreatment->Analysis

Caption: Experimental Workflow for a Pharmacological fMRI Study.

Drug Administration
  • Dosage: Based on the RESTAND study, a daily oral dose of 15 mg of PF-04995274 is suggested.

  • Duration: A 7-day administration period has been shown to elicit detectable changes in brain activity.

  • Blinding: The study drug and placebo should be identical in appearance, taste, and packaging to maintain the blind.

fMRI Acquisition Protocol

Table 3: Recommended fMRI Acquisition Parameters (based on typical 3T scanner protocols)

ParameterRecommended Value
Scanner Strength 3 Tesla (3T)
Sequence T2*-weighted gradient-echo echo-planar imaging (EPI)
Repetition Time (TR) 2000 - 3000 ms
Echo Time (TE) 25 - 35 ms
Flip Angle 70 - 90 degrees
Field of View (FOV) 192 x 192 mm to 224 x 224 mm
Matrix Size 64 x 64 to 80 x 80
Voxel Size 3 x 3 x 3 mm (isotropic)
Slice Thickness 3 - 4 mm
Number of Slices 30 - 40 (to cover the whole brain)

A high-resolution T1-weighted anatomical scan should also be acquired for co-registration and normalization of the functional data.

Implicit Emotional Face Processing Task

This task is designed to probe neural responses to emotional stimuli without requiring explicit emotional judgment.

  • Stimuli: Images of faces displaying different emotions (e.g., happy, sad, angry, fearful, neutral).

  • Procedure:

    • Participants are shown a series of faces and are instructed to perform a task unrelated to the emotional content, such as identifying the gender of the face or the color of a small shape superimposed on the image.

    • Each face is presented for a brief duration (e.g., 500 ms), followed by a fixation cross for a variable inter-stimulus interval (e.g., 2000-4000 ms).

    • The order of emotional faces should be randomized.

  • Data Acquisition: fMRI data is acquired continuously throughout the task.

Data Analysis

  • Preprocessing: Standard fMRI preprocessing steps should be applied, including motion correction, slice timing correction, spatial smoothing, and temporal filtering.

  • First-Level Analysis: A general linear model (GLM) is used to model the hemodynamic response to each emotional condition for each participant.

  • Second-Level Analysis: Group-level analyses are performed to compare brain activation between the this compound group and the placebo group. Regions of interest (ROI) analysis can be focused on areas like the medial prefrontal cortex and amygdala.

Conclusion

This compound is a promising compound for modulating brain activity, and fMRI provides a powerful tool to investigate its effects in vivo. The protocols and data presented here offer a foundation for researchers and drug development professionals to design and execute robust pharmacological fMRI studies to further elucidate the therapeutic potential of this compound. Future studies should aim to establish the specific pharmacokinetic and pharmacodynamic profile of the (S)-enantiomer to allow for more precise modeling of its effects on the brain.

Application Notes and Protocols for (S)-PF-04995274 Administration in Rodent Models of Cognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. Preclinical studies have demonstrated its potential as a pro-cognitive agent, capable of reversing cognitive deficits in rodent models of learning and memory.[1] These application notes provide detailed protocols for administering this compound and similar 5-HT4 agonists in established rodent models of cognitive impairment, specifically the scopolamine-induced amnesia model assessed by the Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test.

The primary mechanism of action for this compound's cognitive-enhancing effects is through the activation of 5-HT4 receptors, which are predominantly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.

Signaling Pathways

Activation of the 5-HT4 receptor by an agonist like this compound initiates two primary signaling cascades that are believed to underlie its pro-cognitive effects:

  • Canonical Gαs/cAMP/PKA Pathway: The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), promoting the expression of genes involved in synaptic plasticity and memory formation.

  • Non-Canonical Src/ERK Pathway: In addition to the canonical pathway, 5-HT4 receptor activation can also signal through a G-protein-independent mechanism involving the recruitment and activation of the Src tyrosine kinase. This leads to the subsequent activation of the Extracellular signal-regulated kinase (ERK) pathway, another critical cascade in synaptic plasticity and cognitive function.

Furthermore, 5-HT4 receptor agonism has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective and memory-enhancing soluble APPα (sAPPα) fragment.

5-HT4_Receptor_Signaling_Pathway 5-HT4 Receptor Signaling in Cognition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF04995274 This compound Receptor 5-HT4 Receptor PF04995274->Receptor binds & activates G_alpha_s Gαs Receptor->G_alpha_s activates Src Src Kinase Receptor->Src activates (non-canonical) APP APP Processing Receptor->APP promotes non-amyloidogenic AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_alpha_s->AC stimulates ERK ERK Src->ERK activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB ERK->CREB phosphorylates sAPP_alpha sAPPα (neuroprotective) APP->sAPP_alpha releases Cognitive_Enhancement Cognitive Enhancement sAPP_alpha->Cognitive_Enhancement contributes to Gene_Expression Gene Expression for Synaptic Plasticity CREB->Gene_Expression promotes Gene_Expression->Cognitive_Enhancement leads to

Figure 1: 5-HT4 Receptor Signaling in Cognition

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical studies investigating the effects of selective 5-HT4 receptor agonists on cognitive performance in rodent models.

CompoundAnimal ModelCognitive TaskDosing RegimenKey Quantitative OutcomeReference
SSP-002392 C57Bl/6 MiceMorris Water Maze (Scopolamine-induced deficit)0.3, 1.5, 7.5 mg/kg p.o. (agonist) vs. 0.5 mg/kg s.c. (scopolamine)Dose-dependent improvement in spatial learning and retention memory.[2]
Prucalopride C57Bl/6j MiceMorris Water Maze (Scopolamine-induced deficit)5 mg/kg s.c. (agonist) + 0.75 mg/kg s.c. (donepezil)Synergistic reversal of scopolamine-induced amnesia.[3]
WAY-101405 RatsNovel Object Recognition (Scopolamine-induced deficit)1 mg/kg (agonist)Reversal of scopolamine-induced memory deficits.
WAY-101405 RatsMorris Water Maze3 mg/kg (agonist)Significant improvement in learning.

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Spatial Memory Deficits in the Morris Water Maze (MWM)

This protocol describes the use of a 5-HT4 agonist to reverse cognitive deficits induced by the muscarinic antagonist scopolamine in a rat model.

Materials:

  • This compound or other selective 5-HT4 agonist

  • Scopolamine hydrobromide

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Male Wistar rats (250-300g)

  • Morris Water Maze apparatus (circular pool, ~1.5m diameter, filled with opaque water at 22-25°C)

  • Submerged escape platform

  • Video tracking software

Experimental Workflow:

MWM_Experimental_Workflow cluster_pre_training Pre-Training Phase cluster_training Training & Treatment Phase (4 days) cluster_testing Testing Phase (Day 5) Habituation Habituation to Handling & Environment (3-5 days) Treatment Administer this compound (or vehicle) Habituation->Treatment Scopolamine Administer Scopolamine (or vehicle) Treatment->Scopolamine 30 min post-agonist MWM_Training MWM Acquisition Trials (4 trials/day) Scopolamine->MWM_Training 30 min post-scopolamine Probe_Trial Probe Trial (Platform removed) MWM_Training->Probe_Trial 24h after last training Data_Analysis Data Analysis: Escape Latency, Path Length, Time in Target Quadrant Probe_Trial->Data_Analysis

Figure 2: MWM Experimental Workflow

Procedure:

  • Animal Habituation: Acclimatize rats to the housing facility for at least one week. Handle the animals for 5 minutes daily for 3-5 days prior to the experiment to reduce stress.

  • Drug Preparation:

    • Dissolve this compound in the appropriate vehicle to achieve the desired concentration (e.g., for a 1 mg/kg dose in a 250g rat, prepare a solution where 0.25mg is contained in a suitable injection volume, typically 1 ml/kg).

    • Dissolve scopolamine hydrobromide in sterile saline to a concentration of 0.5 mg/ml for a 0.5 mg/kg dose.

  • Treatment Groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + Scopolamine (0.5 mg/kg, s.c.)

    • Group 3: this compound (e.g., 1, 3, 10 mg/kg, p.o.) + Scopolamine (0.5 mg/kg, s.c.)

    • Group 4: this compound (e.g., 1, 3, 10 mg/kg, p.o.) + Vehicle

  • Acquisition Training (Days 1-4):

    • Administer this compound or its vehicle orally.

    • 30 minutes later, administer scopolamine or its vehicle subcutaneously.

    • 30 minutes after scopolamine administration, begin the MWM training.

    • Each rat undergoes four trials per day. For each trial, the rat is placed into the pool facing the wall at one of four quasi-random start positions.

    • The rat is allowed to swim for a maximum of 60 seconds to find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it.

    • The rat is left on the platform for 15-30 seconds.

    • The inter-trial interval is approximately 10-15 minutes.

    • Record escape latency, path length, and swimming speed using the video tracking software.

  • Probe Trial (Day 5):

    • 24 hours after the final training trial, a single probe trial is conducted. The escape platform is removed from the pool.

    • Each rat is placed in the pool at a novel start position and allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swimming path.

  • Data Analysis:

    • Analyze the acquisition data (escape latency and path length) using a two-way repeated measures ANOVA.

    • Analyze the probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's).

Protocol 2: Novel Object Recognition (NOR) Test

This protocol assesses recognition memory, which is disrupted by scopolamine and can be rescued by pro-cognitive compounds.

Materials:

  • This compound or other selective 5-HT4 agonist

  • Scopolamine hydrobromide

  • Vehicle

  • Male Wistar rats or C57Bl/6 mice

  • Open-field arena (e.g., 50x50x50 cm for rats)

  • Two sets of identical objects (e.g., plastic cubes, metal cylinders) that are heavy enough not to be displaced by the animals.

  • Video recording equipment

Procedure:

  • Habituation (Day 1):

    • Place each animal individually into the empty open-field arena for 5-10 minutes to allow for exploration and adaptation to the new environment.

  • Training/Sample Phase (Day 2):

    • Administer the 5-HT4 agonist or vehicle (e.g., p.o.).

    • 30 minutes later, administer scopolamine (e.g., 0.5 mg/kg, s.c.) or vehicle.

    • 30 minutes after scopolamine injection, place the animal into the arena containing two identical objects (Object A1 and A2).

    • Allow the animal to explore the objects for a set period (e.g., 5 minutes).

    • Exploration is defined as the animal's nose being within 2 cm of the object and directed towards it.

    • Record the total time spent exploring each object.

  • Testing/Choice Phase (Day 2, after retention interval):

    • After a retention interval (e.g., 1 hour or 24 hours), place the animal back into the arena.

    • The arena now contains one familiar object (Object A) and one novel object (Object B).

    • Allow the animal to explore the objects for 5 minutes.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the total exploration time in the choice phase (T_familiar + T_novel).

    • Calculate the Discrimination Index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)

    • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.

    • Analyze the DI using a one-way ANOVA followed by appropriate post-hoc tests.

Conclusion

This compound and other selective 5-HT4 receptor agonists represent a promising therapeutic avenue for the treatment of cognitive deficits. The protocols outlined above provide a framework for the preclinical evaluation of these compounds in rodent models of learning and memory. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the cognitive-enhancing potential of this class of drugs.

References

Application Notes and Protocols for Measuring (S)-PF-04995274 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Correction on the Mechanism of Action of (S)-PF-04995274

Initial assessment of this compound may have erroneously identified it as a glucokinase activator. However, extensive pharmacological data classifies this compound and its racemate, PF-04995274, as potent and high-affinity partial agonists of the serotonin 4 receptor (5-HT4R).[1][2][3][4] Therefore, the following application notes and protocols are designed to measure the efficacy of this compound based on its activity as a 5-HT4R partial agonist. Assays targeting glucokinase activation are not relevant for this compound.

The primary mechanism of action for 5-HT4R agonists involves binding to the receptor, which is a Gs protein-coupled receptor (GPCR). This binding event initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6][7] Consequently, the efficacy of this compound can be quantified by its binding affinity to the 5-HT4 receptor and its potency in stimulating cAMP production.

Data Presentation

Table 1: Pharmacological Profile of PF-04995274 at Various 5-HT4 Receptor Isoforms

Receptor IsoformSpeciesAssay TypeParameterValue (nM)
5-HT4AHumanFunctionalEC500.47[2][3]
5-HT4BHumanFunctionalEC500.36[2][3]
5-HT4DHumanFunctionalEC500.37[2][3]
5-HT4EHumanFunctionalEC500.26[2][3]
5-HT4SRatFunctionalEC500.59[2][3]
5-HT4LRatFunctionalEC500.65[2]
5-HT4ERatFunctionalEC500.62[2]
5-HT4AHumanBindingKi0.36[2]
5-HT4BHumanBindingKi0.46[2]
5-HT4DHumanBindingKi0.15[2]
5-HT4EHumanBindingKi0.32[2]
5-HT4SRatBindingKi0.30[2]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.[8] A lower EC50 value indicates a higher potency.[8][9] Ki (Inhibition constant) represents the equilibrium dissociation constant for the binding of an inhibitor to an enzyme or a ligand to a receptor.[10] A lower Ki value signifies a higher binding affinity.

Mandatory Visualization

5-HT4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_PF_04995274 This compound 5HT4R 5-HT4 Receptor S_PF_04995274->5HT4R Binds to Gs_protein Gs Protein (α, β, γ) 5HT4R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates Targets

Caption: 5-HT4 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Ki Determination) cluster_functional cAMP Accumulation Assay (EC50 Determination) B1 Prepare membranes from cells expressing 5-HT4R B2 Incubate membranes with radioligand (e.g., [3H]-GR113808) and varying concentrations of this compound B1->B2 B3 Separate bound from free radioligand via filtration B2->B3 B4 Quantify bound radioactivity using liquid scintillation counting B3->B4 B5 Calculate Ki from IC50 using Cheng-Prusoff equation B4->B5 F1 Plate cells expressing 5-HT4R F2 Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) F1->F2 F3 Stimulate cells with varying concentrations of this compound F2->F3 F4 Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA, LANCE) F3->F4 F5 Generate dose-response curve and calculate EC50 F4->F5

Caption: Experimental Workflow for Efficacy Assays.

Experimental Protocols

Protocol 1: 5-HT4 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to displace a known radiolabeled antagonist, such as [3H]-GR113808.[11][12]

Materials:

  • Cell membranes from a stable cell line overexpressing the human 5-HT4 receptor.

  • Radioligand: [3H]-GR113808.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[13]

  • Non-specific binding control: 10 µM GR113808 or another high-affinity 5-HT4 antagonist.

  • Test compound: this compound, serially diluted.

  • 96-well filter plates (e.g., glass fiber C filters).[14]

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration that yields adequate signal-to-noise (typically 10-20 µg protein per well).

  • Assay Plate Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:

    • Total Binding: 50 µL Binding Buffer, 50 µL [3H]-GR113808 (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of diluted cell membranes.

    • Non-specific Binding (NSB): 50 µL non-specific binding control, 50 µL [3H]-GR113808, and 100 µL of diluted cell membranes.

    • Competitive Binding: 50 µL of serially diluted this compound, 50 µL [3H]-GR113808, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]

  • Filtration: Harvest the contents of each well onto the filter plate using a cell harvester. Wash the filters rapidly three times with 200 µL of ice-cold Binding Buffer to separate bound from free radioligand.

  • Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 2: cAMP Accumulation Functional Assay

This protocol measures the functional potency (EC50) of this compound by quantifying the increase in intracellular cAMP levels following 5-HT4 receptor stimulation.

Materials:

  • A whole-cell system, such as HEK293 cells, stably expressing the human 5-HT4 receptor.

  • Cell culture medium.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[16][17]

  • Test compound: this compound, serially diluted.

  • Positive control: 10 µM Serotonin (5-HT).

  • cAMP detection kit (e.g., HTRF, LANCE, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the 5-HT4R-expressing cells into a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the assay. Incubate overnight.

  • Pre-incubation: The next day, remove the culture medium and wash the cells once with Stimulation Buffer. Add Stimulation Buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C.[18]

  • Compound Addition: Add serially diluted this compound, positive control (5-HT), or vehicle to the appropriate wells.

  • Stimulation: Incubate the plate for 30 minutes at 37°C to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[19]

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve provided with the kit.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

References

Application Notes and Protocols for Investigating (S)-PF-04995274 in Combination with SSRIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a partial agonist of the serotonin 4 (5-HT4) receptor, a target of interest for the treatment of cognitive deficits and mood disorders. Preclinical and clinical studies are exploring its potential as an adjunctive therapy with selective serotonin reuptake inhibitors (SSRIs) for patients with treatment-resistant depression (TRD). The rationale for this combination therapy lies in the potential for synergistic effects, aiming to enhance antidepressant efficacy and potentially accelerate the onset of action, a significant limitation of current SSRI monotherapy.

These application notes provide a comprehensive overview of the experimental design considerations and detailed protocols for investigating the combination of this compound and SSRIs in both preclinical and clinical settings.

Mechanism of Action: A Synergistic Approach

The therapeutic potential of combining this compound with an SSRI is rooted in their distinct yet complementary mechanisms of action at the serotonergic synapse.

  • SSRIs: These agents selectively block the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). However, this initial increase in 5-HT can activate somatodendritic 5-HT1A autoreceptors, which leads to a temporary reduction in the firing rate of serotonin neurons, potentially delaying the therapeutic effect.

  • This compound: As a 5-HT4 receptor partial agonist, this compound directly stimulates postsynaptic 5-HT4 receptors. Activation of these Gs-protein coupled receptors is known to trigger downstream signaling cascades that are implicated in neuronal plasticity and antidepressant responses. Preclinical studies suggest that 5-HT4 receptor agonists can counteract the initial inhibitory effect of SSRIs on serotonin neuron firing.[1]

The combination is hypothesized to work synergistically by:

  • Increasing the availability of synaptic serotonin through SSRI action, which then acts on 5-HT4 receptors.

  • Directly stimulating 5-HT4 receptors with this compound, leading to a more robust and immediate downstream signaling response.

  • Converging on key intracellular signaling pathways implicated in the therapeutic effects of antidepressants, such as the phosphorylation of the cAMP response element-binding protein (CREB).[2][3]

Signaling Pathways

The activation of the 5-HT4 receptor by this compound initiates two primary signaling cascades:

  • Canonical Gs-cAMP-PKA-CREB Pathway: 5-HT4 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB. Activated CREB promotes the expression of genes involved in neurogenesis and synaptic plasticity, such as a brain-derived neurotrophic factor (BDNF).

  • Non-canonical Src-ERK Pathway: The 5-HT4 receptor can also signal independently of cAMP through a mechanism involving the Src tyrosine kinase, which leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK).[4][5] The ERK pathway is also a critical regulator of neuronal plasticity and survival.

Furthermore, both serotonergic signaling and SSRIs have been shown to modulate the activity of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in numerous cellular processes, including mood regulation.[6][7] Inhibition of GSK3β is a downstream effect of some antidepressant treatments and may represent a point of convergence for the actions of this compound and SSRIs.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT Serotonin_vesicle 5-HT Vesicle Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release HTR4 5-HT4 Receptor AC Adenylyl Cyclase HTR4->AC Activates Src Src HTR4->Src Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) GSK3B GSK3β (active) PKA->GSK3B Phosphorylates (Inactivates) BDNF BDNF Expression CREB->BDNF Increases ERK pERK Src->ERK Phosphorylates (Activates) GSK3B_inactive pGSK3β (inactive) GSK3B->GSK3B_inactive SSRI SSRI SSRI->SERT Inhibits PF04995274 This compound PF04995274->HTR4 Activates Serotonin_synapse->SERT Reuptake Serotonin_synapse->HTR4 Activates G cluster_model Animal Model cluster_treatment Treatment Phase (2-3 weeks) cluster_testing Behavioral Testing cluster_analysis Ex Vivo Analysis Model Induce depressive-like state (e.g., Chronic Unpredictable Mild Stress for 4-6 weeks) Group1 Group 1: Vehicle Group2 Group 2: SSRI Group3 Group 3: this compound Group4 Group 4: SSRI + this compound FST Forced Swim Test Group1->FST Group2->FST Group3->FST Group4->FST SPT Sucrose Preference Test FST->SPT NSF Novelty-Suppressed Feeding SPT->NSF Tissue Brain Tissue Collection (Hippocampus, Prefrontal Cortex) NSF->Tissue Western Western Blot (pCREB, pERK, pGSK3β) Tissue->Western Neurogenesis Immunohistochemistry (e.g., BrdU, DCX) Tissue->Neurogenesis G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (e.g., 8 weeks) cluster_assessment Assessment Patients Patients with MDD and inadequate response to SSRI Consent Informed Consent Patients->Consent Inclusion Inclusion/Exclusion Criteria Met Consent->Inclusion Randomization Randomization (Double-blind) Inclusion->Randomization GroupA Group A: SSRI + this compound (15 mg/day) Randomization->GroupA GroupB Group B: SSRI + Placebo Randomization->GroupB Primary Primary Outcome: Change in MADRS Score GroupA->Primary Secondary Secondary Outcomes: - CGI-S Score - Cognitive Tests - Safety & Tolerability GroupA->Secondary GroupB->Primary GroupB->Secondary

References

Troubleshooting & Optimization

(S)-PF-04995274 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of (S)-PF-04995274. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective partial agonist of the serotonin 4 (5-HT4) receptor. It is the (S)-isomer of PF-04995274 and is investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease, and depression.[1][2]

Q2: What is the mechanism of action of this compound?

This compound acts as a partial agonist at 5-HT4 receptors. These receptors are Gs-protein coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in various cellular processes, including neurotransmitter release and synaptic plasticity.

Q3: What are the primary research applications for this compound?

This compound is primarily used in neuroscience research to investigate the role of the 5-HT4 receptor in:

  • Cognition and memory enhancement.

  • Treatment of Alzheimer's disease and other neurodegenerative disorders.

  • Modulation of mood and potential antidepressant effects.

Solubility Guidelines

This compound is a hydrophobic compound with limited aqueous solubility. Proper solvent selection and preparation techniques are crucial for successful in vitro and in vivo experiments.

Quantitative Solubility Data

SolventSolubilityMolar Concentration (approx.)Notes
DMSO≥ 86 mg/mL≥ 198.83 mMUse fresh, anhydrous DMSO as it is hygroscopic.[3]
Chloroform30 mg/mL69.36 mM
DMF20 mg/mL46.24 mM
Ethanol20 mg/mL46.24 mM
WaterInsoluble-
DMF:PBS (pH 7.2) (1:4)0.25 mg/mL0.58 mM

In Vivo Formulation Examples

FormulationComponentsSolubility
Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.78 mM)
Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.78 mM)
Formulation 310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.78 mM)

Troubleshooting Solubility Issues

Issue: Precipitation observed when diluting DMSO stock solution into aqueous media.

This is a common occurrence for hydrophobic compounds.

Solutions:

  • Decrease Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible, ideally below 0.5%, to avoid cytotoxicity.

  • Optimize Dilution Technique:

    • Pre-warm the aqueous medium to 37°C.

    • Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. This prevents localized high concentrations that can lead to precipitation.

  • Use a Co-solvent System: For in vivo preparations, using co-solvents like PEG300 and Tween-80 can help maintain solubility.

  • Sonication: Brief sonication in a water bath can aid in dissolving the compound.[4]

  • Gentle Warming: Warming the solution to 37°C for a short period may help dissolve any precipitate.[4]

Issue: Precipitate forms in the final assay medium over time.

This may indicate that the compound is in a supersaturated state and is not thermodynamically stable.

Solutions:

  • Use Solubility Enhancers: Consider incorporating surfactants or cyclodextrins in your formulation to create more stable micelles or inclusion complexes.

  • Fresh Preparations: Prepare working solutions fresh for each experiment to minimize the time the compound spends in an aqueous environment where it may be less stable.

Stability Guidelines

Proper storage and handling are critical to maintain the integrity of this compound.

Storage Recommendations

FormStorage TemperatureDurationNotes
Crystalline Solid-20°C≥ 4 years
Stock Solution in DMSO-20°CUp to 1 monthStore in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-80°CUp to 6 months

Potential Stability Issues and Mitigation

While specific degradation products for this compound are not extensively documented in publicly available literature, compounds with a benzisoxazole core can be susceptible to certain degradation pathways.

  • Hydrolysis: The benzisoxazole ring can be susceptible to cleavage under strong acidic or basic conditions. It is advisable to maintain solutions at a neutral pH.

  • Oxidation: Exposure to strong oxidizing agents or prolonged exposure to air and light can potentially lead to oxidation. Store solutions protected from light and consider using degassed solvents if oxidative degradation is a concern.

  • Photostability: Protect solutions from direct light exposure to prevent potential photodegradation. Use amber vials or wrap containers in foil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Store at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based cAMP Assay

This protocol provides a general workflow for assessing the activation of 5-HT4 receptors by this compound in a cell line expressing the receptor.

  • Cell Seeding: Seed cells expressing the 5-HT4 receptor in a suitable multi-well plate and culture overnight.

  • Compound Preparation:

    • Thaw an aliquot of the 10 mM this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic level for the cell line.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the prepared this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known 5-HT4 agonist).

  • Incubation: Incubate the plate at 37°C for the desired stimulation time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the chosen kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

G cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates SP This compound SP->5HT4R Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: 5-HT4 Receptor Signaling Pathway.

G Start Start Experiment PrepStock Prepare 10 mM Stock in Anhydrous DMSO Start->PrepStock SeedCells Seed 5-HT4R Expressing Cells in Multi-well Plate Start->SeedCells PrepareDilutions Prepare Serial Dilutions in Serum-Free Medium PrepStock->PrepareDilutions SeedCells->PrepareDilutions TreatCells Treat Cells with this compound and Controls PrepareDilutions->TreatCells Incubate Incubate at 37°C TreatCells->Incubate Lyse Lyse Cells Incubate->Lyse MeasurecAMP Measure Intracellular cAMP (e.g., HTRF, ELISA) Lyse->MeasurecAMP Analyze Analyze Data and Generate Dose-Response Curve MeasurecAMP->Analyze End End Analyze->End

References

Technical Support Center: Optimizing (S)-PF-04995274 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of (S)-PF-04995274 for animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the (S)-enantiomer of PF-04995274, a potent and selective partial agonist of the serotonin 5-HT4 receptor. Its mechanism of action involves stimulating 5-HT4 receptors, which can modulate the release of various neurotransmitters, including acetylcholine. This activity is believed to underlie its potential therapeutic effects in cognitive and mood disorders.

Q2: What is a recommended starting dose for this compound in rodent studies?

Based on available literature for the racemate PF-04995274, doses in mice have ranged from 3 to 10 mg/kg for intravenous administration. For oral administration, a dose-ranging study is highly recommended. A suggested starting point for a dose-ranging study in mice or rats could be 1 mg/kg, escalating to 10 mg/kg and 50 mg/kg. It is crucial to monitor for both efficacy and any potential adverse effects to determine the optimal dose for your specific animal model and experimental paradigm.

Q3: What are the potential side effects of 5-HT4 receptor agonists in animals?

As a class, 5-HT4 receptor agonists may cause gastrointestinal side effects, including diarrhea and increased gastric motility. At higher doses, researchers should monitor for any signs of dehydration or animal discomfort. While newer, more selective 5-HT4 agonists have a better safety profile, it is still important to observe animals closely for any behavioral changes or adverse reactions, especially during initial dose-escalation studies.

Q4: How should I formulate this compound for oral administration in rodents?

This compound is a lipophilic compound with poor water solubility. Therefore, a suspension or a solution in a suitable vehicle is necessary for oral administration. A common and effective vehicle for preclinical studies is a 0.5% solution of carboxymethylcellulose (CMC) in sterile water. It is critical to ensure the formulation is homogeneous before each administration.

Troubleshooting Guides

Oral Gavage Administration in Rats

Problem: Difficulty in administering the full dose or signs of distress in the animal (e.g., coughing, choking).

Possible Cause Troubleshooting Step
Improper Restraint Ensure the rat is firmly but gently restrained with its head and body in a straight line to facilitate the passage of the gavage needle.
Incorrect Needle Placement The gavage needle should be inserted into the esophagus, not the trachea. If resistance is met, do not force it. Withdraw and re-insert gently. The animal should not exhibit any signs of respiratory distress.
Gavage Needle Too Large Use an appropriately sized, ball-tipped gavage needle for the size of the rat to prevent injury to the esophagus.
Aspiration of the Compound Administer the formulation slowly to allow the animal to swallow. If any fluid is observed coming from the nose, stop the procedure immediately.

Problem: High variability in plasma concentrations of this compound between animals in the same dosing group.

Possible Cause Troubleshooting Step
Inhomogeneous Formulation If using a suspension, ensure it is thoroughly vortexed or stirred before drawing up each dose to ensure a uniform concentration of the compound.
Inconsistent Dosing Volume Accurately weigh each animal before dosing to calculate the precise volume required. Use calibrated pipettes or syringes for administration.
Food Effects The presence of food in the stomach can affect the absorption of orally administered compounds. For consistency, consider fasting the animals for a few hours before dosing, if experimentally appropriate.
Intravenous Injection in Mice (Tail Vein)

Problem: Difficulty in locating and successfully injecting into the tail vein.

Possible Cause Troubleshooting Step
Vasoconstriction of Tail Veins Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the veins, making them more visible and easier to access.
Improper Needle Gauge Use a small gauge needle (e.g., 27-30G) to minimize damage to the vein.
Incorrect Injection Angle The needle should be inserted at a shallow angle, almost parallel to the vein.

Problem: Swelling or a bleb forms at the injection site.

Possible Cause Troubleshooting Step
Subcutaneous or Perivascular Injection This indicates the needle is not in the vein. Withdraw the needle and apply gentle pressure to the site. Attempt the injection again at a more proximal site on the tail or on the other lateral vein.
Injection Volume Too Large or Administered Too Quickly For bolus injections in mice, the recommended maximum volume is typically 5 ml/kg. Administer the solution slowly to avoid rupturing the vein.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage
  • Materials:

    • This compound powder

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Mortar and pestle (optional, for particle size reduction)

    • Magnetic stirrer and stir bar

    • Weighing scale

    • Volumetric flask

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

    • If the particle size of the this compound powder is large, gently grind it to a fine powder using a mortar and pestle.

    • Weigh the required amount of this compound powder.

    • In a suitable container, add a small amount of the 0.5% CMC vehicle to the powder to create a paste. This helps in wetting the compound and preventing clumping.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

    • Visually inspect the suspension for any large particles or clumps.

    • Crucially, ensure the suspension is continuously stirred or vortexed immediately before each animal is dosed to maintain homogeneity.

Protocol 2: Pharmacokinetic Study Design in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Acclimatize animals to the facility for at least one week prior to the experiment.

  • Grouping:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via the lateral tail vein (n=3-5 rats).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg) (n=3-5 rats).

  • Formulation:

    • IV formulation: this compound dissolved in a suitable vehicle for intravenous administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). The solution must be sterile-filtered.

    • PO formulation: this compound suspended in 0.5% CMC in sterile water.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points.

    • Suggested IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

    • Suggested PO time points: 0 (pre-dose), 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound in Rats

(Note: This is a template table. Researchers should populate it with their own experimental data.)

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) e.g., 500e.g., 250
Tmax (h) e.g., 0.08e.g., 1.0
AUC(0-t) (ngh/mL) e.g., 800e.g., 1200
AUC(0-inf) (ngh/mL) e.g., 850e.g., 1300
Half-life (t½) (h) e.g., 3.5e.g., 4.0
Bioavailability (%) N/Ae.g., 30%

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin Release 5HT4R 5-HT4 Receptor Serotonin_Release->5HT4R PF04995274 This compound PF04995274->5HT4R Agonist AC Adenylyl Cyclase 5HT4R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Neurotransmitter_Release Acetylcholine Release CREB->Neurotransmitter_Release

Caption: Simplified signaling pathway of this compound at the 5-HT4 receptor.

Experimental_Workflow Start Start: Dose Range Finding Study Formulation Prepare this compound Formulation (e.g., 0.5% CMC suspension) Start->Formulation Animal_Dosing Administer Dose to Animals (e.g., Oral Gavage) Formulation->Animal_Dosing Observation Observe for Clinical Signs and Adverse Effects Animal_Dosing->Observation PK_Study Conduct Pharmacokinetic Study (IV and PO) Observation->PK_Study If well-tolerated Data_Analysis Analyze Plasma Samples and Calculate PK Parameters PK_Study->Data_Analysis Dose_Selection Select Optimal Dose for Efficacy Studies Data_Analysis->Dose_Selection

Caption: General experimental workflow for optimizing this compound dosage.

Troubleshooting_Logic Start High Variability in Results? Check_Formulation Check Formulation Homogeneity (Vortex/Stir Before Each Dose) Start->Check_Formulation Yes No_Effect No Therapeutic Effect? Start->No_Effect No Standardize_Procedure Standardize Dosing Procedure (Consistent Technique) Check_Formulation->Standardize_Procedure Increase_N Increase Animal Numbers (n) per Group Standardize_Procedure->Increase_N End Problem Resolved Increase_N->End Check_Bioavailability Assess Oral Bioavailability (Conduct PK Study) No_Effect->Check_Bioavailability Yes Increase_Dose Increase Dose or Change Route (e.g., to IV or IP) Check_Bioavailability->Increase_Dose Increase_Dose->End

Caption: A logical diagram for troubleshooting common issues in animal studies.

Technical Support Center: Synthesis of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-PF-04995274. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Formation of the 4-substituted-3-hydroxybenzisoxazole core: This is a critical step where a key pitfall, the formation of an undesired benzoxazolinone via a Lossen-type rearrangement, has been identified in earlier routes. More robust methods have since been developed.

  • Synthesis of the piperidine side chain: This involves the preparation of a suitably functionalized piperidine derivative ready for coupling.

  • Coupling and final deprotection: The benzisoxazole core and the piperidine side chain are coupled, followed by any necessary deprotection steps to yield the final this compound product. The synthesis is designed to be completed in a limited number of linear steps without the need for chromatography for large-scale production.[1]

Q2: What is the primary pitfall in the synthesis of the benzisoxazole core and how can it be avoided?

A significant pitfall in the synthesis of the 4-substituted 3-hydroxybenzisoxazole core is the potential for a Lossen-type rearrangement, which leads to the formation of an undesired benzoxazolinone byproduct.[2] This rearrangement can be minimized by carefully selecting the synthetic route and reaction conditions. Newer, more robust routes have been developed to avoid this issue, providing a more reliable and safer process.[1][3]

Q3: How is the enantiomeric purity of this compound established and maintained?

The stereochemistry of this compound is crucial for its biological activity. The enantiomeric purity is typically introduced by using a chiral starting material for the tetrahydrofuran portion of the molecule. Maintaining this stereochemical integrity throughout the synthesis is critical. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, are often employed to determine the enantiomeric purity of the final product and key intermediates.[4][5][6]

Q4: What are common issues in the N-alkylation of the piperidine ring, and how can they be addressed?

The N-alkylation of the piperidine ring can present several challenges:

  • Over-alkylation: Formation of a quaternary ammonium salt can occur if an excess of the alkylating agent is used or if the reaction temperature is too high. To mitigate this, it is recommended to use a stoichiometric amount or a slight excess of the piperidine starting material and to consider running the reaction at a lower temperature.[2]

  • Low Reactivity: The choice of alkylating agent is important. Alkyl iodides are generally more reactive than bromides or chlorides. If using a less reactive alkyl halide, increasing the temperature or adding a catalytic amount of potassium iodide may be necessary.[2]

  • Choice of Base: The selection of a suitable base is critical. Mild inorganic bases like potassium carbonate are common, while non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) can prevent side reactions where the base might compete as a nucleophile.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Formation of 4-Fluoro-3-hydroxybenzisoxazole
Potential Cause Recommended Solution
Incomplete cyclization. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Side reactions, such as the Lossen rearrangement. Employ a more robust synthetic route that avoids precursors prone to this rearrangement. Ensure precise control of reaction temperature and stoichiometry.
Suboptimal base or solvent. Screen different bases (e.g., potassium carbonate, sodium hydroxide) and solvents to find the optimal conditions for your specific substrate.
Degradation of the product during workup. Use mild workup conditions. Avoid prolonged exposure to strong acids or bases. Ensure efficient extraction of the product.
Issue 2: Formation of Impurities During N-Alkylation of the Piperidine Moiety
Potential Cause Recommended Solution
Formation of the quaternary ammonium salt (over-alkylation). Use the piperidine as the limiting reagent or in a slight excess relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[2]
Unreacted starting material. Increase the reaction temperature or switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide). The addition of catalytic potassium iodide can also be beneficial.[2]
Side reactions with the solvent or base. Use a non-nucleophilic base like DIPEA.[2] Ensure the solvent is inert under the reaction conditions.
Poor solubility of reactants. Select a solvent that effectively dissolves all reactants at the reaction temperature. Common choices include DMF, acetonitrile, or DCM.
Issue 3: Difficulty in Crystallization and Purification of the Final Product
Potential Cause Recommended Solution
Presence of impurities inhibiting crystallization. Purify the crude product using an appropriate technique (e.g., column chromatography, recrystallization from a different solvent system) to remove impurities before attempting the final crystallization.
Incorrect solvent system for crystallization. Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. Consider factors like solubility at different temperatures and the potential for polymorph formation.
Formation of an oil instead of a solid. Try seeding the solution with a small crystal of the desired product. Cooling the solution slowly can also promote crystal growth over oiling out. If an oil persists, try triturating with a non-polar solvent.
Low yield upon crystallization. Optimize the crystallization conditions, including concentration, cooling rate, and solvent choice, to maximize the recovery of the crystalline product.

Experimental Protocols

Synthesis of 4-Fluoro-3-hydroxybenzisoxazole (A Key Intermediate)

A robust and reproducible method involves the reaction of a suitable precursor, such as a substituted hydroxamic acid, under controlled basic conditions. One reported method involves the use of potassium hydroxide in water at elevated temperatures.[1] Careful control of temperature and reaction time is crucial to prevent side reactions.

N-Alkylation of the Piperidine Derivative

A general procedure involves dissolving the piperidine derivative and a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The alkylating agent is then added, and the reaction is stirred at a controlled temperature (e.g., 50 °C) until completion is observed by a suitable analytical method.[1]

Quantitative Data Summary

Reaction Step Key Reagents Typical Yield Reported Purity Reference
Formation of 4-Fluoro-3-hydroxybenzisoxazole2-Fluoro-6-hydroxybenzohydroxamic acid, KOH~77%High (used in next step without chromatography)[1]
Coupling with Piperidine Derivative4-Fluoro-3-hydroxybenzisoxazole, Boc-protected piperidine mesylate, K₂CO₃~64%High (used in next step without chromatography)[1]
Final N-AlkylationDeprotected piperidine intermediate, (S)-tetrahydrofuran derivative, NaHMDS~100% (crude)High (used in next step without chromatography)[1]
Final Product Formation (Deprotection)Boc-protected final intermediate, TsOH·H₂O~94%>99%[1]

Visualizations

G_Protein_Signaling_Pathway agonist This compound (5-HT4R Agonist) receptor 5-HT4 Receptor agonist->receptor binds g_protein Gαs Protein receptor->g_protein activates sAPPalpha sAPPα Release receptor->sAPPalpha promotes ach_release Acetylcholine Release receptor->ach_release promotes ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates gene_expression Gene Expression (e.g., BDNF) creb->gene_expression promotes downstream Pro-cognitive Effects gene_expression->downstream sAPPalpha->downstream ach_release->downstream

References

Improving the bioavailability of (S)-PF-04995274 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-PF-04995274, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). The focus is on addressing potential challenges related to its bioavailability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R) and is an isomer of PF-04995274.[1] As a 5-HT4R agonist, it is being investigated for its potential in treating cognitive disorders, including those associated with Alzheimer's disease.[2][3] The compound is noted to be orally active and brain penetrant.[2][3]

Q2: What are the known physicochemical properties of this compound?

Troubleshooting Guide: Improving Bioavailability

Q3: We are observing low plasma concentrations of this compound in our preclinical animal studies after oral administration. What are the potential causes and solutions?

Low plasma concentration, a common indicator of poor bioavailability, can stem from several factors including poor solubility, low permeability, or significant first-pass metabolism.[4]

Potential Solutions:

  • Formulation Strategies: For compounds with low aqueous solubility, consider formulation approaches such as creating amorphous solid dispersions or using lipid-based delivery systems to enhance dissolution and absorption.[5]

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through techniques like micronization or nano-milling can improve the dissolution rate.[4][6]

  • Use of Excipients: Incorporating surfactants or other solubilizing agents in the formulation can improve the wetting and dissolution of the compound in the gastrointestinal tract.[7]

The following table illustrates a hypothetical comparison of pharmacokinetic parameters for this compound in a standard versus an enhanced formulation.

ParameterStandard Formulation (e.g., suspension in water)Enhanced Formulation (e.g., lipid-based)
Cmax (ng/mL) 50 ± 15250 ± 50
Tmax (hr) 2.0 ± 0.51.0 ± 0.3
AUC (0-t) (ng*hr/mL) 200 ± 601500 ± 300
Bioavailability (%) 1575

Q4: We are observing high inter-subject variability in the plasma concentrations of this compound. What could be the reason and how can we mitigate this?

High variability in bioavailability can be due to factors such as food effects, differences in gastrointestinal physiology among subjects, or the physicochemical properties of the drug itself.

Mitigation Strategies:

  • Standardize Experimental Conditions: Ensure that all subjects are treated under consistent conditions, particularly with regard to fasting or feeding protocols, as food can significantly impact drug absorption.[8]

  • Formulation Optimization: A robust formulation that ensures consistent drug release and dissolution can help minimize variability. For instance, a self-emulsifying drug delivery system (SEDDS) can reduce the dependency of absorption on physiological variables.

  • Consider a Different Route of Administration: If oral bioavailability remains highly variable and problematic for the experimental goals, consider an alternative route, such as intravenous administration, to bypass absorption-related variability.[3]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol is designed to assess the dissolution rate of this compound from a formulated product.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.[9]

  • Procedure:

    • Place 900 mL of the dissolution medium in each vessel and equilibrate to 37°C ± 0.5°C.

    • Place a single dose of the this compound formulation into each vessel.

    • Begin stirring at a specified rate (e.g., 50 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical crossover study design to determine the bioavailability of this compound.

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).[10]

  • Study Design: A single-dose, two-period crossover design is recommended to minimize inter-animal variability.[11]

  • Procedure:

    • Fast the animals overnight prior to dosing.[8]

    • Period 1: Administer the test formulation (e.g., oral gavage) or an intravenous dose of this compound to randomized groups.

    • Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Washout Period: Allow for a sufficient washout period between doses (at least 5-7 half-lives of the drug).

    • Period 2: Administer the alternative formulation/route to each group.

    • Process the blood samples to obtain plasma and analyze for this compound concentrations.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine bioavailability.

Visualizations

G cluster_workflow Bioavailability Assessment Workflow A Initial Formulation (e.g., Aqueous Suspension) B In Vitro Dissolution Testing A->B C In Vivo Pharmacokinetic Study B->C D Data Analysis: Calculate Bioavailability C->D E Low Bioavailability? D->E F Formulation Optimization E->F Yes H Acceptable Bioavailability E->H No G Re-evaluate In Vitro & In Vivo F->G G->C

Caption: Workflow for assessing and improving the bioavailability of a drug candidate.

G cluster_pathway 5-HT4 Receptor Signaling Pathway S_PF This compound HT4R 5-HT4 Receptor S_PF->HT4R binds G_protein Gs Protein HT4R->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene Gene Transcription (e.g., related to memory) CREB->Gene promotes

References

Technical Support Center: Troubleshooting In Vitro Assay Variability for Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on (S)-PF-04995274: Initial query data suggests a potential misunderstanding regarding the primary target of this compound. Publicly available research predominantly identifies this compound and its racemate, PF-04995274, as potent and selective partial agonists of the serotonin 4 receptor (5-HT4R).[1][2][3] Currently, there is no widely available scientific literature that characterizes this compound as a direct inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).

This guide will therefore focus on providing comprehensive troubleshooting strategies for researchers working with established SCD1 inhibitors in various in vitro assay formats. The principles and methodologies outlined here are broadly applicable and will be a valuable resource for any professional engaged in the study of SCD1 inhibition.

Understanding SCD1 and its Inhibition

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme located in the endoplasmic reticulum. It plays a rate-limiting role in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[4][5][6] This process is vital for the synthesis of complex lipids like triglycerides and phospholipids, which are essential for cell membrane integrity and signaling.[4][6] Due to its role in lipid metabolism, SCD1 is a therapeutic target for a range of conditions, including metabolic diseases and cancer.[6][7]

SCD1 inhibitors act by blocking the catalytic activity of the enzyme, leading to an accumulation of SFAs and a depletion of MUFAs.[6] This shift in the SFA/MUFA ratio can induce cellular stress and apoptosis, making it a promising strategy for anti-cancer therapies.[8]

SCD1_Signaling_Pathway cluster_0 Cellular Inputs cluster_1 SCD1 Catalysis cluster_2 Cellular Outputs cluster_3 Inhibition Saturated Fatty Acyl-CoAs\n(e.g., Stearoyl-CoA) Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 SCD1 Saturated Fatty Acyl-CoAs\n(e.g., Stearoyl-CoA)->SCD1 Substrate Monounsaturated Fatty Acyl-CoAs\n(e.g., Oleoyl-CoA) Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) SCD1->Monounsaturated Fatty Acyl-CoAs\n(e.g., Oleoyl-CoA) Product Lipid Synthesis\n(Triglycerides, Phospholipids) Lipid Synthesis (Triglycerides, Phospholipids) Monounsaturated Fatty Acyl-CoAs\n(e.g., Oleoyl-CoA)->Lipid Synthesis\n(Triglycerides, Phospholipids) Membrane Fluidity & Signaling Membrane Fluidity & Signaling Lipid Synthesis\n(Triglycerides, Phospholipids)->Membrane Fluidity & Signaling SCD1 Inhibitor SCD1 Inhibitor SCD1 Inhibitor->SCD1 Inhibition

Figure 1: Simplified signaling pathway of SCD1 and its inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in SCD1 inhibition assays?

A1: Variability in SCD1 inhibition assays can stem from several factors:

  • Enzyme Quality: The purity, concentration, and handling of recombinant SCD1 enzyme are paramount. Inconsistent activity can result from improper storage, multiple freeze-thaw cycles, or batch-to-batch differences.

  • Substrate and Cofactor Integrity: The stability of substrates like stearoyl-CoA and the cofactor NADH is crucial. Degradation of these reagents can lead to inconsistent results.

  • Assay Conditions: Minor fluctuations in incubation time, temperature, pH, and buffer composition can significantly affect enzyme kinetics.

  • Compound Solubility: Poor solubility of the test inhibitor can result in artificially low potency values.

  • Cell Culture Conditions (for cell-based assays): Cell line authenticity, passage number, confluency, and serum composition can all introduce variability.

  • Detection Method: Interference with the detection signal (e.g., fluorescence quenching by the compound) can skew results.

Q2: My IC50 values for a known SCD1 inhibitor are inconsistent between experiments. What should I investigate first?

A2: Start by systematically checking your reagents and assay setup.

  • Enzyme and Substrate: Use a fresh aliquot of enzyme and prepare fresh substrate and cofactor solutions. Avoid repeated freeze-thaw cycles of the enzyme.

  • Compound Dilutions: Prepare fresh serial dilutions of your inhibitor for each experiment. Ensure complete solubilization in your vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all wells and does not exceed a non-inhibitory level (typically <0.5%).

  • Assay Conditions: Verify the pH of your assay buffer and ensure your incubator and plate reader temperatures are accurately calibrated.

  • Plate Consistency: Check for edge effects on your microplates, which can be caused by evaporation. Consider not using the outer wells or filling them with buffer.

Q3: How can I differentiate between a true inhibitory effect and an assay artifact?

A3: Run control experiments. To test for interference with your detection method, run the assay without the SCD1 enzyme but with all other components, including your test compound at various concentrations. If you observe a change in signal, it indicates your compound is interfering with the assay technology itself.

Q4: What are some key considerations for cell-based SCD1 assays?

A4: Cell-based assays introduce additional layers of complexity.

  • Cell Health: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density.

  • Serum Lipids: The presence of MUFAs in fetal bovine serum (FBS) can mask the effects of SCD1 inhibition. Consider using lipid-depleted serum for your experiments.

  • Treatment Time: Optimize the incubation time with the inhibitor to allow for sufficient target engagement and downstream effects on lipid profiles.

Troubleshooting Guides

Guide 1: Biochemical (Enzyme-Based) Assays
Problem Potential Cause Recommended Solution
No or Low Enzyme Activity Inactive enzyme due to improper storage/handling.Use a fresh aliquot of SCD1 stored at -80°C. Avoid freeze-thaw cycles.
Incorrect assay buffer pH or composition.Verify the buffer pH and ensure all components are at the correct concentration.
Degraded substrate or cofactor (NADH).Prepare fresh substrate and NADH solutions for each experiment.
High Variability in Replicates Inconsistent pipetting.Use calibrated pipettes and practice consistent pipetting technique.
Incomplete mixing of reagents.Gently mix the plate after adding each component.
Edge effects on the microplate.Avoid using the outer wells or fill them with buffer to maintain humidity.
IC50 Curve Has a Poor Fit or is Shifted Incorrect inhibitor concentrations.Verify serial dilutions. Prepare fresh compound stocks.
Compound precipitation at high concentrations.Visually inspect wells for precipitate. Assess compound solubility in the assay buffer.
Sub-optimal substrate concentration.Determine the Km of the substrate and use a concentration at or near this value.
Guide 2: Cell-Based Assays
Problem Potential Cause Recommended Solution
Weak or No Inhibitory Effect Presence of exogenous MUFAs in media.Use lipid-depleted serum in your cell culture medium.
Insufficient incubation time.Perform a time-course experiment to determine the optimal treatment duration.
Low cell permeability of the inhibitor.This is an inherent property of the compound; consider structure-activity relationship studies.
High Cell Toxicity Observed Compound is cytotoxic at test concentrations.Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range.
High vehicle (e.g., DMSO) concentration.Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent.
Inconsistent Lipid Profile Changes Variable cell density or confluency.Plate cells at a consistent density and treat at a consistent level of confluency.
Inefficient lipid extraction.Standardize and validate your lipid extraction protocol.

Quantitative Data Summary

The following table provides examples of in vitro efficacy for well-characterized SCD1 inhibitors. Note that IC50 values can vary based on the specific assay conditions and biological system used.

InhibitorTarget SpeciesAssay TypeIC50 / EC50
A-939572Human SCD1Enzymatic37 nM
A-939572Mouse SCD1Enzymatic<4 nM
MK-8245Human SCD1Enzymatic1 nM
MK-8245Mouse SCD1Enzymatic3 nM
MF-438Not SpecifiedEnzymatic2.3 nM
CVT-11127Rat Microsomal SCDEnzymatic210 nM
CVT-11127HepG2 Cell-basedCellular410 nM

Data compiled from publicly available sources.[9]

Experimental Protocols

Protocol 1: General SCD1 Enzymatic Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your system.

  • Reagent Preparation:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.

    • Enzyme: Recombinant human SCD1 diluted in assay buffer to the desired concentration.

    • Substrate: [14C]-Stearoyl-CoA prepared in assay buffer.

    • Cofactor: NADH solution prepared fresh in assay buffer.

    • Inhibitor: Serial dilutions of the test compound in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Add assay buffer, inhibitor solution (or vehicle), and diluted enzyme to each well of a microplate.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/cofactor mix ([14C]-Stearoyl-CoA and NADH).

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a strong base (e.g., 10% KOH in ethanol).

    • Saponify the lipids by heating.

    • Acidify the reaction and extract the fatty acids with an organic solvent (e.g., hexane).

    • Separate the saturated ([14C]-stearate) and monounsaturated ([14C]-oleate) fatty acids using thin-layer chromatography (TLC).

    • Quantify the radiolabeled product by scintillation counting.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

SCD1_Assay_Workflow start Start prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->prep pre_incubate Pre-incubation (Enzyme + Inhibitor) prep->pre_incubate reaction Initiate Reaction (Add Substrate + Cofactor) pre_incubate->reaction stop Stop Reaction reaction->stop extract Lipid Extraction stop->extract separation TLC Separation (Stearate vs. Oleate) extract->separation quantify Quantification (Scintillation Counting) separation->quantify analysis Data Analysis (IC50 Calculation) quantify->analysis end End analysis->end

Figure 2: General experimental workflow for an SCD1 enzymatic inhibition assay.
Protocol 2: Cell-Based Lipid Profile Analysis using GC-MS

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2) in multi-well plates and allow them to adhere overnight.

    • Replace the medium with fresh medium (consider using lipid-depleted serum) containing various concentrations of the SCD1 inhibitor or vehicle.

    • Incubate for a predetermined time (e.g., 24-48 hours).

  • Lipid Extraction:

    • Wash cells with ice-cold PBS and harvest.

    • Perform a total lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Saponify the lipid extract (e.g., using NaOH in methanol).

    • Methylate the fatty acids to form FAMEs (e.g., using BF3-methanol).

    • Extract the FAMEs with an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the FAME sample into a gas chromatograph-mass spectrometer (GC-MS).

    • Separate the FAMEs based on their retention times and identify them based on their mass spectra.

  • Data Analysis:

    • Quantify the peak areas for key saturated and monounsaturated fatty acids (e.g., palmitate, palmitoleate, stearate, oleate).

    • Calculate the desaturation index (e.g., ratio of oleate to stearate).

    • Determine the effect of the inhibitor on the desaturation index.

Troubleshooting_Tree start Inconsistent Assay Results q1 Biochemical or Cell-Based Assay? start->q1 biochem Biochemical Assay q1->biochem Biochemical cell Cell-Based Assay q1->cell Cell-Based check_reagents Check Reagents (Fresh Aliquots, Fresh Prep) biochem->check_reagents check_conditions Verify Assay Conditions (pH, Temp, Time) check_reagents->check_conditions check_compound Assess Compound (Solubility, Purity) check_conditions->check_compound check_cells Check Cell Culture (Passage #, Confluency, Health) cell->check_cells check_media Use Lipid-Depleted Serum check_cells->check_media check_toxicity Run Cytotoxicity Assay check_media->check_toxicity

Figure 3: A logical troubleshooting tree for SCD1 in vitro assay variability.

References

(S)-PF-04995274 side effects observed in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of (S)-PF-04995274 observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational drug that acts as a partial agonist of the serotonin 5-HT4 receptor.[1][2] Its primary mechanism of action involves stimulating these receptors, which are believed to play a role in cognitive processes and mood regulation. The compound has been studied for its potential therapeutic effects in major depressive disorder.

Q2: What are the most commonly reported side effects of this compound in clinical trials?

Clinical trial data for this compound indicates that the drug is generally well-tolerated. Across studies, including NCT03516604 and NCT03515733, no major or serious adverse events have been reported.[3][4] The overall incidence of side effects was comparable to or lower than that observed with the selective serotonin reuptake inhibitor (SSRI) citalopram.

While a specific quantitative breakdown of adverse events for this compound is not publicly available, the side effect profile is expected to be similar to other 5-HT4 receptor agonists and comparable SSRIs.

Q3: How does the side effect profile of this compound compare to a standard antidepressant like citalopram?

Direct comparative data with specific frequencies of adverse events for this compound has not been published. However, the RESTAND study (NCT03516604) noted that the side effect levels of this compound were "similar (or lower) than those given citalopram".[4]

For reference, common side effects associated with citalopram are listed in the table below. Researchers using this compound should be aware of these potential effects.

Troubleshooting Guide: Managing Potential Side Effects in Pre-clinical and Clinical Research

Issue: Subject reports gastrointestinal discomfort (e.g., nausea, diarrhea).

Possible Cause: Activation of 5-HT4 receptors in the gastrointestinal tract is a known physiological effect of this class of compounds and can lead to such symptoms.[5]

Suggested Action:

  • Record the severity and frequency of the symptoms.

  • Consider temporary dose reduction to assess for a dose-dependent effect.

  • For clinical studies, symptomatic treatment as per the study protocol may be considered.

Issue: Subject reports headache or dizziness.

Possible Cause: These are common adverse events for centrally acting serotonergic agents.

Suggested Action:

  • Assess the severity and impact on the subject's daily activities.

  • Monitor vital signs, including blood pressure.

  • If symptoms are persistent or severe, a neurological assessment may be warranted as per clinical protocol.

Data on Side Effects

As specific quantitative data for this compound is not available in the public domain, the following table summarizes the common adverse effects reported for the comparator drug citalopram, which was used in the key clinical trial NCT03516604. This can serve as a reference for the types of side effects that might be monitored in studies with this compound.

Table 1: Common Adverse Effects of Citalopram (Comparator Drug)

Adverse EventFrequency
NauseaVery Common
Dry MouthVery Common
SomnolenceVery Common
Increased SweatingVery Common
HeadacheVery Common
InsomniaCommon
DiarrheaCommon
DizzinessCommon
FatigueCommon
Decreased AppetiteCommon
AnxietyCommon
AgitationCommon

Frequency definitions: Very Common (≥1/10), Common (≥1/100 to <1/10). Source: Based on publicly available information for citalopram.[6][7][8][9][10]

Experimental Protocols

Methodology for Assessment of Adverse Events in Clinical Trials (General Protocol)

The following outlines a general protocol for the systematic assessment of adverse events in clinical trials, similar to what would be employed in studies involving this compound.

  • Baseline Assessment: Prior to the first administration of the investigational product, a thorough medical history is taken, and a physical examination is performed to document any pre-existing conditions or symptoms.

  • Systematic Monitoring: At each study visit, subjects are systematically queried about the occurrence of any new or worsening symptoms since the last visit. Open-ended, non-leading questions are used to elicit information (e.g., "How have you been feeling since your last visit?").[11]

  • Adverse Event Documentation: All reported adverse events are documented in the subject's case report form (CRF). The documentation includes:

    • A description of the event.

    • The date and time of onset.

    • The severity (e.g., mild, moderate, severe).[11]

    • The duration.

    • An assessment of the relationship to the investigational product (e.g., not related, possibly related, probably related, definitely related).

    • Any action taken and the outcome of the event.

  • Serious Adverse Event (SAE) Reporting: Any adverse event that is life-threatening, results in hospitalization, causes persistent or significant disability, or is a congenital anomaly is classified as a serious adverse event and reported to the regulatory authorities and the institutional review board (IRB) within a specified timeframe (typically 24 hours).[12]

  • Use of Standardized Terminology: Adverse events are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting and analysis.[11]

Visualizations

Signaling Pathway of 5-HT4 Receptor Agonists

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling S_PF_04995274 S_PF_04995274 5_HT4_Receptor 5-HT4 Receptor S_PF_04995274->5_HT4_Receptor binds G_Protein Gs Protein 5_HT4_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription (Cognition, Mood) CREB->Gene_Transcription promotes

Caption: 5-HT4 Receptor Activation Pathway.

Experimental Workflow for Adverse Event Monitoring

Adverse_Event_Monitoring_Workflow Start Start Subject_Enrollment Subject Enrollment Start->Subject_Enrollment Baseline_Assessment Baseline Assessment (Medical History, Physical Exam) Subject_Enrollment->Baseline_Assessment Drug_Administration Drug Administration (this compound) Baseline_Assessment->Drug_Administration Monitoring_Visit Scheduled Monitoring Visit Drug_Administration->Monitoring_Visit AE_Query Query for Adverse Events (Non-leading questions) Monitoring_Visit->AE_Query End_of_Study End_of_Study Monitoring_Visit->End_of_Study Study Completion AE_Reported Adverse Event Reported? AE_Query->AE_Reported AE_Reported->Monitoring_Visit No Document_AE Document AE in CRF (Severity, Causality, etc.) AE_Reported->Document_AE Yes Serious_AE Serious AE? Document_AE->Serious_AE Report_SAE Immediate Reporting to Sponsor, IRB, Authorities Serious_AE->Report_SAE Yes Follow_Up Follow-up until Resolution Serious_AE->Follow_Up No Report_SAE->Follow_Up Follow_Up->Monitoring_Visit

Caption: Clinical Trial Adverse Event Workflow.

References

Addressing poor cellular uptake of (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges with the cellular uptake of (S)-PF-04995274 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and high-affinity partial agonist of the serotonin 4 receptor (5-HT4R).[1][2][3] It is the S-isomer of PF-04995274 and is known to be orally active and brain penetrant, suggesting its ability to cross cellular membranes in vivo.[1][2] Its primary mechanism of action is to stimulate 5-HT4 receptors, which are G-protein coupled receptors involved in various physiological processes, including cognition.[4]

Q2: My in vitro experiments show lower than expected efficacy of this compound. Could poor cellular uptake be the cause?

While this compound is known to be brain-penetrant, discrepancies between in vivo activity and in vitro cell-based assay results can occur.[5] Poor cellular uptake in a specific cell line or experimental condition is a plausible reason for reduced potency. Factors influencing this could include the specific cell type's membrane composition, expression of efflux pumps, or the experimental conditions used.[6][7]

Q3: What are the key physicochemical properties of a small molecule that influence its passive cellular uptake?

Several key factors govern the ability of a small molecule like this compound to cross the cell membrane via passive diffusion:

  • Lipophilicity: The molecule must be sufficiently lipid-soluble to partition into the lipid bilayer of the cell membrane.[8]

  • Solubility: Adequate aqueous solubility is necessary for the compound to be available in the extracellular medium to approach the cell membrane.[6][7]

  • Molecular Size: Generally, smaller molecules tend to permeate cell membranes more easily than larger ones.[9][10]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder membrane permeability.[9]

  • Polar Surface Area (PSA): A lower PSA is often associated with better cell permeability.[9]

Troubleshooting Guide: Poor Cellular Uptake

This guide provides a systematic approach to diagnosing and resolving issues related to the cellular uptake of this compound.

Initial Assessment

Question: How can I confirm if poor cellular uptake is the issue?

The most direct way is to measure the intracellular concentration of this compound. A significant discrepancy between the extracellular and intracellular concentrations can indicate a permeability issue.[5] A common method for this is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of cell lysates after incubation with the compound.[5][11]

Experimental Workflow for Assessing Cellular Uptake

G cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis start Seed cells in culture plates incubation Incubate with this compound (various concentrations and time points) start->incubation wash Wash cells extensively with ice-cold PBS to remove extracellular compound incubation->wash lysis Lyse cells to release intracellular contents wash->lysis extraction Extract compound from lysate (e.g., with organic solvent) lysis->extraction analysis Quantify intracellular compound concentration using LC-MS/MS extraction->analysis normalization Normalize to cell number or protein content analysis->normalization conclusion Compare intracellular vs. extracellular concentrations normalization->conclusion

Caption: Workflow for quantifying intracellular this compound.
Troubleshooting Steps

Question: I've confirmed low intracellular concentrations. What can I do to improve the uptake of this compound in my cell-based assays?

Here are several strategies, ranging from simple experimental adjustments to more complex chemical modifications.

1. Optimization of Assay Conditions

ParameterRecommended ActionRationale
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across experiments.High solvent concentrations can affect cell membrane integrity and compound solubility.[12]
Incubation Time Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for maximal uptake.Cellular uptake is a dynamic process; equilibrium or maximal accumulation may not be immediate.[5]
Serum Concentration Test for effects of serum in the culture medium. Compare uptake in serum-free vs. serum-containing media.Components in serum can bind to the compound, reducing its free concentration available for uptake.
pH of Medium Ensure the pH of the culture medium is stable and within the optimal range for your cells.The charge state of the compound can be affected by pH, which in turn influences its ability to cross the cell membrane.[13][14]

2. Addressing Potential Efflux Pump Activity

Question: Could my cells be actively removing this compound?

Yes, efflux pumps such as P-glycoprotein (P-gp) are a common mechanism by which cells actively transport substances out, reducing their intracellular concentration.[6][7]

Logical Flow for Investigating Efflux Pump Involvement

G start Low intracellular This compound confirmed hypothesis Hypothesis: Compound is a substrate for efflux pumps start->hypothesis experiment Co-incubate this compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) hypothesis->experiment measure Measure intracellular This compound concentration experiment->measure decision Significant increase in intracellular concentration? measure->decision conclusion_yes Conclusion: Efflux is likely contributing to poor accumulation. decision->conclusion_yes Yes conclusion_no Conclusion: Efflux is not the primary issue. Explore other factors. decision->conclusion_no No

Caption: Decision tree for efflux pump investigation.

3. Advanced Strategies

Question: If optimizing conditions and inhibiting efflux pumps don't work, what are my other options?

  • Prodrug Approach: A prodrug is a modified, inactive version of a drug that is designed to improve its physicochemical properties, such as permeability. Once inside the cell, it is converted to the active form by intracellular enzymes.[8] This is a more involved strategy that requires chemical synthesis.

  • Use of Permeabilizing Agents: In terminal experiments where maintaining cell viability for extended periods is not necessary, mild, non-ionic detergents like digitonin can be used to selectively permeabilize the plasma membrane. This allows the compound to bypass the membrane barrier and access intracellular targets. This is not suitable for all assays.

  • Alternative Delivery Systems: For some applications, encapsulating the compound in delivery vehicles like liposomes or nanoparticles can facilitate cellular entry through mechanisms like endocytosis.[15][16]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using LC-MS/MS

Objective: To accurately measure the concentration of this compound inside cultured cells.

Materials:

  • Cultured cells in 6-well plates

  • This compound stock solution

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Organic solvent for extraction (e.g., acetonitrile with 1% formic acid)

  • Internal standard for LC-MS/MS

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells at a desired density in 6-well plates and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of this compound for the desired amount of time. Include a vehicle control (e.g., DMSO).

  • Washing: Aspirate the medium and immediately wash the cell monolayer three times with ice-cold PBS to remove all extracellular compound. It is critical to perform this step quickly to prevent efflux of the intracellular compound.

  • Cell Lysis: Add 200-500 µL of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Harvesting: Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Protein Quantification: Use a small aliquot of the lysate for protein concentration measurement (e.g., BCA assay) for normalization purposes.

  • Extraction: To the remaining lysate, add three volumes of cold organic solvent containing an internal standard. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

  • Data Analysis: Calculate the intracellular concentration of this compound based on a standard curve. Normalize the concentration to the protein content or cell number of each sample.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability of this compound and identify if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • Control compounds (high and low permeability controls)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed transport buffer. b. Add this compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A): a. Repeat the process but add the compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux.

5-HT4 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand This compound receptor 5-HT4 Receptor ligand->receptor binds g_protein Gs Protein receptor->g_protein activates ac Adenylate Cyclase g_protein->ac stimulates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka activates creb CREB Phosphorylation pka->creb activates downstream Cellular Response (e.g., cognitive enhancement) creb->downstream

Caption: Simplified 5-HT4 receptor signaling cascade.

References

(S)-PF-04995274 contraindications and exclusion criteria in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the contraindications and exclusion criteria observed in clinical studies of (S)-PF-04995274.

Frequently Asked Questions (FAQs)

Q1: What are the primary psychiatric conditions that exclude a subject from participating in a clinical trial of this compound?

A1: Subjects with a history of or current DSM-V diagnosis of bipolar disorder, schizophrenia, or eating disorders are typically excluded. While individuals with other comorbid psychiatric disorders may be included, this is at the discretion of the investigator to ensure the diagnosis will not compromise safety or data quality. Additionally, a first-degree relative with a diagnosis of Bipolar Disorder type 1 is an exclusion criterion.[1]

Q2: Are there specific medical conditions that are considered contraindications for treatment with this compound in research settings?

A2: Yes, individuals with a history of or current medical conditions that could interfere with the safety of the participant or the scientific integrity of the study are excluded. These include, but are not limited to, epilepsy/seizures, brain injury, severe hepatic or renal disease, severe gastrointestinal problems, Central Nervous System (CNS) tumors, and severe neurological problems like Parkinson's disease.[1][2] Any clinically significant abnormal values in liver function tests, clinical chemistry, blood pressure, or ECG would also lead to exclusion.[1][2]

Q3: What are the restrictions on concomitant medications for participants in this compound studies?

A3: Participants are generally excluded if they are currently taking strong cytochrome P450 (CYP) enzyme inhibitors, such as fluoxetine, paroxetine, or fluvoxamine, to avoid potential drug-drug interactions.[1] The use of non-prescription medication may be permissible if the investigator determines it will not interfere with the study procedures or compromise safety.[1]

Q4: Are there lifestyle or behavioral factors that would disqualify a subject from a trial?

A4: Several lifestyle factors are considered exclusion criteria. These include night-shift work or recent travel involving significant timezone changes.[1][2] Excessive caffeine consumption, defined as more than eight cups of standard caffeinated drinks or six cups of stronger coffee daily, is a reason for exclusion.[2] Smoking more than 10 cigarettes per day is also a disqualifying factor.[2] Furthermore, a history of stimulant abuse (e.g., amphetamine, cocaine) or alcohol dependence at any time, or alcohol abuse within the last year, would exclude a participant.[2]

Q5: What are the guidelines regarding pregnancy and contraception for study participants?

A5: Current pregnancy, breastfeeding, or planning a pregnancy during the study period are strict exclusion criteria. Female participants must have a negative urine pregnancy test at screening and before the first dose. All participants engaging in sexual activity that could result in pregnancy must agree to use a highly effective method of contraception from the screening visit until 30 days after receiving the study medication. Male participants are also prohibited from donating sperm during this period.[1][2]

Q6: Are there any physical parameters, such as BMI, that are considered for exclusion?

A6: Yes, participants with a Body Mass Index (BMI) outside the range of 18 to 36 kg/m ² at the screening visit are excluded from the studies.[1][2]

Quantitative Exclusion Criteria

ParameterExclusion Range/ConditionSource
Body Mass Index (BMI)< 18 kg/m ² or > 36 kg/m ²[1][2]
Daily Cigarette Consumption> 10 cigarettes[2]
Daily Caffeine Consumption> 8 cups of standard caffeinated drinks or > 6 cups of stronger coffee/caffeinated drinks[2]
Recent Antidepressant TherapyAt least one course of antidepressant therapy at a therapeutic dose for at least four weeks within the current depressive episode (for treatment-resistant studies)[3]
Washout Period for Previous StudiesParticipation in a psychological or medical study involving medication within the last 3 months[2]

Experimental Protocol Overview

In a representative study investigating the effects of PF-04995274 on emotional processing in unmedicated depression (the RESTAND study), a double-blind, placebo-controlled, randomized between-groups design was employed. The study recruited 90 patients with a current episode of Major Depressive Disorder (MDD). Participants were randomized to receive a 7-day treatment with either PF-04995274 (15 mg daily), citalopram (20 mg daily as a positive control), or a matched placebo.[4][5][6] The primary assessments included behavioral facial expression recognition tasks and functional Magnetic Resonance Imaging (fMRI) to observe implicit emotional face processing.[5][6]

Another study focused on treatment-resistant depression utilized a similar randomized, double-blind, placebo-controlled design. In this trial, 50 medicated patients with treatment-resistant MDD were randomized to receive either PF-04995274 (15 mg daily) or a placebo for one week as an adjunctive therapy to their ongoing antidepressant treatment.[7]

Visualizing Exclusion Criteria

The following diagram illustrates the logical flow of the key exclusion criteria in the clinical studies of this compound.

ExclusionCriteria cluster_screening Initial Screening cluster_psych Psychiatric Exclusions cluster_medical Medical Exclusions cluster_lifestyle Lifestyle & Behavioral Exclusions cluster_medication Medication Exclusions cluster_physical Physical Exclusions start Potential Participant psych_eval Psychiatric Evaluation start->psych_eval med_history Medical History Review start->med_history lifestyle_assess Lifestyle Assessment start->lifestyle_assess conmeds Concomitant Medication Review start->conmeds physical_exam Physical Examination start->physical_exam bipolar Bipolar Disorder psych_eval->bipolar schizophrenia Schizophrenia psych_eval->schizophrenia eating_disorder Eating Disorder psych_eval->eating_disorder suicide_risk Clinically Significant Suicide Risk psych_eval->suicide_risk family_history 1st Degree Relative with Bipolar I psych_eval->family_history eligible Eligible for Study cns_issues Epilepsy, Brain Injury, CNS Tumors med_history->cns_issues organ_dysfunction Severe Hepatic or Renal Disease med_history->organ_dysfunction gi_problems Severe Gastrointestinal Problems med_history->gi_problems neuro_disorders Severe Neurological Disorders (e.g., Parkinson's) med_history->neuro_disorders abnormal_labs Clinically Significant Abnormal Labs/ECG med_history->abnormal_labs pregnancy Pregnancy or Breastfeeding med_history->pregnancy shift_work Night-Shift Work / Recent Time Zone Change lifestyle_assess->shift_work caffeine Excessive Caffeine Intake lifestyle_assess->caffeine smoking >10 Cigarettes/Day lifestyle_assess->smoking substance_abuse History of Stimulant/Alcohol Abuse lifestyle_assess->substance_abuse cyp_inhibitors Strong CYP Inhibitors (e.g., Fluoxetine) conmeds->cyp_inhibitors bmi BMI < 18 or > 36 physical_exam->bmi excluded Excluded from Study bipolar->excluded schizophrenia->excluded eating_disorder->excluded suicide_risk->excluded family_history->excluded cns_issues->excluded organ_dysfunction->excluded gi_problems->excluded neuro_disorders->excluded abnormal_labs->excluded pregnancy->excluded shift_work->excluded caffeine->excluded smoking->excluded substance_abuse->excluded cyp_inhibitors->excluded bmi->excluded

Caption: Flowchart of key exclusion criteria for this compound clinical trials.

References

Technical Support Center: Minimizing Variability in (S)-PF-04995274 Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in behavioral experiments involving the 5-HT4 receptor partial agonist, (S)-PF-04995274.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its behavioral effects?

A1: this compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). The 5-HT4 receptor is a G-protein coupled receptor that, when activated, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in enhancing synaptic plasticity and cholinergic transmission, which are crucial for learning and memory. Preclinical studies with 5-HT4 receptor agonists have consistently shown pro-cognitive effects in various behavioral tasks. The expected behavioral outcomes of this compound administration in rodents include improvements in learning and memory, and potential antidepressant-like effects.

Q2: What are the most common behavioral assays used to assess the efficacy of this compound?

A2: Based on the pro-cognitive profile of 5-HT4 receptor agonists, the most relevant behavioral assays include the Novel Object Recognition (NOR) test for recognition memory and the Morris Water Maze (MWM) for spatial learning and memory. These tests are sensitive to the cognitive-enhancing effects of compounds targeting hippocampal and cortical functions.

Q3: We are observing high variability in our results. What are the primary sources of variability in rodent behavioral experiments?

A3: High variability is a common challenge in behavioral neuroscience. The main sources can be categorized into three areas:

  • Animal-related factors: Genetic background, sex, age, and individual differences in anxiety and stress levels can significantly influence performance.

  • Environmental factors: Even minor changes in housing conditions, lighting, noise levels, and temperature can impact behavior.

  • Procedural factors: Inconsistent handling, timing of experiments (circadian rhythms), and subtle differences in the execution of the behavioral protocol by different experimenters are major contributors to variability.

Troubleshooting Guides

Novel Object Recognition (NOR) Test

Problem: High variability in the discrimination index between animals in the same treatment group.

Potential Cause Troubleshooting Steps
Inconsistent Object Exploration Ensure all animals meet a minimum exploration time for both objects during the familiarization phase. Exclude animals that do not meet this criterion.
Object Preference/Aversion Pre-test all objects to ensure they do not elicit innate preference or aversion. Objects should be of similar size, complexity, and material.
Anxiety-like Behavior High anxiety can suppress exploratory behavior. Habituate animals to the testing arena for several days before the experiment. Handle animals gently and consistently.
Olfactory Cues Thoroughly clean the objects and the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate odor cues.
Procedural Inconsistencies Standardize the inter-trial interval and the placement of objects within the arena. Ensure all experimenters follow the exact same protocol.
Morris Water Maze (MWM) Test

Problem: Animals are not learning the location of the hidden platform, or there is high variability in escape latency.

Potential Cause Troubleshooting Steps
"Floating" Behavior This can indicate high stress or learned helplessness. Ensure the water temperature is appropriate (typically 20-22°C for mice). Provide adequate handling and habituation to the testing room. A visible platform trial on the first day can help acclimate the animals to the task.
Lack of Motivation If the water is too warm, animals may be less motivated to escape. Conversely, water that is too cold can induce stress and impair learning. Maintain a consistent water temperature.
Inadequate Visual Cues Ensure there are sufficient and distinct visual cues around the room that are visible to the animal from the water level. The maze should be placed in the same location for all trials.
Inconsistent Handling The method of placing the animal in the water and removing it should be consistent across all trials and experimenters.
Fatigue Long or numerous trials in a single day can lead to fatigue. Ensure adequate inter-trial intervals and do not exceed the recommended number of trials per day.

Quantitative Data Summary

The following tables summarize representative data from a preclinical study using the 5-HT4 agonist RS-67333 in a mouse model of Alzheimer's disease (5XFAD mice), which demonstrates the potential cognitive-enhancing effects that could be expected with this compound.[1][2]

Table 1: Effect of the 5-HT4 Agonist RS-67333 on Novel Object Recognition in 5XFAD Mice [1][2]

Treatment Group Discrimination Index (%) Total Exploration Time (s)
Wild-Type + Vehicle65 ± 545 ± 8
5XFAD + Vehicle50 ± 442 ± 7
5XFAD + RS-67333 (1 mg/kg)68 ± 648 ± 9

Data are presented as mean ± SEM. The discrimination index is calculated as [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)] x 100. A higher index indicates better recognition memory.

Experimental Protocols

Novel Object Recognition (NOR) Protocol (Adapted for 5-HT4 Agonist Testing)[1][2]
  • Habituation:

    • Individually habituate mice to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes per day for 2-3 consecutive days prior to the experiment.

  • Familiarization Phase (Day of Experiment):

    • Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, i.p.) 30 minutes before the familiarization phase.

    • Place two identical objects in the arena at a fixed distance from each other.

    • Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for 5-10 minutes.

    • Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.

  • Inter-Trial Interval (ITI):

    • Return the mouse to its home cage for a defined ITI (e.g., 1 hour for short-term memory or 24 hours for long-term memory).

  • Test Phase:

    • Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the discrimination index: (Timenovel - Timefamiliar) / (Timenovel + Timefamiliar).

    • A positive discrimination index indicates a preference for the novel object and intact recognition memory.

Morris Water Maze (MWM) Protocol (General Protocol)
  • Apparatus:

    • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

    • A hidden platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

    • The pool should be located in a room with prominent, stable visual cues.

  • Acquisition Phase (e.g., 5 consecutive days):

    • Administer this compound or vehicle daily, 30-60 minutes before the first trial.

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start positions.

    • Allow the mouse to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • The inter-trial interval should be consistent (e.g., 10-15 minutes).

  • Probe Trial (e.g., on day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel start position.

    • Allow the mouse to swim for 60 seconds and record its swim path.

  • Data Analysis:

    • Acquisition: Analyze the escape latency (time to find the platform) and path length across days. A decrease in these measures indicates learning.

    • Probe Trial: Analyze the time spent in the target quadrant (where the platform was located) versus the other quadrants. A significant preference for the target quadrant indicates spatial memory retention.

Visualizations

5-HT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-HT4R 5-HT4 Receptor G_Protein Gαs Protein 5-HT4R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression regulates S_PF_04995274 This compound S_PF_04995274->5-HT4R binds & activates

Caption: 5-HT4 Receptor Signaling Pathway

Experimental_Workflow Acclimation Animal Acclimation & Habituation Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Drug Administration (this compound or Vehicle) Grouping->Dosing Behavioral_Testing Behavioral Assay (e.g., NOR, MWM) Dosing->Behavioral_Testing Data_Collection Data Collection & Video Tracking Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Validation & Comparative

Validating the Pro-Cognitive Potential of (S)-PF-04995274: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-cognitive candidate (S)-PF-04995274 with other therapeutic alternatives, focusing on its mechanism of action, and findings from key clinical studies. While quantitative data from the pivotal RESTAND study are not yet fully published, this document summarizes the available qualitative results and provides detailed experimental protocols to support future research and validation efforts.

Introduction to this compound

This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), a G-protein coupled receptor predominantly expressed in the brain, particularly in regions associated with learning and memory such as the hippocampus and prefrontal cortex.[1] Activation of 5-HT4R is believed to modulate the release of several neurotransmitters, including acetylcholine and dopamine, and to promote synaptic plasticity, positioning it as a promising target for cognitive enhancement. Preclinical studies have suggested the potential for 5-HT4R agonists to exert rapid antidepressant and pro-cognitive effects.[2]

The RESTAND Study: A Head-to-Head Comparison

The "Early effects of a novel 5-HT4 agonist (PF-04995274) and the SSRI citalopram on emotional cognition in unmedicated depression" (RESTAND) study is a key clinical trial that provides the most direct comparison of this compound against a standard antidepressant, citalopram (a selective serotonin reuptake inhibitor, SSRI), and a placebo.[3][4]

Experimental Design and Participants

The RESTAND study was a double-blind, placebo-controlled, randomized trial involving 90 participants with unmedicated major depressive disorder (MDD).[3][4] Participants were randomly assigned to one of three groups for seven days of treatment:

  • This compound: 15 mg daily[3][4]

  • Citalopram: 20 mg daily[3][4]

  • Placebo [3][4]

The primary outcomes assessed were changes in emotional processing and cognitive function, measured using a battery of behavioral tasks and functional magnetic resonance imaging (fMRI).[3][4]

Key Qualitative Findings

While specific quantitative data from the cognitive tasks are awaiting full publication, the RESTAND study preprint reports the following key qualitative findings:[3][4]

  • Emotional Processing:

    • Citalopram: As expected, citalopram reduced the accuracy and reaction time for identifying negative facial expressions. This was accompanied by reduced activation in the left amygdala, a brain region involved in processing fear and threat-related stimuli, during the emotional face processing fMRI task.[3][4]

    • This compound: In contrast, this compound did not produce a similar change in behavioral responses to negative facial expressions or in amygdala activity.[3][4]

  • Brain Activity:

    • This compound: While not affecting the amygdala's response to emotional faces, this compound was associated with increased activation in the medial-frontal cortex during the emotional faces task.[3][4] The summary of results also mentioned that MRI scans showed changes in brain activity during a memory task for the this compound group, which were not observed in the citalopram group.

  • Clinical Symptoms:

    • Both this compound and citalopram were associated with a reduction in observer-rated depression severity compared to placebo.[3][4]

    • This compound also led to a reduction in self-reported depression, state anxiety, and negative affect.[3][4]

Comparison with Other Pro-Cognitive Agents

The pro-cognitive effects of this compound can be contextualized by comparing its mechanism and observed effects with other 5-HT4R agonists and established cognitive enhancers.

Agent ClassMechanism of ActionReported Pro-Cognitive EffectsKey Clinical Evidence
5-HT4R Agonists
This compoundPartial agonist of the 5-HT4 receptor.[1]Changes in brain activity during a memory task observed in the RESTAND study.RESTAND study showed distinct neural effects compared to citalopram.[3][4]
PrucaloprideHigh-affinity 5-HT4 receptor agonist.Improved verbal memory and processing speed in healthy volunteers and individuals with remitted depression.Studies have demonstrated pro-cognitive effects on declarative memory.
Other Cognitive Enhancers
SSRIs (e.g., Citalopram)Inhibit the reuptake of serotonin, increasing its availability in the synaptic cleft.Primarily targets emotional processing biases in depression, with less direct evidence for broad pro-cognitive effects.The RESTAND study showed effects on emotional processing but not on memory-related brain activity.[3][4]
Acetylcholinesterase Inhibitors (e.g., Donepezil)Inhibit the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.Primarily used to treat cognitive symptoms in Alzheimer's disease.Extensive clinical trials in Alzheimer's disease.
NMDA Receptor Antagonists (e.g., Memantine)Modulate the activity of the glutamate system, which is involved in learning and memory.Used for the treatment of moderate to severe Alzheimer's disease.Numerous clinical trials in Alzheimer's disease.

Quantitative Data Summary (Awaiting Publication)

The following tables are provided as a template to be populated with the quantitative data from the RESTAND study upon its full publication.

Table 1: Performance on the Facial Expression Recognition Task (FERT)

Treatment GroupAccuracy (% correct) - Negative Faces (Mean ± SD)Reaction Time (ms) - Negative Faces (Mean ± SD)p-value vs. Placebo
This compound (15mg)---
Citalopram (20mg)---
Placebo---

Table 2: Performance on the Rey Auditory Verbal Learning Test (RAVLT)

Treatment GroupImmediate Recall (Total words recalled across trials 1-5) (Mean ± SD)Delayed Recall (Words recalled after delay) (Mean ± SD)p-value vs. Placebo
This compound (15mg)---
Citalopram (20mg)---
Placebo---

Experimental Protocols

Facial Expression Recognition Task (FERT)

Objective: To assess the ability to recognize and categorize different facial expressions of emotion.

Methodology:

  • Stimuli: Standardized static images of faces expressing basic emotions (e.g., happiness, sadness, anger, fear, surprise, disgust) and neutral expressions are used. The intensity of the emotions may be varied (e.g., morphed from neutral to 100% intensity).

  • Procedure: Participants are presented with a series of faces on a computer screen, one at a time. For each face, they are required to select the emotion that best describes the expression from a list of options.

  • Data Collection: The primary outcome measures are accuracy (percentage of correctly identified emotions) and reaction time (time taken to make a response).

  • fMRI Adaptation: During fMRI scanning, participants may be presented with blocks of emotional faces and asked to perform an implicit task (e.g., identify the gender of the face) to measure brain activity in response to the emotional content without explicit emotional labeling.

Rey Auditory Verbal Learning Test (RAVLT)

Objective: To assess verbal learning and memory, including immediate recall, learning over trials, and delayed recall.

Methodology:

  • Materials: A list of 15 unrelated words (List A) and a second interference list of 15 different words (List B).

  • Procedure:

    • Trials 1-5 (Learning): The examiner reads List A aloud at a rate of one word per second. After each reading, the participant is asked to recall as many words as possible in any order.

    • Trial 6 (Interference): The examiner reads List B, and the participant is asked to recall the words from List B.

    • Trial 7 (Immediate Recall of List A): Immediately after the recall of List B, the participant is asked to recall the words from the original List A.

    • Delayed Recall: After a 20-30 minute delay filled with non-verbal tasks, the participant is asked to recall the words from List A again.

    • Recognition: The participant is presented with a longer list of words containing the original 15 words from List A, the 15 words from List B, and distractor words, and is asked to identify the words from List A.

  • Data Collection: The number of correctly recalled words in each trial is recorded. Key scores include the total number of words recalled across trials 1-5, the number of words recalled after the delay, and the number of correctly recognized words.

Visualizations

G cluster_0 5-HT4 Receptor Signaling Pathway S_PF_04995274 This compound HTR4 5-HT4 Receptor S_PF_04995274->HTR4 binds to and activates G_alpha_s Gαs HTR4->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Acetylcholine) PKA->Neurotransmitter_Release modulates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression promotes Synaptic_Plasticity Enhanced Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Neurotransmitter_Release->Synaptic_Plasticity Cognitive_Enhancement Pro-cognitive Effects Synaptic_Plasticity->Cognitive_Enhancement

Caption: 5-HT4 Receptor Signaling Pathway for Pro-cognitive Effects.

G cluster_0 RESTAND Study Experimental Workflow Recruitment Recruitment of 90 MDD Patients Randomization Randomization Recruitment->Randomization Group_A This compound (15mg/day) Randomization->Group_A Group_B Citalopram (20mg/day) Randomization->Group_B Group_C Placebo Randomization->Group_C Treatment 7-Day Treatment Period Group_A->Treatment Group_B->Treatment Group_C->Treatment Post_Treatment_Assessment Post-Treatment Assessment Treatment->Post_Treatment_Assessment Cognitive_Tasks Cognitive Task Battery (FERT, RAVLT, etc.) Post_Treatment_Assessment->Cognitive_Tasks fMRI fMRI Scanning (Emotional Face Processing Task) Post_Treatment_Assessment->fMRI Data_Analysis Data Analysis and Comparison Cognitive_Tasks->Data_Analysis fMRI->Data_Analysis

Caption: RESTAND Study Experimental Workflow.

References

A Preclinical Showdown: (S)-PF-04995274 vs. Citalopram in the Quest for Novel Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the novel 5-HT4 receptor partial agonist (S)-PF-04995274 and the established SSRI citalopram in preclinical models of depression, offering insights for researchers and drug development professionals.

At a Glance: Key Compound Characteristics

FeatureThis compoundCitalopram
Primary Mechanism of Action Partial agonist at the 5-HT4 receptor.[1]Selective inhibitor of the serotonin transporter (SERT).[2][3][4][5]
Downstream Signaling Activates Gαs-cAMP-PKA and Src-ERK pathways.Increases synaptic serotonin levels, leading to downstream effects including altered CREB activation.
Reported Preclinical Efficacy 5-HT4 receptor agonists show rapid antidepressant-like effects in animal models.[6]Reduces immobility time in preclinical models of depression such as the Tail Suspension Test.
Clinical Status Investigated in clinical trials for major depressive disorder.[2][4][7][8]Widely approved and used for the treatment of depression.

Preclinical Efficacy in Depression Models

The Tail Suspension Test (TST) is a widely used preclinical model to assess antidepressant efficacy by measuring the immobility time of mice when suspended by their tails. A reduction in immobility is indicative of an antidepressant-like effect.

While specific data for this compound in the TST is not publicly available, preclinical studies on other 5-HT4 agonists suggest they produce rapid antidepressant-like effects.[6] For citalopram, its active S-enantiomer, escitalopram, has been evaluated.

Table 1: Effect of Escitalopram (S-Citalopram) on Immobility Time in the Mouse Tail Suspension Test

Treatment GroupDose (mg/kg, s.c.)Mean Immobility Time (seconds) ± SEM
Vehicle (Saline)-225 ± 15
Escitalopram10150 ± 20*

*Indicates a significant reduction in immobility time compared to the vehicle group. Data is representative from a study in adult C57Bl/6 mice.[3]

Experimental Protocols

Tail Suspension Test (TST)

The TST is a behavioral assay used to screen potential antidepressant drugs in mice.[9]

Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, preventing them from escaping or holding onto surfaces.

Procedure:

  • Mice are individually suspended for a 6-minute session.[3]

  • The entire session is typically video-recorded for later analysis.

  • An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the absence of any movement other than that required for respiration.[9]

Data Analysis: The total time spent immobile during the 6-minute test is calculated and compared between treatment groups. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Signaling Pathways: A Tale of Two Mechanisms

The distinct mechanisms of action of this compound and citalopram are reflected in their downstream signaling cascades.

This compound: 5-HT4 Receptor-Mediated Signaling

This compound exerts its effects through the activation of the 5-HT4 receptor, a G-protein coupled receptor. This activation initiates two primary signaling pathways. The canonical pathway involves the coupling to Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). A non-canonical, G-protein-independent pathway involves the activation of the tyrosine kinase Src, which in turn phosphorylates and activates the Extracellular signal-regulated kinase (ERK).[10] Both pathways are implicated in neuroplasticity and cellular processes relevant to mood regulation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPf This compound HT4R 5-HT4 Receptor SPf->HT4R binds Gas Gαs HT4R->Gas activates Src Src HT4R->Src activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP produces ERK ERK Src->ERK activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates GSK3b_inactive p-GSK-3β (inactive) PKA->GSK3b_inactive phosphorylates (potential link) ERK->CREB activates Gene Gene Expression (Neuroplasticity, etc.) CREB->Gene

Figure 1. Signaling pathway of this compound.

Citalopram: Serotonin Reuptake Inhibition and Downstream Adaptations

Citalopram's primary action is the blockade of the serotonin transporter (SERT) on the presynaptic neuron.[2][5] This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission. Chronic administration of SSRIs like citalopram leads to adaptive changes in the brain, including alterations in the expression and sensitivity of serotonin receptors and the modulation of intracellular signaling cascades. One key downstream effector is the transcription factor cAMP response element-binding protein (CREB), which is involved in neurogenesis and synaptic plasticity. Some evidence also suggests that certain antidepressants can inhibit the activity of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in multiple signaling pathways implicated in depression.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_nucleus_post Nucleus SERT SERT Serotonin Serotonin SERT->Serotonin reuptake Citalopram Citalopram Citalopram->SERT inhibits PostsynapticR Postsynaptic 5-HT Receptors Serotonin->PostsynapticR binds Downstream Downstream Signaling PostsynapticR->Downstream activates CREB CREB Downstream->CREB activates GSK3b_inactive p-GSK-3β (inactive) Downstream->GSK3b_inactive inhibits GSK-3β Gene Gene Expression (Neuroplasticity, etc.) CREB->Gene

Figure 2. Signaling pathway of Citalopram.

Conclusion and Future Directions

This compound and citalopram represent two distinct approaches to antidepressant therapy. Citalopram, a cornerstone of current depression treatment, effectively modulates the serotonergic system through reuptake inhibition. In contrast, this compound targets a specific serotonin receptor subtype, 5-HT4, to potentially engage different and possibly more rapid-acting antidepressant pathways.

The preclinical data for 5-HT4 agonists are promising, suggesting a potential for faster onset of action compared to traditional SSRIs.[6] However, the lack of publicly available, direct comparative preclinical data for this compound in standard depression models like the TST and FST highlights a critical knowledge gap. Future preclinical studies should aim to directly compare the efficacy and time-course of antidepressant-like effects of this compound with standard antidepressants like citalopram. Such studies would be invaluable for validating the therapeutic potential of 5-HT4 agonism and informing the design of future clinical trials. Furthermore, a deeper investigation into the downstream signaling pathways of 5-HT4 agonists, including their potential interaction with GSK-3β, could unveil novel targets for antidepressant drug development.

References

A Comparative Analysis of (S)-PF-04995274 and Other 5-HT4 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT4 receptor agonist (S)-PF-04995274 with other notable agonists in its class. This analysis is supported by available experimental data to facilitate informed decisions in drug discovery and development projects.

The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key target in the development of therapeutics for gastrointestinal motility disorders and cognitive impairments. Agonism of this receptor initiates a signaling cascade that can modulate neuronal activity and smooth muscle function. This compound has emerged as a potent and selective partial agonist of the 5-HT4 receptor. This guide will compare its in vitro pharmacological profile with other well-characterized 5-HT4 agonists, namely prucalopride, velusetrag, and tegaserod.

Quantitative Comparison of 5-HT4 Receptor Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected 5-HT4 agonists. This data provides a quantitative basis for comparing their interaction with the 5-HT4 receptor.

CompoundReceptor SubtypeAssay TypeKi (nM)EC50 (nM)Efficacy
This compound human 5-HT4ARadioligand Binding0.36[1][2]-Partial Agonist[1][3][4]
human 5-HT4BRadioligand Binding0.46[1][2]-Partial Agonist[1][3][4]
human 5-HT4DRadioligand Binding0.15[1][2]-Partial Agonist[1][3][4]
human 5-HT4ERadioligand Binding0.32[1][2]-Partial Agonist[1][3][4]
human 5-HT4AFunctional (cAMP)-0.47[1][3]Partial Agonist[1][3][4]
human 5-HT4BFunctional (cAMP)-0.36[1][3]Partial Agonist[1][3][4]
human 5-HT4DFunctional (cAMP)-0.37[1][3]Partial Agonist[1][3][4]
human 5-HT4EFunctional (cAMP)-0.26[1][3]Partial Agonist[1][3][4]
Prucalopride human 5-HT4Radioligand Binding~1-Full Agonist
human 5-HT4Functional (cAMP)-~10Full Agonist
Velusetrag human 5-HT4Functional (pEC50)-~5High Intrinsic Activity[5]
Tegaserod human 5-HT4(c)Radioligand BindingpKi = 8.4-Partial Agonist

Note: Data for prucalopride and velusetrag are compiled from various sources and may not be directly comparable due to different experimental conditions. The efficacy of prucalopride is generally considered to be that of a full agonist, while tegaserod is a partial agonist. Velusetrag is noted for its high intrinsic activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize 5-HT4 receptor agonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for the 5-HT4 receptor by assessing its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the 5-HT4 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation, the radioligand (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • For determining non-specific binding, a high concentration of a known 5-HT4 antagonist is used.

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation (for determining EC50 and Efficacy)

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the 5-HT4 receptor signaling pathway.

1. Cell Culture:

  • Cells stably expressing the desired 5-HT4 receptor subtype (e.g., HEK293 or CHO cells) are cultured to an appropriate density.

2. Agonist Stimulation:

  • The cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Varying concentrations of the test agonist are added to the cells.

  • The cells are incubated for a specific period to allow for cAMP accumulation (e.g., 30 minutes at 37°C).

3. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of cAMP in the cell lysates is determined from the standard curve.

  • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

  • The maximal effect (Emax) of the agonist is also determined, which provides a measure of its intrinsic activity or efficacy relative to a reference full agonist.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for evaluating 5-HT4 agonists.

G 5-HT4 Receptor Signaling Pathway Agonist 5-HT4 Agonist (this compound) Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., neuronal plasticity) CREB->Gene_Expression Modulates

Caption: Canonical Gs-coupled signaling pathway of the 5-HT4 receptor.

G Experimental Workflow for 5-HT4 Agonist Evaluation cluster_0 In Vitro Characterization cluster_1 Data Analysis & Comparison cluster_2 Downstream Applications Compound_Synthesis Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50, Efficacy) Compound_Synthesis->Functional_Assay Data_Table Comparative Data Table (Ki, EC50, Efficacy) Binding_Assay->Data_Table Functional_Assay->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Data_Table->SAR_Analysis In_Vivo_Studies In Vivo Efficacy Models (e.g., GI motility, cognition) Data_Table->In_Vivo_Studies Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies->Lead_Optimization

Caption: A streamlined workflow for the evaluation of novel 5-HT4 agonists.

References

A Comparative Analysis of (S)-PF-04995274: A Novel 5-HT4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel 5-HT4 receptor partial agonist, (S)-PF-04995274, with the established Selective Serotonin Reuptake Inhibitor (SSRI) citalopram and a placebo. The data presented is primarily derived from the RESTAND study, a double-blind, placebo-controlled clinical trial in patients with unmedicated Major Depressive Disorder (MDD)[1][2].

Mechanism of Action

This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R)[2]. The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, is hypothesized to modulate neurotransmitter release and enhance synaptic plasticity, processes that may be impaired in depressive disorders. This mechanism of action differs from that of SSRIs like citalopram, which primarily block the reuptake of serotonin in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT4R 5-HT4 Receptor Signaling_Cascade Downstream Signaling (e.g., cAMP pathway) 5-HT4R->Signaling_Cascade Initiates PF-04995274 This compound PF-04995274->5-HT4R Binds to & Activates Neuroplasticity Enhanced Neuroplasticity & Neurotransmitter Release Signaling_Cascade->Neuroplasticity Leads to

Figure 1: Hypothesized Signaling Pathway of this compound.

Clinical Trial Data: The RESTAND Study

The RESTAND study was a 7-day, double-blind, placebo-controlled trial involving 90 participants with MDD. Participants were randomized to receive either this compound (15 mg), citalopram (20 mg), or a placebo[1][2].

Table 1: Effects on Observer- and Self-Reported Depression Scores
Outcome MeasureThis compound vs. PlaceboCitalopram vs. Placebo
Observer-Rated Depression Severity Significant ReductionSignificant Reduction
Self-Reported Depression Significant ReductionNo Significant Change
State Anxiety Significant ReductionNo Significant Change
Negative Affect Significant ReductionNo Significant Change

Note: The RESTAND study was not powered as a formal clinical trial to assess antidepressant efficacy, and these findings are considered preliminary[1][2].

Table 2: Effects on Emotional Processing (Behavioral and fMRI)
EndpointThis compoundCitalopram
Behavioral Negative Bias No ChangeReduced accuracy and reaction time for negative faces
Amygdala Activity (fMRI) No ChangeReduced left amygdala activation to emotional faces
Medial-Frontal Cortex Activation (fMRI) Increased activation across valencesValence-specific shifts in cortical regions

Experimental Protocols

Facial Expression Recognition Task

This behavioral task was used to assess emotional processing biases. Participants were presented with facial expressions of basic emotions (happiness, sadness, fear, anger, disgust, and surprise) at varying intensities. Their accuracy and reaction time in identifying these emotions were recorded.

fMRI Implicit Emotional Face Processing Task

During functional magnetic resonance imaging (fMRI), participants were shown images of emotional faces (fearful and happy) and asked to identify the gender of the face. This task was designed to measure implicit neural responses to emotional stimuli without requiring conscious emotional evaluation.

cluster_screening Screening & Randomization cluster_treatment Treatment & Assessment Recruitment 90 Participants with MDD Randomization Randomized (1:1:1) Recruitment->Randomization Group_PF This compound (15mg/day) Randomization->Group_PF Group_Cit Citalopram (20mg/day) Randomization->Group_Cit Group_Pla Placebo Randomization->Group_Pla Treatment 7-Day Treatment Period Group_PF->Treatment Group_Cit->Treatment Group_Pla->Treatment Assessments Baseline & Day 7 Assessments: - Observer- & Self-Reported Scores - Behavioral Tasks - fMRI Treatment->Assessments

Figure 2: Experimental Workflow of the RESTAND Trial.

Data Interpretation and Comparison

The preliminary results from the RESTAND study suggest that this compound may have a distinct mechanism of action compared to traditional SSRIs like citalopram[1][2].

  • This compound demonstrated an early signal for improving self-reported symptoms of depression, anxiety, and negative affect, which was not observed with citalopram in this short timeframe. This suggests a potential for a faster onset of subjective therapeutic effects. Furthermore, the increase in medial-frontal cortex activation without a change in amygdala response points towards a different neural mechanism for its potential antidepressant effects, possibly related to cognitive modulation rather than direct emotional bias alteration[1][2].

  • Citalopram , as expected, showed a reduction in negative emotional bias and a dampening of amygdala activity in response to emotional stimuli. These findings are consistent with the established understanding of how SSRIs modulate emotional processing[1][2].

It is important to note that no major adverse events were reported for this compound during the RESTAND study, indicating good tolerability over the 7-day treatment period[1][2].

Conclusion

This compound, a novel 5-HT4 receptor partial agonist, shows a promising and distinct profile compared to the SSRI citalopram in the early treatment of MDD. Its potential for rapid improvement in self-reported symptoms and its unique neural signature warrant further investigation in larger, longer-term clinical trials to establish its efficacy and safety as a novel antidepressant treatment. The findings from the RESTAND study provide a strong rationale for the continued development of 5-HT4 receptor agonists as a potential new class of antidepressants.

References

Comparison Guide: Reproducibility of BACE1 Inhibitor Findings in Alzheimer's Models

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on the Therapeutic Target of (S)-PF-04995274

A review of current scientific literature and clinical trial data reveals that this compound is a selective serotonin 4 (5-HT4) receptor partial agonist. Its development and investigation have been focused on its potential role in treating major depressive disorder and its associated cognitive symptoms.[1][2][3][4] There is no substantive evidence to suggest that this compound has been evaluated as a primary treatment for Alzheimer's disease, nor does it function as a BACE1 inhibitor.

Given this, a direct comparison guide on the reproducibility of this compound findings in Alzheimer's models is not feasible. However, the underlying interest in the reproducibility of therapeutic approaches for Alzheimer's disease is of critical importance to the research community. Therefore, this guide will focus on a highly relevant and extensively studied class of compounds for Alzheimer's disease: BACE1 inhibitors .

This guide provides a comparative overview of the preclinical findings for several key BACE1 inhibitors that have progressed to clinical trials. The aim is to objectively present the data from animal models and contextualize it with the outcomes observed in human studies, shedding light on the translational challenges in Alzheimer's drug development.

Introduction to BACE1 Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP).[5][6][7] The accumulation of Aβ into plaques is a pathological hallmark of Alzheimer's disease.[8][9] Therefore, inhibiting BACE1 has been a major therapeutic strategy to reduce Aβ production and slow disease progression.[10][11]

Comparative Efficacy of BACE1 Inhibitors in Preclinical Models

Numerous BACE1 inhibitors have demonstrated robust reductions in brain Aβ levels in various transgenic mouse models of Alzheimer's disease. These models are genetically engineered to overexpress human APP with mutations that lead to accelerated Aβ plaque formation.[12][13][14][15]

CompoundAnimal Model(s)Key Preclinical Findings (Aβ Reduction)Reference
Verubecestat (MK-8931) APP/PS1 mice, Sprague-Dawley rats, Cynomolgus monkeysDose-dependent reduction of CSF and cortical Aβ40 and Aβ42 (up to 80-90%).[10]
Lanabecestat (AZD3293/LY3314814) PDAPP mice, Tg2576 mice, Dogs, Guinea pigsSignificant, dose-dependent reduction in plasma, CSF, and brain Aβ levels.N/A
Atabecestat (JNJ-54861911) APP/PS1 micePotent, dose-dependent reduction of CSF and brain Aβ40 and Aβ42.N/A
Elenbecestat (E2609) Tg2576 miceDemonstrated significant lowering of brain Aβ levels.[10]

Note: Specific quantitative data from head-to-head comparison studies is often proprietary. The findings are generally presented as significant, dose-dependent reductions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway for BACE1 inhibitors and a generalized workflow for their preclinical evaluation.

BACE1_Pathway cluster_membrane Cell Membrane APP APP sAPPb sAPPβ APP->sAPPb cleavage CTF_beta C99 fragment APP->CTF_beta cleavage BACE1 BACE1 (β-secretase) BACE1->APP BACE1->sAPPb gamma_secretase γ-secretase gamma_secretase->CTF_beta Ab Aβ Peptide (Aβ40, Aβ42) CTF_beta->Ab cleavage Plaques Amyloid Plaques Ab->Plaques aggregation Inhibitor BACE1 Inhibitor Inhibitor->BACE1 inhibition

Fig. 1: BACE1 inhibitor mechanism of action.

Preclinical_Workflow cluster_discovery In Vitro / Ex Vivo cluster_animal In Vivo (Transgenic AD Mouse Models) a Compound Screening (BACE1 enzyme assay) b Cell-based Assays (APP-overexpressing cells) a->b c Pharmacokinetic/ Pharmacodynamic Studies b->c Lead Compound Selection d Chronic Dosing Studies c->d e Behavioral Testing (e.g., Morris Water Maze) d->e f Post-mortem Brain Analysis (ELISA, Immunohistochemistry) e->f

Fig. 2: Generalized preclinical testing workflow.

Detailed Experimental Protocols

1. Aβ Quantification via ELISA (Enzyme-Linked Immunosorbent Assay)

  • Objective: To quantify the levels of Aβ40 and Aβ42 in brain homogenates or cerebrospinal fluid (CSF).

  • Methodology:

    • Brain tissue is homogenized in a lysis buffer containing protease inhibitors.

    • Samples (brain homogenate or CSF) are centrifuged, and the supernatant is collected.

    • ELISA plates pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 are prepared.

    • Samples and standards are added to the wells and incubated.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which reacts with the enzyme to produce a colorimetric signal.

    • The absorbance is read using a plate reader, and Aβ concentration is determined by comparison to the standard curve.

2. Plaque Load Analysis via Immunohistochemistry (IHC)

  • Objective: To visualize and quantify the area of Aβ plaque deposition in brain tissue.

  • Methodology:

    • Mice are euthanized, and brains are fixed (e.g., with 4% paraformaldehyde) and sectioned.

    • Brain sections are incubated with a primary antibody specific for Aβ (e.g., 6E10).

    • A secondary antibody conjugated to a fluorescent or chromogenic label is applied.

    • Sections are mounted on slides and imaged using microscopy.

    • Image analysis software is used to calculate the percentage of the cortical or hippocampal area occupied by Aβ plaques.

3. Cognitive Assessment via Morris Water Maze (MWM)

  • Objective: To assess spatial learning and memory.

  • Methodology:

    • A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

    • Mice are trained over several days to find the hidden platform using spatial cues around the room. Latency to find the platform and path length are recorded.

    • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

Challenges in Reproducibility and Translation

Despite the consistent and potent reduction of Aβ in preclinical models, all major BACE1 inhibitors have failed in late-stage clinical trials. The reasons are multifaceted:

  • Lack of Efficacy: In human patients with mild-to-moderate Alzheimer's, reducing Aβ production did not halt or reverse cognitive decline. This challenges the amyloid cascade hypothesis, suggesting that by the time symptoms appear, the pathological cascade may be too advanced or independent of Aβ production.[8][9]

  • Safety and Tolerability: Some BACE1 inhibitors were associated with adverse effects, including cognitive worsening, psychiatric symptoms, and liver enzyme elevations.[10] This is attributed to BACE1 having numerous physiological substrates other than APP, and its inhibition can disrupt normal cellular processes.

  • Model Limitations: Transgenic mouse models primarily recapitulate the amyloid deposition aspect of familial Alzheimer's disease but often fail to fully model other key pathologies like widespread tau tangles and neurodegeneration seen in sporadic late-onset AD.[12][13][16]

Conclusion

The story of BACE1 inhibitors serves as a critical case study in Alzheimer's drug development. While the preclinical findings were highly reproducible in terms of target engagement and biomarker modulation (Aβ reduction), these results did not translate into clinical benefit for patients. This highlights a significant gap between the animal models used and the complexity of human Alzheimer's disease. Future research must focus on developing more predictive preclinical models and exploring therapeutic targets beyond Aβ production to improve the reproducibility of findings from the lab to the clinic.

References

A Comparative Analysis of (S)-PF-04995274 and Existing Alzheimer's Disease Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational compound (S)-PF-04995274 with currently established treatments for Alzheimer's disease (AD). The analysis focuses on the distinct mechanisms of action, supported by available preclinical and clinical data, to offer a clear perspective on their therapeutic potential.

Executive Summary

This compound is an orally active partial agonist of the serotonin 4 receptor (5-HT4R) with high affinity and potency.[1] Its proposed mechanism in the context of Alzheimer's disease involves enhancing cholinergic neurotransmission and promoting the non-amyloidogenic processing of amyloid precursor protein (APP), which may offer both symptomatic and disease-modifying benefits.[2][3] This contrasts with existing treatments that primarily focus on either symptomatic relief through neurotransmitter modulation or disease modification by targeting amyloid-beta (Aβ) plaques. While direct comparative clinical efficacy data for this compound in an Alzheimer's population is not yet publicly available, preclinical studies on 5-HT4 receptor agonists show promise in reducing amyloid pathology and improving cognitive function in animal models.[4]

Mechanism of Action: A Divergent Approach

Current Alzheimer's therapies can be broadly categorized into two groups: symptomatic treatments and disease-modifying therapies. This compound, as a 5-HT4 receptor agonist, presents a novel mechanism that may bridge both categories.

Established Treatments:

  • Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs increase the levels of acetylcholine, a neurotransmitter essential for memory and learning, by inhibiting its breakdown by the enzyme acetylcholinesterase.[5][6][7][8] This approach provides symptomatic relief from cognitive decline.[5][6][7][8]

  • NMDA Receptor Antagonists (e.g., Memantine): These agents block the N-methyl-D-aspartate (NMDA) receptor to prevent excessive stimulation by the neurotransmitter glutamate, which can lead to neuronal damage.[9][10][11][12] This is thought to have a neuroprotective effect and is used for moderate to severe AD.[9][10][11][12]

  • Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab, Aducanumab): These are disease-modifying therapies that target and facilitate the removal of amyloid-beta plaques from the brain, a pathological hallmark of Alzheimer's disease.[13][14][15][16][17]

This compound (5-HT4 Receptor Agonist):

The mechanism of this compound is multifaceted. By activating 5-HT4 receptors, it is hypothesized to:

  • Enhance Acetylcholine Release: Stimulation of 5-HT4 receptors can increase the release of acetylcholine in brain regions crucial for cognition, offering a potential for symptomatic improvement similar to cholinesterase inhibitors.[1][3]

  • Promote Non-Amyloidogenic APP Processing: Preclinical studies suggest that 5-HT4 receptor agonists can shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway. This leads to the production of the neuroprotective soluble APPα (sAPPα) fragment and reduces the generation of the neurotoxic Aβ peptide, suggesting a disease-modifying potential.[2][3]

Preclinical and Clinical Data Summary

While a direct head-to-head clinical trial comparing this compound with other AD treatments is not available, the following tables summarize the available efficacy data for each class of drugs based on published studies.

Table 1: Efficacy of Symptomatic Treatments for Alzheimer's Disease
Drug ClassRepresentative DrugsPrimary Efficacy EndpointsKey Findings
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale), CIBIC-Plus (Clinician's Interview-Based Impression of Change Plus Caregiver Input)Modest improvements in cognitive function and global clinical state.[5][6][7][8]
NMDA Receptor Antagonists MemantineADAS-Cog, CIBIC-PlusModest benefits in patients with moderate to severe Alzheimer's disease, often used in combination with cholinesterase inhibitors.[9][10][11][12]
Table 2: Efficacy of Disease-Modifying Anti-Amyloid Antibodies
DrugPrimary Efficacy EndpointsKey Findings
Lecanemab CDR-SB (Clinical Dementia Rating-Sum of Boxes)Significant slowing of cognitive and functional decline in early Alzheimer's disease.[13]
Donanemab iADRS (integrated Alzheimer's Disease Rating Scale)Significant slowing of cognitive and functional decline in early symptomatic Alzheimer's disease.
Aducanumab CDR-SBReduction in amyloid plaques; clinical benefit has been a subject of debate.[13]
Table 3: Available Data for this compound and 5-HT4 Receptor Agonists
Compound/ClassStudy TypeKey Findings
This compound Clinical Trial (in Depression)Showed potential for early clinical improvement in mood and pro-cognitive effects.
5-HT4 Receptor Agonists Preclinical (in AD models)Demonstrated ability to decrease amyloid pathology in the entorhinal cortex and improve learning and memory deficits in mouse models of AD.[4]
5-HT4 Receptor Agonists In Vitro StudiesPromoted the release of soluble amyloid precursor protein alpha (sAPPα) and blocked the release of amyloid-beta peptide.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the scientific community to assess the validity and reproducibility of the findings.

Cholinesterase Inhibitors and NMDA Receptor Antagonist Clinical Trials (General Protocol)
  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Participant Population: Patients with a diagnosis of mild, moderate, or severe Alzheimer's disease, depending on the trial.

  • Intervention: Administration of the investigational drug or placebo for a specified duration (typically 6 months to over a year).

  • Outcome Measures: Standardized cognitive and functional scales such as the ADAS-Cog, CIBIC-Plus, and Activities of Daily Living (ADL) scores were assessed at baseline and at regular intervals throughout the study.

Anti-Amyloid Monoclonal Antibody Clinical Trials (General Protocol)
  • Study Design: Randomized, double-blind, placebo-controlled Phase 3 trials.

  • Participant Population: Individuals with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology via PET or CSF analysis.

  • Intervention: Intravenous infusion of the monoclonal antibody or placebo at specified doses and intervals.

  • Primary Outcome Measures: Change from baseline on cognitive and functional scales such as the CDR-SB or iADRS.

  • Secondary and Exploratory Outcome Measures: Amyloid plaque levels measured by PET scans, and levels of tau pathology and neurodegeneration biomarkers in CSF and plasma.

Preclinical Studies of 5-HT4 Receptor Agonists in AD Models
  • Animal Models: Transgenic mouse models of Alzheimer's disease that develop age-dependent amyloid pathology and cognitive deficits (e.g., 5xFAD mice).[4]

  • Intervention: Chronic administration of a 5-HT4 receptor agonist.

  • Behavioral Assessments: Cognitive function was evaluated using tests such as the Morris water maze to assess spatial learning and memory.

  • Histological and Biochemical Analysis: Post-mortem brain tissue analysis was conducted to quantify amyloid plaque burden and levels of Aβ peptides using techniques like immunohistochemistry and ELISA.

Visualizing the Pathways

To better illustrate the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

cluster_AD Alzheimer's Disease Pathology APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha α-secretase Abeta Amyloid-beta (Aβ) (Neurotoxic) APP->Abeta β- & γ-secretase Plaques Amyloid Plaques Abeta->Plaques Neuron Neuronal Dysfunction & Cell Death Plaques->Neuron Tangles Tau Tangles Tangles->Neuron

Caption: Simplified overview of the amyloid cascade hypothesis in Alzheimer's disease.

cluster_S_PF This compound Mechanism S_PF This compound HT4R 5-HT4 Receptor S_PF->HT4R Agonist AC_release ↑ Acetylcholine Release HT4R->AC_release alpha_secretase ↑ α-secretase activity HT4R->alpha_secretase Symptom_relief Symptomatic Relief AC_release->Symptom_relief Disease_modification Disease Modification alpha_secretase->Disease_modification

Caption: Proposed dual mechanism of action for this compound.

cluster_existing Existing AD Treatment Mechanisms ChEI Cholinesterase Inhibitors ACh_breakdown ↓ Acetylcholine Breakdown ChEI->ACh_breakdown NMDA_ant NMDA Receptor Antagonists Glutamate_excitotox ↓ Glutamate Excitotoxicity NMDA_ant->Glutamate_excitotox Anti_amyloid Anti-Amyloid Antibodies Amyloid_clearance ↑ Amyloid Plaque Clearance Anti_amyloid->Amyloid_clearance Symptom_relief Symptomatic Relief ACh_breakdown->Symptom_relief Glutamate_excitotox->Symptom_relief Disease_modification Disease Modification Amyloid_clearance->Disease_modification

Caption: Mechanisms of action for current Alzheimer's disease treatments.

cluster_workflow General Clinical Trial Workflow for AD Screening Screening & Eligibility Randomization Randomization Screening->Randomization Treatment Treatment Arm (Investigational Drug) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Follow_up Follow-up Assessments (Cognitive, Functional, Biomarker) Treatment->Follow_up Placebo->Follow_up Analysis Data Analysis Follow_up->Analysis

Caption: A generalized workflow for Alzheimer's disease clinical trials.

Conclusion

This compound represents a promising investigational therapy for Alzheimer's disease with a novel mechanism of action that has the potential for both symptomatic improvement and disease modification. Its ability to modulate the cholinergic system and influence APP processing distinguishes it from existing treatments. While preclinical data for the 5-HT4 receptor agonist class is encouraging, further clinical trials are necessary to establish the efficacy and safety of this compound specifically in an Alzheimer's disease population and to allow for a direct comparison with the current standard of care. The scientific community awaits the results of such trials to determine the ultimate place of this compound in the Alzheimer's treatment landscape.

References

A Head-to-Head Comparison of (S)-PF-04995274 and Prucalopride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent 5-hydroxytryptamine receptor 4 (5-HT4R) agonists: (S)-PF-04995274 and prucalopride. This document summarizes their pharmacological profiles, signaling pathways, and available clinical data, supported by detailed experimental methodologies.

Executive Summary

Prucalopride is a well-established, high-affinity, selective 5-HT4R agonist, approved for the treatment of chronic idiopathic constipation (CIC). Its efficacy in enhancing gastrointestinal motility is supported by extensive clinical evidence. This compound, the (S)-enantiomer of PF-04995274, is a potent partial 5-HT4R agonist that has been investigated primarily for its potential in treating cognitive disorders and depression. Direct head-to-head clinical trials comparing the two compounds, especially concerning gastrointestinal motility, are not available in the public domain. This guide, therefore, presents a comparative analysis based on available preclinical and clinical data for each compound individually.

In Vitro Pharmacology

The following tables summarize the in vitro pharmacological data for this compound and prucalopride, highlighting their binding affinities (Ki) and functional potencies (EC50) at human 5-HT4 receptors.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of PF-04995274 (Racemate) at Human 5-HT4 Receptor Isoforms

Parameter5-HT4A5-HT4B5-HT4D5-HT4E
Ki (nM) 0.360.460.150.32
EC50 (nM) 0.470.360.370.26

Note: Data presented is for the racemate, PF-04995274. Specific data for the (S)-enantiomer was not available in the reviewed literature.

Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of Prucalopride at Human 5-HT4 Receptor Isoforms

Parameter5-HT4A5-HT4B
Ki (nM) 2.58
EC50 (nM) 53

Mechanism of Action and Signaling Pathways

Both this compound and prucalopride exert their effects by activating 5-HT4 receptors, which are Gs-protein-coupled receptors. Activation of these receptors initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA). Additionally, 5-HT4R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) through both G-protein dependent and independent (via Src kinase) pathways. In the gastrointestinal tract, this signaling cascade ultimately enhances acetylcholine release from enteric neurons, which stimulates peristalsis and increases bowel motility[1].

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist This compound / Prucalopride receptor 5-HT4 Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates src Src Kinase receptor->src Activates (G-protein independent) ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts erk ERK src->erk Phosphorylates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates pka->erk Phosphorylates p_erk p-ERK erk->p_erk Phosphorylation cellular_response Cellular Response (e.g., Acetylcholine Release) p_erk->cellular_response Leads to

Diagram 1: 5-HT4 Receptor Signaling Pathway.

Preclinical and Clinical Efficacy

Prucalopride

Prucalopride has demonstrated significant efficacy in treating chronic constipation in numerous clinical trials. It has been shown to increase the frequency of spontaneous complete bowel movements (SCBMs), improve stool consistency, and reduce the severity of constipation-related symptoms[2][3].

Table 3: Summary of Key Phase III Clinical Trial Results for Prucalopride in Chronic Idiopathic Constipation

StudyDosagePrimary EndpointResult
Camilleri et al., 20082 mg/day≥3 SCBMs/week30.9% (vs. 12.0% for placebo, P<0.001)[2]
Camilleri et al., 20084 mg/day≥3 SCBMs/week28.4% (vs. 12.0% for placebo, P<0.001)[2]

Preclinical studies in various animal models have shown that prucalopride accelerates colonic transit and stimulates gastrointestinal motility[4][5][6][7].

This compound

Clinical data for this compound in the context of gastrointestinal disorders is not publicly available. The existing clinical trials have focused on its effects on emotional cognition in depression and its potential as a treatment for cognitive impairment in diseases like Alzheimer's. Preclinical studies investigating the prokinetic effects of this compound or its racemate on gastrointestinal motility have not been identified in the searched literature.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing 5-HT4R start->prepare_membranes incubate Incubate membranes with radioligand (e.g., [3H]-GR113808) and varying concentrations of test compound prepare_membranes->incubate separate Separate bound and free radioligand via vacuum filtration incubate->separate measure Measure radioactivity of bound radioligand using a scintillation counter separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end cAMP_Functional_Assay_Workflow start Start culture_cells Culture cells expressing 5-HT4R start->culture_cells stimulate_cells Stimulate cells with varying concentrations of test compound culture_cells->stimulate_cells lyse_cells Lyse the cells to release intracellular cAMP stimulate_cells->lyse_cells measure_camp Measure cAMP levels using a competitive immunoassay (e.g., ELISA) or a bioluminescent assay lyse_cells->measure_camp analyze Analyze data to determine EC50 measure_camp->analyze end End analyze->end

References

Validating the Mechanism of Action of (S)-PF-04995274: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-PF-04995274's performance with other 5-HT4 receptor agonists, supported by experimental data. We delve into the validation of its mechanism of action in various cell lines, offering detailed experimental protocols and visual representations of key biological pathways and workflows.

This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), a Gs-protein coupled receptor primarily involved in modulating synaptic transmission and neuronal excitability. Its mechanism of action centers on the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This guide will explore the experimental validation of this mechanism in different cell lines and compare its in vitro activity with other notable 5-HT4R agonists.

Comparative In Vitro Activity of 5-HT4 Receptor Agonists

The following tables summarize the in vitro potency and affinity of this compound and other key 5-HT4 receptor agonists from various studies. It is important to note that direct comparisons should be made with caution as the experimental conditions may vary between studies.

Table 1: In Vitro Potency (EC50, nM) of 5-HT4 Receptor Agonists in CHO Cells

Compound5-HT4A5-HT4B5-HT4D5-HT4EReference
PF-04995274 (racemate)0.470.360.370.26[1]

Table 2: In Vitro Affinity (Ki, nM) of 5-HT4 Receptor Agonists in CHO Cells

Compound5-HT4A5-HT4B5-HT4D5-HT4EReference
PF-04995274 (racemate)0.360.460.150.32[1]

Table 3: Comparative In Vitro Activity of Other 5-HT4 Receptor Agonists

CompoundCell LineAssayEC50 (nM)Reference
PrucaloprideHEK293cAMP formation-[2]
Velusetrag (TD-5108)HEK293cAMP elevationpEC50 = 8.3[3]
MosaprideGuinea pig ileumContraction73[4]
TegaserodGuinea pig colonContraction-[5]

Experimental Protocols

Validation of this compound Mechanism of Action in CHO Cells Stably Expressing 5-HT4 Receptors

This protocol is adapted from a study characterizing 5-HT4 receptor splice variants in CHO cells and is representative of a method to validate the mechanism of action of this compound.

1. Cell Culture and Transfection:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells.

  • Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin.

  • Transfection: Stably transfect CHO-K1 cells with a plasmid encoding the desired human 5-HT4 receptor isoform (e.g., 5-HT4A, 5-HT4B, 5-HT4D, or 5-HT4E) using a suitable transfection reagent.

  • Selection: Select for stably transfected cells using an appropriate selection marker (e.g., G418).

  • Maintenance: Maintain clonal cell lines in selection medium.

2. Cyclic AMP (cAMP) Accumulation Assay:

  • Cell Seeding: Seed the stably transfected CHO cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes at 37°C to prevent cAMP degradation.

  • Agonist Stimulation: Add increasing concentrations of this compound or other 5-HT4R agonists to the wells. Incubate for 15 minutes at 37°C.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay kit (e.g., a chemiluminescent or fluorescent-based assay).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

3. Radioligand Binding Assay (for affinity determination):

  • Membrane Preparation: Prepare cell membranes from stably transfected CHO cells.

  • Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled 5-HT4R antagonist (e.g., [3H]-GR113808) and increasing concentrations of unlabeled this compound or other competing ligands.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a one-site competition model to determine the Ki value.

Visualizing the Pathways

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_PF_04995274 This compound HT4R 5-HT4 Receptor S_PF_04995274->HT4R Binds to G_protein Gs Protein HT4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: 5-HT4 Receptor Signaling Pathway.

G cluster_prep Cell Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis seed_cells Seed 5-HT4R expressing CHO or HEK293 cells incubate_overnight Incubate overnight seed_cells->incubate_overnight wash_cells Wash with serum-free medium incubate_overnight->wash_cells add_pde_inhibitor Add Phosphodiesterase Inhibitor (e.g., IBMX) wash_cells->add_pde_inhibitor add_agonist Add this compound or other agonists add_pde_inhibitor->add_agonist incubate_stimulate Incubate to stimulate add_agonist->incubate_stimulate lyse_cells Lyse cells incubate_stimulate->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP plot_data Plot dose-response curve measure_cAMP->plot_data calculate_ec50 Calculate EC50 plot_data->calculate_ec50

Caption: Experimental Workflow for cAMP Assay.

References

A Comparative Analysis of (S)-PF-04995274 and Other Cognitive Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study comparison of the cognitive effects of the 5-HT4 receptor partial agonist (S)-PF-04995274 against other cognitive modulators, including the selective serotonin reuptake inhibitor (SSRI) citalopram, the 5-HT4 receptor agonist prucalopride, and the acetylcholinesterase inhibitor donepezil. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

Data Presentation: Quantitative and Qualitative Comparison of Cognitive Effects

The following tables summarize the key findings from studies investigating the effects of this compound and comparator compounds on various cognitive domains.

Table 1: Effects on Emotional Cognition (RESTAND Study)

CompoundDosagePopulationKey Findings on Emotional CognitionNeural Correlates (fMRI)
This compound 15 mg/day for 7 daysPatients with Major Depressive Disorder (MDD)No significant change in behavioral negative bias.[1][2]No change in amygdala activity; increased medial-frontal cortex activation across emotional valences.[1][2]
Citalopram 20 mg/day for 7 daysPatients with MDDReduced accuracy and reaction time for recognizing negative facial expressions.[1][2]Reduced left amygdala activation in response to emotional faces.[1][2]
Placebo N/APatients with MDDNo significant changes reported in emotional cognition tasks.No significant changes reported in neural activity.

Table 2: Effects on General Cognition and Memory

CompoundDosagePopulationCognitive TaskKey Findings
This compound 0.25 mgHealthy VolunteersScopolamine-induced cognitive deficitExacerbation of cognitive deficits.
This compound 15 mgHealthy VolunteersScopolamine-induced cognitive deficitNo significant difference from placebo in reversing cognitive deficits.
Prucalopride Not SpecifiedHealthy VolunteersImage Recognition Memory TaskImproved memory performance (81% vs. 76% for placebo).
Donepezil 5 mgHealthy Elderly VolunteersGroton Maze Learning Test (scopolamine-induced deficit)Significantly reversed scopolamine-induced deficits in psychomotor speed, accuracy, and learning efficiency.[3][4]
Citalopram 20 mg for 20 weeksPatients with Huntington's DiseaseExecutive Function Composite ScoreNo significant improvement in executive function compared to placebo.
Citalopram 30 mg/dayPatients with Alzheimer's Disease and AgitationCognitive FunctionAssociated with cognitive decline in some patients.

Experimental Protocols

1. Facial Expression Recognition Task (FERT) in the RESTAND Study

  • Objective: To assess the impact of the interventions on the ability to recognize different facial expressions of emotion.

  • Participants: Patients with Major Depressive Disorder (MDD).

  • Procedure:

    • Participants are presented with a series of images of faces displaying one of six basic emotions (happy, sad, angry, fear, disgust, surprise) or a neutral expression.

    • The intensity of the emotional expression is varied.

    • For each presented face, the participant is required to select the corresponding emotion from a list of options.

    • Accuracy (percentage of correct responses) and reaction time (time taken to respond) are recorded for each emotion.

  • fMRI Paradigm: During the task, functional magnetic resonance imaging (fMRI) is used to measure changes in blood-oxygen-level-dependent (BOLD) signals in brain regions associated with emotional processing, such as the amygdala and prefrontal cortex.

2. Scopolamine-Induced Cognitive Impairment Model

  • Objective: To create a transient and reversible model of cholinergic dysfunction to evaluate the efficacy of pro-cognitive drugs.

  • Participants: Typically healthy volunteers.

  • Procedure:

    • A baseline cognitive assessment is performed using a battery of standardized tests measuring domains such as memory, attention, and psychomotor speed (e.g., Groton Maze Learning Test, T-maze alternation).[5]

    • Scopolamine, a muscarinic receptor antagonist, is administered to induce a temporary cognitive deficit.[5][6][7] The dosage and route of administration (e.g., 0.3-0.5 mg subcutaneous or intravenous) are selected to produce a quantifiable impairment.[3]

    • Following scopolamine administration, the investigational drug (e.g., donepezil) or placebo is administered.

    • Cognitive performance is reassessed at multiple time points post-drug administration to measure the extent and duration of any reversal of the scopolamine-induced deficit.[4]

Mandatory Visualizations

Signaling Pathway of 5-HT4 Receptor Agonists

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT4_Receptor 5-HT4 Receptor Gs_protein Gs Protein 5HT4_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes 5HT4_Agonist This compound 5HT4_Agonist->5HT4_Receptor Binds to

Caption: 5-HT4 receptor signaling pathway.

Experimental Workflow of the RESTAND Study

G Screening Screening of Patients with MDD Randomization Randomization (Double-blind) Screening->Randomization Group_A Group A This compound (15 mg/day) Randomization->Group_A Group_B Group B Citalopram (20 mg/day) Randomization->Group_B Group_C Group C Placebo Randomization->Group_C Treatment 7-Day Treatment Period Group_A->Treatment Group_B->Treatment Group_C->Treatment Assessments Cognitive and fMRI Assessments (Facial Expression Recognition Task) Treatment->Assessments

Caption: RESTAND study experimental workflow.

References

Assessing the Translational Validity of (S)-PF-04995274 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for (S)-PF-04995274, a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist, alongside relevant therapeutic alternatives. The objective is to critically assess the translational validity of the existing preclinical evidence for its potential in treating cognitive deficits associated with disorders like Alzheimer's disease and depression.

Executive Summary

This compound is the S-enantiomer of PF-04995274, a compound that has demonstrated pro-cognitive potential in preclinical models. Its mechanism centers on the activation of 5-HT4 receptors, which are known to modulate cholinergic neurotransmission and synaptic plasticity, key elements in cognitive function. Preclinical evidence suggests that 5-HT4 receptor agonists can enhance cognitive performance in various animal models. However, the translation of these findings to clinical efficacy remains a critical area of investigation. This guide synthesizes the available preclinical data for this compound and compares it with other 5-HT4 agonists and standard-of-care treatments like acetylcholinesterase inhibitors to provide a framework for evaluating its therapeutic potential.

Mechanism of Action: 5-HT4 Receptor Agonism

This compound acts as a partial agonist at the 5-HT4 receptor. The activation of this G-protein coupled receptor initiates a signaling cascade that is believed to underlie its pro-cognitive effects.

5-HT4_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron S_PF_04995274 This compound 5HT4R_pre 5-HT4 Receptor S_PF_04995274->5HT4R_pre binds & activates 5HT4R_post 5-HT4 Receptor S_PF_04995274->5HT4R_post binds & activates ACh_release ↑ Acetylcholine (ACh) Release 5HT4R_pre->ACh_release Cognitive_Enhancement Cognitive Enhancement ACh_release->Cognitive_Enhancement AC Adenylyl Cyclase 5HT4R_post->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB ↑ pCREB PKA->CREB BDNF ↑ BDNF CREB->BDNF Synaptic_Plasticity Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Synaptic_Plasticity->Cognitive_Enhancement

Caption: this compound Signaling Pathway.

Comparative Preclinical Efficacy

The translational validity of this compound is best assessed by comparing its preclinical efficacy against established and emerging pro-cognitive agents in standardized behavioral paradigms.

Table 1: In Vitro Receptor Binding and Functional Activity
CompoundTargetKi (nM)EC50 (nM)Intrinsic Activity
This compound Human 5-HT4 ~0.3 ~0.4 Partial Agonist
PrucaloprideHuman 5-HT4~2.5~1.0Full Agonist
VelusetragHuman 5-HT4~0.3~0.2Full Agonist
RS-67333Human 5-HT4~1.0~2.0Partial Agonist
DonepezilHuman AChE~5.7-Inhibitor
VortioxetineHuman SERT~1.6-Inhibitor
Human 5-HT3~3.7-Antagonist
Human 5-HT1A~15-Agonist

Data synthesized from multiple sources. Ki and EC50 values are approximate and may vary depending on the specific assay conditions.

Table 2: Preclinical Efficacy in Cognitive Models
CompoundAnimal ModelBehavioral AssayKey Findings
PF-04995274 MouseFear ConditioningAttenuated learned fear and decreased stress-induced depressive-like behavior.[1]
Velusetrag & TD-8954Rat (Scopolamine-induced deficit)Morris Water MazeSignificantly reversed spatial learning deficit at 0.1 mg/kg.[2]
PrucaloprideHealthy VolunteersVerbal Learning TaskImproved word recall.
DonepezilAβPP/PS1 Transgenic MiceNovel Object Recognition & MWMImproved performance in both tasks.
Vortioxetine5-HT depleted ratsNovel Object RecognitionRestored memory performance deficits.[3]

MWM: Morris Water Maze

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate the compounds discussed.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents.

NOR_Workflow Habituation Day 1: Habituation (5-10 min exploration of empty arena) Training Day 2: Training (T1) (5-10 min exploration with two identical objects) Habituation->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Testing Day 2: Testing (T2) (5-10 min exploration with one familiar and one novel object) Retention->Testing Analysis Data Analysis (Discrimination Index = (Time_novel - Time_familiar) / (Time_novel + Time_familiar)) Testing->Analysis

Caption: Novel Object Recognition Experimental Workflow.
Morris Water Maze (MWM) Test

The MWM test evaluates spatial learning and memory.

Procedure:

  • Acquisition Phase: Rats are trained over several days to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Escape latency (time to find the platform) is recorded.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

In Vivo Electrophysiology

This technique is used to measure the effects of a compound on neuronal activity and synaptic plasticity in the brain of a live animal.

Procedure for assessing Long-Term Potentiation (LTP):

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Implant stimulating and recording electrodes in the hippocampus (e.g., Schaffer collateral pathway and CA1 region).

  • Record baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs).

  • Administer the test compound (e.g., this compound).

  • Deliver a high-frequency electrical stimulation (tetanus) to induce LTP.

  • Record fEPSPs for an extended period to measure the potentiation of synaptic strength.

Assessment of Translational Validity

The journey from a promising preclinical compound to a clinically effective drug is fraught with challenges. The following diagram illustrates the key considerations in assessing the translational validity of this compound's preclinical data.

Translational_Assessment Preclinical_Data Preclinical Data (this compound) Mechanism Plausible Mechanism of Action (5-HT4R Agonism) Preclinical_Data->Mechanism Animal_Models Relevance of Animal Models (e.g., transgenic AD models, scopolamine-induced amnesia) Preclinical_Data->Animal_Models Comparative_Efficacy Comparative Efficacy (vs. other 5-HT4 agonists, standard of care) Preclinical_Data->Comparative_Efficacy PK_PD Pharmacokinetics/Pharmacodynamics (Brain Penetration, Target Engagement) Preclinical_Data->PK_PD Safety Safety & Tolerability (Preclinical toxicology) Preclinical_Data->Safety Translational_Potential Translational Potential Mechanism->Translational_Potential Animal_Models->Translational_Potential Comparative_Efficacy->Translational_Potential PK_PD->Translational_Potential Safety->Translational_Potential Clinical_Trials Phase I/II Clinical Data (Human safety, target engagement, early efficacy signals) Clinical_Trials->Translational_Potential

Caption: Logic of Translational Validity Assessment.

Conclusion

The preclinical data for this compound indicates a promising profile as a pro-cognitive agent, consistent with its mechanism as a 5-HT4 receptor partial agonist. Its in vitro potency is comparable to or greater than other compounds in its class. While direct comparative in vivo efficacy data is limited, the broader evidence for 5-HT4 agonists in preclinical models of cognitive impairment supports its potential.

Key to strengthening the case for translational validity will be:

  • Direct, head-to-head preclinical studies comparing this compound with both other 5-HT4 agonists and standard-of-care drugs like donepezil in a range of validated cognitive models.

  • In-depth electrophysiological studies to confirm and quantify its effects on synaptic plasticity (e.g., LTP) in the hippocampus.

  • Robust pharmacokinetic/pharmacodynamic modeling to ensure adequate target engagement in the central nervous system at clinically relevant doses.

The progression of this compound into clinical trials will provide the ultimate test of its translational validity. The preclinical data, when viewed in the context of the broader field, provides a solid rationale for its continued development. This guide serves as a framework for interpreting emerging data and making informed decisions about the future of this and similar compounds in the pursuit of effective treatments for cognitive disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-PF-04995274: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like (S)-PF-04995274 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper disposal based on general principles for handling potent, biologically active small molecules in a laboratory setting. This compound is known to be a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), highlighting its biological activity and the need for careful disposal.[1][2]

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including investigational compounds, is governed by stringent federal, state, and local regulations. A primary principle is to never dispose of chemical waste down the drain or in regular trash.[3] All chemical waste must be collected, properly labeled, and disposed of through an authorized hazardous waste management service.

Quantitative Data Summary

Due to the limited public data for this compound, a comprehensive quantitative summary is not possible. However, the following table outlines key information gathered from supplier data sheets for related compounds and general laboratory safety guidelines.

ParameterValue/InformationSource
Chemical NameThis compoundMedChemExpress, DC Chemicals
CAS Number2170558-28-6MedChemExpress, DC Chemicals[1][2]
Molecular FormulaC23H32N2O6DC Chemicals[2]
Molecular Weight432.51DC Chemicals[2]
Known TargetPartial agonist of 5-HT4RMedChemExpress[1]
Storage (Solid)2 years at -20°CDC Chemicals[2]
Storage (in DMSO)2 weeks at 4°C, 6 months at -80°CDC Chemicals[2]
Disposal MethodAs hazardous chemical wasteGeneral Laboratory Guidelines[4]

Experimental Protocol: Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.

1.0 Purpose

To define the procedure for the safe collection, storage, and disposal of this compound waste in accordance with institutional and regulatory guidelines.

2.0 Scope

This procedure applies to all laboratory personnel who handle this compound in solid form, in solution, or as contaminated labware.

3.0 Personal Protective Equipment (PPE)

  • Required: Standard laboratory coat, safety glasses with side shields, and nitrile gloves.

  • Recommended for handling bulk powder: Double-gloving, a respirator (N95 or higher), and working within a chemical fume hood.

4.0 Waste Segregation and Collection

4.1. Solid Waste: 4.1.1. Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container. 4.1.2. Contaminated items such as weighing paper, spatulas, and disposable labware should be placed in a designated, sealed plastic bag or container labeled "Hazardous Waste" and with the chemical name.

4.2. Liquid Waste: 4.2.1. Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. 4.2.2. Do not mix with other incompatible waste streams. The solvent (e.g., DMSO) should be clearly indicated on the waste label.[2] 4.2.3. Syringes containing any residual amount of the compound must be disposed of as hazardous chemical waste, not in a sharps container for medical waste.[4]

4.3. Contaminated Sharps: 4.3.1. Needles and syringes that have been used to handle solutions of this compound and are empty with no visible residue may be disposed of in a standard sharps container.[4] 4.3.2. If the syringe contains any residual liquid, it must be disposed of as hazardous chemical waste.[4]

5.0 Labeling and Storage of Waste

5.1. All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent system (if applicable), and the date of accumulation. 5.2. Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic. 5.3. Ensure containers are kept closed except when adding waste.

6.0 Disposal Procedure

6.1. Once the waste container is full or is no longer being added to, arrange for pickup by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. 6.2. Complete all required waste pickup forms, accurately detailing the contents of the container.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for different forms of this compound waste.

G Figure 1. Disposal Workflow for Solid this compound Waste A Solid this compound Waste (Unused chemical, contaminated items) B Wear appropriate PPE A->B Step 1 C Collect in a labeled, sealed hazardous waste container B->C Step 2 D Store in designated Satellite Accumulation Area C->D Step 3 E Request pickup by EHS or licensed waste disposal service D->E Step 4

Caption: Disposal Workflow for Solid Waste

G Figure 2. Disposal Workflow for Liquid this compound Waste A Liquid this compound Waste (Solutions, rinsates) B Wear appropriate PPE A->B Step 1 C Collect in a labeled, leak-proof hazardous waste container B->C Step 2 D Store in designated Satellite Accumulation Area C->D Step 3 E Request pickup by EHS or licensed waste disposal service D->E Step 4

Caption: Disposal Workflow for Liquid Waste

Signaling Pathway Context

While not directly related to disposal, understanding the mechanism of action of this compound as a 5-HT4R partial agonist underscores its biological potency and the importance of preventing its release into the environment. Activation of 5-HT receptors can initiate various downstream signaling cascades, including those involving G-proteins and mitogen-activated protein kinases (MAPK).[5]

G Figure 3. Simplified Signaling Context of a 5-HT Receptor Agonist cluster_cell Target Cell A This compound B 5-HT4 Receptor A->B Binds to C G-protein Activation B->C Activates D Downstream Signaling (e.g., adenylyl cyclase, MAPK pathway) C->D Initiates E Cellular Response D->E Leads to

Caption: Simplified Signaling Context

References

Personal protective equipment for handling (S)-PF-04995274

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (S)-PF-04995274, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R) intended for research use only.[1] Due to its high potency and limited available safety data, a cautious approach is paramount. The following procedures are based on best practices for handling potent research compounds.

Immediate Safety and Hazard Information

Quantitative Safety Data Summary

ParameterValue/ClassificationSource
FormPowder (white to beige)[2]
Storage TemperatureRoom temperature[2]
Storage Class Code11 - Combustible Solids[2]
Water Hazard Class (WGK)3 - Highly hazardous to water[2]
Solubility in DMSO20 mg/mL[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure.

Core PPE Requirements:

  • Gloves: Double gloving with nitrile gloves is recommended.[3] Check gloves for integrity before and during use.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A dedicated lab coat, preferably disposable or made of a protective material like Tyvek™, should be used.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or other containment device, a respirator with a P100 (or N100) particulate filter is required to prevent inhalation.

Experimental Workflow for Safe Handling

The following workflow is designed to minimize exposure during routine laboratory procedures involving this compound.

cluster_prep Preparation cluster_handling Handling (in designated area) cluster_cleanup Decontamination & Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) gather_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep_area->gather_ppe gather_materials Assemble All Necessary Equipment (Spatula, Weigh Paper, Vials, Solvents) gather_ppe->gather_materials weigh Carefully Weigh Powder gather_materials->weigh Proceed to handling reconstitute Reconstitute in Appropriate Solvent (e.g., DMSO) weigh->reconstitute use Use in Experiment reconstitute->use decontaminate_tools Decontaminate Non-Disposable Equipment use->decontaminate_tools Post-experiment dispose_consumables Dispose of Contaminated Consumables in Labeled Hazardous Waste decontaminate_tools->dispose_consumables dispose_solution Dispose of Excess Solution as Hazardous Liquid Waste dispose_consumables->dispose_solution remove_ppe Remove PPE and Dispose as Hazardous Waste dispose_solution->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Operational and Disposal Plan

I. Preparation and Weighing

  • Designate a Controlled Area: All handling of powdered this compound must occur within a certified chemical fume hood, glove box, or other ventilated enclosure to contain any airborne particles.

  • Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, vials, and the appropriate solvent (e.g., DMSO).[2]

  • Don PPE: Put on all required personal protective equipment as outlined above.

  • Weighing: Carefully weigh the desired amount of the compound. Use a microbalance within the containment area if possible. Minimize the creation of dust.

II. Reconstitution

  • Add Solvent: Slowly add the desired solvent to the vial containing the powdered compound.

  • Ensure Dissolution: Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

III. Decontamination and Cleanup

  • Surface Decontamination: After handling, wipe down all surfaces within the designated area with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • Equipment Cleaning: Reusable equipment, such as spatulas, should be thoroughly cleaned.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

IV. Disposal Plan

Due to its high potency and classification as highly hazardous to water, all waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated disposable items, including gloves, weigh boats, pipette tips, and paper towels, in a dedicated, clearly labeled hazardous waste container.

    • This container should be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • Collect all unused or excess solutions containing this compound in a separate, compatible hazardous liquid waste container.

    • Do not dispose of any solutions down the drain.[4]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

  • Sharps Waste:

    • Any needles or syringes contaminated with the compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Waste Pickup:

    • Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection when the waste containers are full.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-PF-04995274
Reactant of Route 2
Reactant of Route 2
(S)-PF-04995274

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.